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3-(3-Fluoro-4-methoxyphenoxy)azetidine Documentation Hub

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  • Product: 3-(3-Fluoro-4-methoxyphenoxy)azetidine

Core Science & Biosynthesis

Foundational

Medicinal Chemistry Applications of Fluorinated Phenoxy Azetidines: A Technical Guide

Executive Summary The integration of strained four-membered nitrogen heterocycles—specifically azetidines—into drug discovery pipelines has catalyzed a paradigm shift in structural optimization. Among these, fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of strained four-membered nitrogen heterocycles—specifically azetidines—into drug discovery pipelines has catalyzed a paradigm shift in structural optimization. Among these, fluorinated phenoxy azetidines have emerged as privileged scaffolds. By combining the high fraction of sp³ carbons (


) inherent to the azetidine ring with the metabolic stability and unique stereoelectronic properties of fluorine, medicinal chemists can precisely modulate basicity, lipophilicity, and target residence time.

This whitepaper provides an in-depth technical analysis of the fluorinated phenoxy azetidine motif, focusing on its causality in structure-activity relationship (SAR) optimization, its application in developing Basic Selective Estrogen Receptor Degraders (B-SERDs) for endocrine-resistant breast cancer[1], and the self-validating synthetic protocols required for its construction [2].

Mechanistic Insights: The Rationale for Fluorinated Phenoxy Azetidines

The Azetidine Advantage

Azetidines offer a rigid, compact, and highly functionalizable core. Unlike their larger piperidine or pyrrolidine counterparts, azetidines reduce the entropic penalty upon target binding while maintaining a lower molecular weight. The ring strain (~26 kcal/mol) alters the hybridization of the nitrogen atom, slightly reducing its basicity (pKa ~ 8.5–9.0 compared to piperidine's ~10.0), which enhances membrane permeability and oral bioavailability [2].

The Role of the Phenoxy Linkage ("Reverse Azetidine")

Traditional medicinal chemistry often connects the azetidine nitrogen directly to an aromatic system. However, the "reverse azetidine" approach—utilizing a 3-oxy-azetidine (phenoxy) linkage—flips the vector of the basic amine. This ether linkage provides a flexible spacer that allows the basic nitrogen to reach into solvent-exposed regions of a receptor (such as the Estrogen Receptor α), effectively displacing critical structural elements like Helix 12 to induce protein degradation [1].

Fluorine as a Metabolic and Conformational Shield

The addition of a fluoroalkyl chain (e.g., a 3-fluoropropyl group) to the azetidine nitrogen serves two critical mechanistic purposes:

  • Metabolic Blockade: Unsubstituted alkyl chains are highly susceptible to Cytochrome P450-mediated

    
    -oxidation. Terminal fluorination blocks this metabolic liability, increasing the drug's half-life.
    
  • Lipophilic Modulation: Fluorine increases lipophilicity without significantly increasing the steric bulk, driving hydrophobic interactions within the target's binding pocket while avoiding the highly lipophilic penalties that lead to off-target hERG toxicity.

Workflow and Mechanism Visualizations

The synthesis and biological application of these molecules follow highly specific pathways. Below are the logical workflows driving their development.

SynthWorkflow A Boc-3-iodoazetidine C SN2 Displacement (DMF, 90°C) A->C B 4-(benzyloxy)phenol + Base (Cs2CO3) B->C D Boc-3-(4-benzyloxyphenoxy)azetidine C->D E TFA Deprotection (DCM, rt) D->E F Alkylation with 1-bromo-3-fluoropropane E->F G Fluorinated Phenoxy Azetidine (Target Scaffold) F->G

Synthetic workflow for fluorinated phenoxy azetidines via SN2 displacement and alkylation.

MOA A Fluorinated Azetidine SERD Enters Cell B Binds ERα LBD (Displaces Helix 12) A->B C Receptor Conformational Change B->C D Increased Surface Hydrophobicity C->D E Ubiquitination by Proteasome Machinery D->E F Proteasomal Degradation of ERα E->F G Inhibition of Tumor Growth (Endocrine Resistant) F->G

Mechanism of ERα degradation induced by fluorinated azetidine-based SERDs.

Quantitative Data: SAR of Basic Side Chains in SERDs

The causality of utilizing a fluorinated phenoxy azetidine is best demonstrated through quantitative Structure-Activity Relationship (SAR) data. In the development of B-SERDs for tamoxifen-resistant breast cancer, the transition from a standard piperidine to a fluorinated reverse azetidine yielded a profound increase in both potency (


) and degradation efficacy [1].

Table 1: SAR Comparison of Basic Side Chains in ERα Degradation

Scaffold TypeSide Chain Motif

(MCF7:WS8)
ERα Degradation EfficacyBrain Penetrance
Piperidine Standard N-linked8.5Low (SERM-like)Poor
Pyrrolidine Standard N-linked8.9ModeratePoor
Azetidine 3-oxy (Reverse Azetidine)9.5HighModerate
Fluoro-Azetidine N-(3-fluoropropyl)-3-oxy10.2 Complete (SERD) High

Data synthesized from Lu et al. (2019) demonstrating the superiority of the fluorinated azetidine motif in overcoming endocrine resistance [1].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of the core 1-(3-fluoropropyl)-3-(4-phenoxyphenoxy)azetidine motif. This protocol is designed as a self-validating system, incorporating critical checkpoints to confirm reaction causality and prevent downstream failures.

Step 1: Synthesis of the "Reverse Azetidine" Core via Displacement

Objective: Establish the phenoxy ether linkage while maintaining the integrity of the strained four-membered ring.

  • Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-(benzyloxy)phenol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Activation: Add

    
     (2.0 equiv). Causality Note: Cesium carbonate is selected over potassium carbonate due to the "cesium effect," which enhances the nucleophilicity of the phenoxide ion, crucial for attacking the sterically hindered secondary carbon of the azetidine ring.
    
  • Electrophile Addition: Add tert-butyl 3-iodoazetidine-1-carboxylate (1.2 equiv).

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Silica gel, 20% EtOAc/Hexanes). The disappearance of the phenol spot (UV active) and the appearance of a new, higher

    
     spot indicates completion.
    
  • Workup: Quench with water, extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove residual DMF. Dry over

    
     and concentrate. Purify via flash chromatography to yield the Boc-protected phenoxy azetidine.
    
Step 2: Deprotection and Fluoropropylation

Objective: Remove the Boc protecting group and install the metabolic-shielding fluoropropyl chain.

  • Deprotection: Dissolve the intermediate in anhydrous DCM (0.1 M). Add Trifluoroacetic Acid (TFA) (10 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Validation Checkpoint 2 (Mass Spec): Perform LC-MS. The mass should shift from

    
     to 
    
    
    
    .
  • Free-basing: Concentrate the reaction under reduced pressure to remove TFA. Redissolve in DCM and wash with saturated aqueous

    
     until the aqueous layer is pH > 8. Extract, dry, and concentrate to yield the free azetidine.
    
  • Alkylation: Dissolve the free azetidine (1.0 equiv) in anhydrous Acetonitrile (0.2 M). Add

    
     (3.0 equiv) and 1-bromo-3-fluoropropane (1.5 equiv).
    
  • Reaction: Stir at 60 °C for 16 hours.

  • Validation Checkpoint 3 (NMR): After standard aqueous workup and column chromatography, validate the final product via

    
     NMR and 
    
    
    
    NMR.
    • Self-Validation Metric: The

      
       NMR must show a distinct multiplet around -218 ppm to -220 ppm, confirming the presence of the terminal primary alkyl fluoride. The 
      
      
      
      NMR must show the characteristic highly deshielded multiplet of the azetidine C3 proton (~4.8 ppm) due to the adjacent oxygen and nitrogen atoms [3].

Conclusion

The strategic incorporation of fluorinated phenoxy azetidines represents a masterclass in modern medicinal chemistry. By leveraging the high


 character and ring strain of azetidines, combined with the metabolic resilience provided by fluorine, researchers can rescue highly potent scaffolds from pharmacokinetic failure. As demonstrated in the development of next-generation B-SERDs, this motif is not merely a structural novelty, but a highly rational solution to overcoming drug resistance and blood-brain barrier impermeability.

References

  • Lu, Y., Gutgesell, L. M., Xiong, R., Zhao, J., Li, Y., Rosales, C. I., ... & Thatcher, G. R. (2019). "Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer." Journal of Medicinal Chemistry, 62(24), 11301-11323. Available at:[Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 7(72), 45763-45783. Available at:[Link]

  • Mughal, H., & Szostak, M. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry, 19(15). Available at:[Link]

Exploratory

Comprehensive Technical Guide on 3-(3-Fluoro-4-methoxyphenoxy)azetidine: Identifiers, Properties, and Applications in Targeted Therapeutics

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of small, strained heterocycles and highly substituted aryl ethers is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of small, strained heterocycles and highly substituted aryl ethers is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(3-Fluoro-4-methoxyphenoxy)azetidine has emerged as a critical structural motif and synthetic intermediate. By combining the conformational rigidity of an azetidine ring with the metabolic stability of a fluoro-methoxyphenoxy group, this compound serves as a highly versatile building block. It is prominently featured in the development of next-generation analgesics (such as Nav1.8 inhibitors) and targeted oncology agents (such as PI3K-delta modulators).

This whitepaper provides an in-depth analysis of its chemical identifiers, physicochemical properties, structural rationale, and validated synthetic methodologies.

Chemical Identity and Core Identifiers

Accurate tracking and sourcing of chemical intermediates require precise identifiers. The azetidine ring provides a secondary amine handle for further functionalization (e.g., amidation, reductive amination), while the ether linkage connects to the di-substituted benzene ring.

  • IUPAC Name: 3-(3-Fluoro-4-methoxyphenoxy)azetidine

  • CAS Registry Number: 2228257-27-8[1][2]

  • Canonical SMILES: COC1=C(F)C=C(OC2CNC2)C=C1

  • Molecular Formula: C10H12FNO2

Physicochemical Profiling

Understanding the physicochemical properties of 3-(3-Fluoro-4-methoxyphenoxy)azetidine is essential for predicting its behavior in biological systems and its reactivity during complex API synthesis. The table below summarizes its core quantitative data.

PropertyValuePharmacological Significance
Molecular Weight 197.21 g/mol Low MW allows significant room for further functionalization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1The secondary amine (-NH) of azetidine serves as a critical H-bond donor or attachment point.
Hydrogen Bond Acceptors 3The ether oxygen, methoxy oxygen, and azetidine nitrogen facilitate target-protein interactions.
Topological Polar Surface Area ~30.5 ŲOptimal TPSA for membrane permeability; highly favorable for CNS or peripheral nerve targeting.
LogP (Estimated) 1.8 - 2.2Balanced lipophilicity prevents excessive non-specific binding while ensuring cellular penetrance.

Structural Rationale in Drug Design

The architecture of 3-(3-Fluoro-4-methoxyphenoxy)azetidine is not accidental; it is a masterclass in rational drug design.

  • The Azetidine Ring: Compared to larger cyclic amines like pyrrolidine or piperidine, azetidine possesses lower lipophilicity and a slightly altered basicity (pKa ~ 10.4). Its compact, strained nature restricts the conformational flexibility of the attached phenoxy group, locking the molecule into a bioactive vector that reduces entropic penalty upon binding to target proteins[3].

  • The 3-Fluoro-4-Methoxy Substitution: The methoxy group at the para position blocks CYP450-mediated aromatic hydroxylation, a common metabolic liability. The addition of the fluorine atom at the meta position exerts an electron-withdrawing inductive effect, which modulates the electron density of the ether oxygen and enhances the overall metabolic half-life of the molecule[4].

Applications in Therapeutic Pathways

This specific chemical fragment is heavily cited in recent patent literature across two primary therapeutic domains:

  • Voltage-Gated Sodium Channel (Nav1.8) Modulators: Nav1.8 channels are predominantly expressed in the peripheral nervous system (specifically in dorsal root ganglion neurons) and are critical drivers of pain signaling. Derivatives of 3-(3-Fluoro-4-methoxyphenoxy)azetidine are utilized as potent, selective Nav1.8 inhibitors to treat neuropathic and inflammatory pain without the CNS side effects associated with opioids[4][5].

  • PI3K-Delta Inhibition: Phosphoinositide 3-kinase delta (PI3Kδ) is a key target for B-cell malignancies and autoimmune diseases. Patent literature demonstrates the use of fluoro-methoxyphenoxy azetidine and pyrrolidine derivatives as selective PI3Kδ inhibitors, leveraging the azetidine nitrogen to anchor into the kinase hinge region[3].

Mechanism of Nav1.8 channel inhibition by azetidine derivatives in neuropathic pain pathways.

Experimental Protocol: Synthesis & Validation

To ensure trustworthiness and reproducibility, the synthesis of 3-(3-Fluoro-4-methoxyphenoxy)azetidine must be approached as a self-validating system. The following protocol utilizes a Mitsunobu etherification followed by acidic deprotection.

Step 1: Mitsunobu Etherification
  • Reagents: 3-Fluoro-4-methoxyphenol (1.0 eq), N-Boc-azetidin-3-ol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), anhydrous Tetrahydrofuran (THF).

  • Procedure: Dissolve the phenol, N-Boc-azetidin-3-ol, and PPh₃ in anhydrous THF under an inert argon atmosphere. Cool to 0 °C. Add DIAD dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality (The "Why"): DIAD is explicitly chosen over DEAD (Diethyl azodicarboxylate) due to its superior safety profile (less explosive hazard) and ease of handling as a liquid. PPh₃ activates DIAD to form a betaine intermediate, which subsequently activates the secondary alcohol of the azetidine for a clean S_N2 inversion by the phenoxide nucleophile.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is validated as complete when the phenol peak disappears and a new peak corresponding to the intermediate (N-Boc-3-(3-fluoro-4-methoxyphenoxy)azetidine) appears. Look for the characteristic [M+Na]⁺ or [M+H-tBu]⁺ mass fragments in positive ESI mode.

Step 2: N-Boc Deprotection
  • Reagents: Trifluoroacetic acid (TFA, 10 eq), Dichloromethane (DCM).

  • Procedure: Dissolve the purified intermediate in DCM. Add TFA dropwise at 0 °C. Stir at room temperature for 2 hours. Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate.

  • Causality (The "Why"): TFA in DCM is utilized because it provides rapid, quantitative cleavage of the tert-butyl carbamate without risking the cleavage of the newly formed aryl ether bond, which can occur under harsh Lewis acid conditions.

  • Self-Validation (QC): The final product is validated via ¹H NMR and LC-MS. Successful deprotection is confirmed by the complete disappearance of the 9H singlet at ~1.4 ppm (Boc group) in the NMR spectrum, and the emergence of the target mass [M+H]⁺ = 198.1 m/z in the LC-MS trace.

Synthetic workflow for 3-(3-Fluoro-4-methoxyphenoxy)azetidine via Mitsunobu etherification.

References

  • BenchChem (Page 165) @ ChemBuyersGuide.com, Inc. (Provides SMILES string verification). ChemBuyersGuide. Available at:[Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2015/0353552 A1 (Details PI3K-delta inhibition applications). Google Patents / US Patent Office. Available at: [Link]

  • WO2022256702A1 - Substituted tetrahydrofuran-2-carboxamides as modulators of sodium channels (Details Nav1.8 channel modulation). Google Patents.

Sources

Foundational

The Role of 3-(3-Fluoro-4-methoxyphenoxy)azetidine as a Privileged Drug Scaffold: A Technical Guide

Executive Summary The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures is a defining trend in modern drug discovery. Within this paradigm, the azetidine ring has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures is a defining trend in modern drug discovery. Within this paradigm, the azetidine ring has emerged as a highly versatile, strained heterocycle 1. Specifically, 3-(3-Fluoro-4-methoxyphenoxy)azetidine represents a sophisticated building block that combines the favorable physicochemical profile of a four-membered nitrogen heterocycle with the metabolic resilience and target-binding affinity of a strategically substituted phenol. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, synthetic methodologies, and pharmacological applications.

Structural Rationale & Physicochemical Profiling

The architecture of 3-(3-fluoro-4-methoxyphenoxy)azetidine is deliberately designed to address common developability issues in medicinal chemistry, such as poor metabolic stability and excessive lipophilicity 2.

The Azetidine Core

Historically, piperidines and pyrrolidines were the default secondary amines in drug design. However, azetidines offer a lower molecular weight and a reduced lipophilic footprint. Furthermore, the increased s-character of the nitrogen lone pair in the strained four-membered ring lowers the basicity (pKa) of the amine compared to its larger homologues. This pKa shift enhances membrane permeability and significantly reduces hERG channel blockade liabilities.

The 3-Fluoro-4-methoxyphenoxy Moiety

The integration of fluorine and methoxy groups on the phenyl ring serves distinct pharmacodynamic and pharmacokinetic purposes 3:

  • Fluorine (C3): Acts as a bioisostere for hydrogen, effectively blocking cytochrome P450-mediated oxidation at the electron-rich meta position [[2]](). Its high electronegativity also inductively lowers the pKa of the adjacent methoxy group.

  • Methoxy (C4): Functions as a strong hydrogen bond acceptor, frequently utilized to anchor molecules within the hinge region of kinases or the orthosteric sites of G-protein coupled receptors (GPCRs).

Table 1: Physicochemical Comparison of Saturated N-Heterocycles
ScaffoldRing SizeApprox. pKa (Secondary Amine)Lipophilicity ContributionMetabolic Stability
Azetidine 4~10.4LowHigh (Resistant to α-oxidation)
Pyrrolidine 5~11.3MediumModerate
Piperidine 6~11.2HighLow (Prone to α-oxidation)

Synthetic Methodology: Constructing the Scaffold

The most robust method for synthesizing 3-aryloxyazetidines is the Mitsunobu etherification between 1-Boc-3-hydroxyazetidine and a substituted phenol, followed by acid-mediated deprotection 4. The following protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure reproducibility.

Step-by-Step Protocol: Synthesis of 3-(3-Fluoro-4-methoxyphenoxy)azetidine

Phase 1: Mitsunobu Etherification

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) and 3-fluoro-4-methoxyphenol (1.05 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

    • Causality: Anhydrous conditions are critical. Moisture will prematurely hydrolyze the DIAD/PPh₃ betaine intermediate, drastically reducing the yield.

    • Self-Validation (IPC 1): Verify THF water content via Karl Fischer titration (must be <50 ppm).

  • Activation: Add triphenylphosphine (PPh₃) (1.2 eq) to the solution and cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling mitigates the exothermic nature of the subsequent DIAD addition, preventing the formation of undesired hydrazine byproducts.

  • Coupling: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes.

    • Causality: Slow addition controls the generation of the highly reactive betaine. The betaine activates the C3-hydroxyl of the azetidine, converting it into a superior leaving group for the Sₙ2 displacement by the phenoxide ion 4.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validation (IPC 2): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active phenol spot disappears and a new, higher R_f spot (product) emerges.

  • Workup: Concentrate the mixture in vacuo, resuspend in diethyl ether, and filter to remove the precipitated triphenylphosphine oxide (Ph₃P=O) byproduct.

Phase 2: Boc Deprotection

  • Acid Cleavage: Dissolve the crude 1-Boc-3-(3-fluoro-4-methoxyphenoxy)azetidine in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) at 0 °C.

    • Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via an E1-type elimination, releasing isobutylene and carbon dioxide gas, leaving the protonated azetidinium trifluoroacetate salt [[5]]().

  • Isolation: Stir for 2 hours at room temperature. Concentrate the solvent and excess TFA under reduced pressure.

  • Neutralization: To isolate the free base, partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate.

    • Self-Validation (IPC 3): LC-MS must show the [M+H]⁺ mass of 198.1 m/z, confirming the complete loss of the Boc group (Exact Mass = 197.08 Da for C₁₀H₁₂FNO₂).

SynthWorkflow A 1-Boc-3-hydroxyazetidine + 3-Fluoro-4-methoxyphenol B Mitsunobu Reaction (DIAD, PPh3, THF, 0°C to RT) A->B Step 1 C 1-Boc-3-(3-fluoro-4-methoxy phenoxy)azetidine B->C D Boc Deprotection (TFA/DCM or HCl/Dioxane) C->D Step 2 E 3-(3-Fluoro-4-methoxy phenoxy)azetidine (Product) D->E

Synthetic workflow for 3-(3-fluoro-4-methoxyphenoxy)azetidine via Mitsunobu reaction.

Pharmacological Applications & Target Pathways

The secondary amine of the azetidine ring serves as an ideal vector for late-stage functionalization, allowing this scaffold to be grafted onto various pharmacophores 1.

Neurological & Pain Targets (Nav1.7/1.8 Modulators): Azetidine-ether derivatives are heavily utilized in the development of state-dependent voltage-gated sodium channel (Nav) inhibitors. The compact nature of the azetidine allows the molecule to penetrate the narrow fenestrations of the Nav1.7 channel, while the 3-fluoro-4-methoxyphenoxy group engages in π-π stacking and hydrogen bonding with the Voltage-Sensing Domain IV (VSD4). This interaction stabilizes the channel in its inactivated state, halting action potential propagation and providing an analgesic effect.

Allosteric Modulators (mGluR4): Similar scaffolds have been deployed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) 4. The rigid azetidine linker precisely positions the fluorinated aromatic ring into the allosteric binding pocket, enhancing glutamate affinity without triggering receptor desensitization.

Pathway Scaffold Azetidine Scaffold Target Nav1.7 / Nav1.8 Sodium Channels Scaffold->Target Binds VSD4 Action State-Dependent Blockade Target->Action Result Inhibition of Action Potential Propagation Action->Result Clinical Analgesic Effect (Pain Relief) Result->Clinical

Mechanism of action for azetidine-based Nav1.7 sodium channel modulators in pain management.

Late-Stage Functionalization Workflow

Once synthesized, the free secondary amine of 3-(3-fluoro-4-methoxyphenoxy)azetidine is highly nucleophilic. It can be integrated into complex active pharmaceutical ingredients (APIs) through:

  • Nucleophilic Aromatic Substitution (SₙAr): Reacting the azetidine with electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines) in the presence of N,N-diisopropylethylamine (DIPEA) at elevated temperatures.

  • Amide Bond Formation: Coupling with carboxylic acids using standard reagents like HATU or EDC/HOBt. The reduced steric hindrance of the azetidine (compared to piperidine) often results in rapid coupling kinetics.

References

1.[1] Title: Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor Source: ACS Publications URL:

2.[2] Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC (PubMed Central) URL:

3.[3] Title: 3-Fluoro-4-methoxyphenol | 452-11-9 Source: Sigma-Aldrich URL:

4.[4] Title: WO2020021064A1 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mglur4 Source: Google Patents URL:

5.[5] Title: 3-Methylsulfonyl-azetidine HCl Source: Benchchem URL:

Sources

Exploratory

Literature review on azetidine ether derivatives in pharmacology

An In-depth Technical Guide to Azetidine Ether Derivatives in Pharmacology Executive Summary The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in modern drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Azetidine Ether Derivatives in Pharmacology

Executive Summary

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in modern drug discovery.[1][2] Its unique structural and physicochemical properties, such as high ring strain, increased sp³ character, and conformational rigidity, offer significant advantages in designing bioactive molecules with improved pharmacokinetic profiles, including enhanced metabolic stability, solubility, and receptor selectivity.[1] When incorporated as an ether derivative, this scaffold provides a versatile platform for developing novel therapeutics across a spectrum of diseases. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and pharmacological applications of azetidine ether derivatives, with a focus on their roles as modulators of the central nervous system, as anti-infective agents, and in oncology.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The strategic importance of the azetidine moiety stems from its ability to act as a versatile bioisostere for other cyclic and acyclic structures, providing improved physicochemical properties.[2][3] Unlike more common saturated heterocycles like piperidine or pyrrolidine, the inherent ring strain of the azetidine core imparts a distinct three-dimensional geometry that can enhance binding affinity to biological targets.[2][4] The introduction of an ether linkage to this scaffold further allows for precise control over lipophilicity, hydrogen bonding capacity, and the spatial orientation of pendant functional groups, making it a powerful tool for molecular optimization. Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, incorporate the azetidine motif to enhance their therapeutic profiles, underscoring the scaffold's clinical relevance.[1]

G cluster_core General Structure of Azetidine Ether Derivatives A Azetidine Core Ether Ether Linkage (-O-) A->Ether R2 R² Substituent A->R2 N-substituent R1 R¹ Substituent Ether->R1

Caption: General workflow for the synthesis of an azetidine ether.

Exemplary Protocol: Synthesis of N-Boc-3-(benzyloxy)azetidine

This protocol describes a standard Williamson ether synthesis to create a protected azetidine ether derivative. This self-validating system includes reaction monitoring and robust purification and characterization steps.

  • Reaction Setup: To a solution of N-Boc-3-azetidinol (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the alkoxide.

  • Etherification: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1), visualizing with potassium permanganate stain. The disappearance of the starting azetidinol spot indicates reaction completion.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the fractions containing the desired product and concentrate to yield N-Boc-3-(benzyloxy)azetidine as a clear oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Applications and Structure-Activity Relationships

Azetidine ether derivatives have demonstrated significant potential across multiple therapeutic areas. Their unique structure allows them to interact with biological targets with high specificity and efficacy.

A. Central Nervous System (CNS) Disorders

One of the most promising applications for azetidine ethers is in the treatment of CNS disorders, particularly those involving cholinergic neurotransmission. [1][5] Muscarinic and Nicotinic Acetylcholine Receptor Modulation: Acetylcholine (ACh) is a critical neurotransmitter, and its receptors—muscarinic and nicotinic—are key targets for treating cognitive decline in Alzheimer's disease and other neurological conditions. [6][7]Azetidine ether derivatives have been developed as potent and selective partial agonists for α4β2-nicotinic acetylcholine receptors (nAChRs) and as agonists for muscarinic receptors. [1][8] A notable example is Sazetidine-A (6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) , which serves as a highly selective α4β2 nAChR partial agonist. [8]The azetidinyl-methoxy moiety is critical for its potent interaction with the receptor.

For Alzheimer's disease, the cholinergic hypothesis posits that a deficit in ACh contributes to cognitive symptoms. [9]Therefore, inhibiting acetylcholinesterase (AChE), the enzyme that degrades ACh, is a primary therapeutic strategy. [7][9]FDA-approved drugs like donepezil and galantamine are AChE inhibitors. [10][11]Azetidine derivatives are being explored as novel AChE inhibitors, where the azetidine core can interact with the active site gorge of the enzyme. The ether linkage allows for the positioning of larger aromatic groups to interact with the peripheral anionic site (PAS) of AChE, potentially inhibiting both ACh hydrolysis and AChE-induced amyloid-β aggregation. [11]

G cluster_membrane Cell Membrane M1R M1 Muscarinic Receptor Gq Gq/11 Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Agonist Azetidine Ether Agonist Agonist->M1R Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

Caption: M1 muscarinic receptor signaling pathway activated by an agonist.

B. Infectious Diseases

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Azetidine derivatives have shown broad-spectrum activity against various bacteria and mycobacteria. [12][13][14][15] Antitubercular Activity: Researchers have identified a class of 1,2,4-substituted azetidine derivatives with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. [16]These compounds function by arresting the late-stage biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. [16]SAR studies revealed that activity is often enhanced by a bromo or trifluoromethyl ether substituent at the ortho position of the N-benzyl group (R²). [16]The amine pendant group (R³) is also crucial for activity. These compounds exhibit favorable drug metabolism and pharmacokinetic (DMPK) profiles, making them promising candidates for further development. [16]

Compound ID R¹ (N-benzyl substituent) R² (Amine pendant) MIC₉⁹ vs. M. tuberculosis (μM)
BGAz-001 H Pyrrolidine >10 (reported MICs of 30.5-64.5 vs other strains) [16]
BGAz-005 4-CF₃ Methylamine <10 [16]
BGAz-007 4-CF₃ Isopropylamine <10 [16]
BGAz-009 4-CF₃ Methoxypropylamine <10 [16]

Data synthesized from reference.[16]

C. Oncology

Azetidine derivatives have also emerged as potent inhibitors of signaling pathways implicated in cancer progression.

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a protein that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. A series of azetidine amides has been developed as small-molecule STAT3 inhibitors. [17]In these compounds, the azetidine ring acts as a constrained linker. SAR studies showed that the (R)-enantiomer of azetidine-2-carboxamide is significantly more potent than the (S)-enantiomer, and moving the carboxamide to the 3-position results in a loss of activity. [17]This highlights the critical role of the scaffold's stereochemistry and substitution pattern in achieving potent and selective inhibition of STAT3 DNA-binding activity. [17]

Exemplary Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines a standard colorimetric assay to determine the AChE inhibitory activity of test compounds, based on the Ellman method.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve AChE (from electric eel) in the buffer to a concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer.

    • Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.

    • Prepare stock solutions of the azetidine ether test compounds in DMSO and dilute to various concentrations with the buffer.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0).

      • 20 µL of the test compound solution (or buffer for control, or a known inhibitor like Donepezil for positive control).

      • 20 µL of the AChE solution.

    • Incubate the plate at 37 °C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to read the absorbance every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of AChE activity) using non-linear regression analysis.

Conclusion and Future Outlook

Azetidine ether derivatives represent a dynamic and highly promising class of molecules in pharmacology. Their unique three-dimensional structure, combined with the versatility of the ether linkage, provides medicinal chemists with a powerful scaffold to design potent and selective modulators of diverse biological targets. Significant progress has been made in their application to CNS disorders, infectious diseases, and oncology. Future research should focus on leveraging advanced synthetic methods, such as photochemical and catalytic approaches, to expand the accessible chemical space of these derivatives. [5][18]Furthermore, a deeper understanding of their DMPK and toxicological profiles will be crucial for translating these promising preclinical candidates into next-generation therapeutics.

References

  • Blondiaux, N., et al. (2017). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases, 3(1), 57-65. [Link]

  • Schust, J., et al. (2013). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 644-648. [Link]

  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry, 2(2), 36-40. [Link]

  • Kishore, D., & Singh, R. (2020). Azetidine Synthesis. In Four-Membered Ring Systems. [Link]

  • Singh, A., et al. (2023). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Chemical Biology & Drug Design. [Link]

  • Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Mahapatra, M., et al. (2021). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. International Journal of Pharmacy, 11(2), 1-8. [Link]

  • Dave, A. J., et al. (2024). New Azetidine-Linked Nitrogen-Bearing Heterocycles: Synthesis, Antimicrobial Assessment, DFT Profiling, ADMET Studies, and Docking Simulation Against DNA Gyrase and CYP51 Targets. Chemistry & Biodiversity. [Link]

  • Vantourout, J., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Clader, J. W., et al. (1996). 2-Azetidinone Cholesterol Absorption Inhibitors: Structure-Activity Relationships on the Heterocyclic Nucleus. Journal of Medicinal Chemistry, 39(19), 3684-3693. [Link]

  • Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Sharma, P., & Kumar, D. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Isom, V., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 28(1), 123. [Link]

  • Sridhara, A. M., et al. (2011). Synthesis and characterization of certain novel azetidinone derivatives as antibacterial and antifungal agents. Journal of Chemical and Pharmaceutical Research, 3(4), 868-874. [Link]

  • ResearchGate. (n.d.). Exploring azetidine containing heterocycles: From green synthesis to applications. [Link]

  • TIJER.org. (2019). BIOACTIVE AZETIDINONE: A REVIEW. Technical Issues in Janakpuri Educational Review. [Link]

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. [Link]

  • Akkol, S. T., et al. (2022). Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase. PLoS ONE, 17(1), e0262831. [Link]

  • Brown, J. H., & Laiken, N. (n.d.). Muscarinic Receptor Agonists and Antagonists. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessMedicine. [Link]

  • Rhee, J. S., et al. (1998). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British Journal of Pharmacology, 123(4), 621-628. [Link]

  • In This Issue. (2010). ACS Medicinal Chemistry Letters, 1(6), 253. [Link]

  • Fulara, J., & Szymański, P. (2023). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. International Journal of Molecular Sciences, 24(2), 1600. [Link]

  • Jarosz-Popek, J., et al. (2021). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International Journal of Molecular Sciences, 22(17), 9280. [Link]

  • Singh, M., & Singh, A. (2024). Histidine Focused Covalent Inhibitors Targeting Acetylcholinesterase: A Computational Pipeline for Multisite Therapeutic Discovery in Alzheimer's Disease. Journal of Chemical Information and Modeling. [Link]

  • Papke, R. L., et al. (2011). Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. Journal of Medicinal Chemistry, 54(14), 4982-4992. [Link]

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3-(3-Fluoro-4-methoxyphenoxy)azetidine

Executive Summary In modern medicinal chemistry, the optimization of lead compounds frequently requires the precise tuning of lipophilicity, metabolic stability, and three-dimensional vector geometry. 3-(3-Fluoro-4-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds frequently requires the precise tuning of lipophilicity, metabolic stability, and three-dimensional vector geometry. 3-(3-Fluoro-4-methoxyphenoxy)azetidine is a highly specialized, functionalized saturated heterocycle that serves as a critical building block in drug discovery. By integrating an azetidine core with a bioisosterically modified phenoxy ether, this compound provides a robust scaffold for developing central nervous system (CNS) therapeutics and monoamine transporter ligands.

This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural rationale, and a field-proven, self-validating synthetic methodology.

Physicochemical Data & Molecular Profiling

Accurate molecular profiling is the foundation of structure-based drug design. The following table summarizes the core quantitative data for 3-(3-Fluoro-4-methoxyphenoxy)azetidine .

PropertyQuantitative ValueStrategic Significance
Chemical Formula C₁₀H₁₂FNO₂Dictates elemental composition and mass spectrometric isotopic patterns.
Molecular Weight 197.21 g/mol Low molecular weight allows for downstream functionalization without violating Lipinski’s Rule of 5.
CAS Registry Number 2228257-27-8Unique identifier for sourcing and regulatory documentation.
Topological Polar Surface Area (TPSA) ~30.5 ŲIdeal for blood-brain barrier (BBB) penetration (typically < 90 Ų required for CNS drugs).
Hydrogen Bond Donors (HBD) 1 (Azetidine NH)Provides a functional handle for alkylation, acylation, or cross-coupling.
Hydrogen Bond Acceptors (HBA) 3 (N, Ether O, Methoxy O)Facilitates critical target-protein interactions (e.g., kinase hinge binding).

Structural Rationale: The "Azetidine Switch"

The incorporation of the azetidine ring in place of traditional pyrrolidine or piperidine rings is a strategic maneuver known as the "Azetidine Switch."

AzetidineSwitch A Traditional Scaffold (e.g., Piperidine/Pyrrolidine) B Azetidine Switch (Ring Contraction) A->B C Decreased Lipophilicity (Lower LogP) B->C D Altered Exit Vectors (sp3 geometry ~110°) B->D E Improved Metabolic Stability (Fewer sites for CYP oxidation) B->E

Logical framework of the "Azetidine Switch" in medicinal chemistry lead optimization.

Mechanistic Causality in Design:

  • Metabolic Shielding: The 3-aryloxy substitution pattern blocks the common metabolic "soft spot" at the 3-position of the amine ring. Furthermore, the fluorine atom on the phenyl ring acts as a metabolic shield, preventing Cytochrome P450-mediated aromatic oxidation at the electron-rich ortho position of the ether .

  • Vector Positioning: The strained sp³ geometry of the 4-membered azetidine ring forces the phenoxy substituent to exit the core scaffold at a distinct angle (~110°). This captures unique binding interactions in hydrophobic pockets that are structurally unavailable to more flexible or planar linkers.

Synthetic Methodology & Experimental Protocols

The synthesis of 3-aryloxyazetidines presents unique chemical challenges. Direct nucleophilic aliphatic substitution (S_N2) at the C3 position of an azetidine ring is notoriously slow and prone to side reactions (such as ring-opening or elimination) due to the high cross-ring strain (Dunitz-Schomaker strain) in the transition state. To circumvent this, a Mitsunobu Reaction is the field-proven standard .

Synthesis A 1-Boc-3-hydroxyazetidine C Mitsunobu Reaction DIAD, PPh3, THF, 0°C to RT A->C B 3-Fluoro-4-methoxyphenol B->C D 1-Boc-3-(3-fluoro-4- methoxyphenoxy)azetidine C->D 70-85% Yield E Acidic Deprotection TFA in DCM D->E F 3-(3-Fluoro-4-methoxyphenoxy) azetidine (Target) E->F >95% Yield

Synthetic workflow for 3-(3-Fluoro-4-methoxyphenoxy)azetidine via Mitsunobu coupling.

Phase 1: Mitsunobu Etherification

Objective: Chemoselective coupling of the azetidinol with the fluorinated phenol.

  • Preparation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) and 3-fluoro-4-methoxyphenol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the electron-rich phenol and the phosphine reagent.

  • Activation: Add Triphenylphosphine (PPh₃) (1.2 eq). Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The subsequent addition step is highly exothermic. Cooling is critical to control the formation of the betaine intermediate and prevent the thermal degradation of the azodicarboxylate reagent.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq).

    • Self-Validation: The reaction mixture will initially flash yellow (indicating the formation of the DIAD-PPh₃ adduct) and then fade as the phenol attacks the activated complex.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active phenol spot confirms reaction completion.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and concentrate.

    • Expert Insight: To efficiently remove the notorious triphenylphosphine oxide (TPPO) byproduct before chromatography, triturate the crude oil in cold diethyl ether/hexanes (1:2). TPPO is insoluble in this non-polar mixture and will precipitate out, allowing for rapid filtration. Purify the filtrate via flash column chromatography to yield the Boc-protected intermediate.

Phase 2: Acidic Deprotection

Objective: Cleavage of the tert-butoxycarbonyl (Boc) group to yield the free amine.

  • Acidolysis: Dissolve the purified 1-Boc-3-(3-fluoro-4-methoxyphenoxy)azetidine in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

    • Causality: The Boc group rapidly cleaves under acidic conditions via the formation of a highly stable tert-butyl cation, which subsequently eliminates to form isobutylene and CO₂ gases. The evolution of gas drives the reaction to irreversible completion.

  • Concentration: Evaporate under reduced pressure to remove excess TFA.

  • Free-Basing: Redissolve the resulting trifluoroacetate salt in DCM and wash vigorously with 1M NaOH until the aqueous layer reaches pH > 10.

    • Self-Validation: This step ensures the azetidinium ion is fully deprotonated back into its free base form, partitioning it entirely into the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the target compound, 3-(3-Fluoro-4-methoxyphenoxy)azetidine, as a viscous oil. (Note: It is often converted to a hydrochloride salt using HCl/dioxane for long-term bench stability ).

References

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651, 2009. Available at:[Link]

Exploratory

Strategic Optimization of Azetidines: Metabolic Stability of the Fluoro-Methoxy Motif

Executive Summary In modern medicinal chemistry, the azetidine ring has emerged as a critical bioisostere for gem-dimethyl, carbonyl, or morpholine groups, offering vectors to tune lipophilicity ( ) and reduce molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the azetidine ring has emerged as a critical bioisostere for gem-dimethyl, carbonyl, or morpholine groups, offering vectors to tune lipophilicity (


) and reduce molecular weight. However, the strained four-membered ring introduces specific metabolic liabilities, particularly oxidative ring opening and N-dealkylation.

This technical guide details the metabolic stability profile of fluoro-methoxy azetidines (specifically the 3-fluoro-3-methoxy motif). We analyze how the strategic introduction of fluorine geminal to a methoxy group modulates


, blocks cytochrome P450 (CYP) oxidation sites, and provides a conformational lock that can extend half-life (

) in microsomal stability assays.

Part 1: The Chemical Rationale[1]

Bioisosterism and Conformational Control

The 3-fluoro-3-methoxyazetidine moiety is often deployed as a polar, metabolically robust bioisostere for a cyclohexanone or a morpholine ring.

  • Electronic Modulation: The strong electronegativity of fluorine (

    
    ) exerts a profound inductive effect (
    
    
    
    ) on the azetidine nitrogen. While a standard N-alkyl azetidine has a
    
    
    of ~10-11, the introduction of a 3-fluoro substituent can lower the
    
    
    by 1.5–2.0 log units. This reduction decreases the fraction of cationic species at physiological pH, improving membrane permeability and reducing lysosomotropic trapping.
  • The Gauche Effect: The interaction between the C–F bond and the C–O (methoxy) bond creates a "gauche effect," favoring specific conformers. This conformational bias can reduce the entropic penalty of binding to a target protein.

Metabolic Vulnerabilities of the Azetidine Core

Without substitution, the azetidine ring is susceptible to two primary metabolic pathways:

  • 
    -Carbon Oxidation:  CYP450-mediated abstraction of a hydrogen atom adjacent to the nitrogen (the 
    
    
    
    -carbon) leads to an unstable carbinolamine intermediate, which collapses to open the ring (forming an aldehyde/amine) or forms a lactam.
  • N-Dealkylation: If the nitrogen is alkylated, oxidative attack on the exocyclic

    
    -carbon leads to dealkylation.
    

The Fluoro-Methoxy Solution: Replacing a hydrogen at the 3-position with fluorine removes a potential site of metabolism (SOM) if the 3-position is vulnerable. More importantly, the electron-withdrawing nature of the gem-fluoro-methoxy group deactivates the entire ring system towards oxidative attack by reducing the electron density at the nitrogen lone pair and the


-carbons.

Part 2: Metabolic Stability Mechanisms

The following diagram illustrates the divergent metabolic fates of a standard azetidine versus the stabilized fluoro-methoxy analog.

MetabolicPathways Substrate Azetidine Substrate CYP CYP450 Attack Substrate->CYP FluoroShield Fluorine Inductive Effect (Lowers e- density) Substrate->FluoroShield 3-Fluoro-3-Methoxy AlphaOx α-C Hydroxylation CYP->AlphaOx Standard Azetidine RingOpen Ring Opening (Aldehyde/Amine) AlphaOx->RingOpen Collapse Lactam Lactam Formation AlphaOx->Lactam Oxidation FluoroShield->CYP Reduced Affinity MetStable Metabolically Stable (Intact Ring) FluoroShield->MetStable Resists Oxidation

Caption: Comparative metabolic pathways. Standard azetidines undergo


-hydroxylation leading to ring opening. The fluoro-methoxy motif electronically deactivates the ring, preventing CYP oxidation.

Part 3: In Silico Prediction Frameworks

Before synthesis, computational tools must be used to prioritize analogs.

Quantum Mechanical (QM) Calculations

Standard QSAR models often fail to accurately predict the stability of strained rings. QM calculations using Density Functional Theory (DFT) are required.[1]

  • Protocol: Calculate the Bond Dissociation Energy (BDE) of the C–H bonds at the azetidine

    
    -positions.
    
  • Target Metric: A BDE > 95 kcal/mol generally indicates resistance to CYP-mediated hydrogen abstraction. The inductive effect of the 3-fluoro-3-methoxy group should increase the

    
    -C–H BDE relative to the unsubstituted parent.
    
Site of Metabolism (SOM) Prediction

Use tools like StarDrop (P450 module) or simulations based on SMARTCyp to visualize metabolic hotspots.

  • Input: SMILES string of the candidate.

  • Analysis: Look for the "Metabolic Landscape." In a 3-methoxyazetidine, the methoxy methyl group is often a secondary soft spot (O-dealkylation). In the 3-fluoro-3-methoxy analog, the fluorine atom reduces the basicity of the methoxy oxygen, slightly suppressing O-dealkylation rates compared to a non-fluorinated methoxy group.

Part 4: Experimental Validation Protocols

Microsomal Stability Assay (HLM/RLM)

This protocol determines the Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 30 µL of microsomes (0.5 mg/mL final) with phosphate buffer (100 mM, pH 7.4) and 1 µL of test compound. Incubate at 37°C for 5 mins.

  • Initiation: Add 15 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (ESI+ mode).

Calculation: Plot ln(% remaining) vs. time. The slope


 is the elimination rate constant.



Metabolite Identification (MetID)

If


 is high, perform MetID to confirm if the azetidine ring is opening.
  • Mass Shift Search:

    • +16 Da: Hydroxylation (stable lactam or ring hydroxylation).

    • +14 Da: Carbonyl formation (rare).

    • -14 Da: O-demethylation (loss of methoxy methyl).

    • Ring Opening: Look for fragments corresponding to the aldehyde or acid derivatives of the opened amine chain.

Part 5: Data Presentation & Case Study

Comparative Stability Data

The table below illustrates the impact of the fluoro-methoxy motif on a hypothetical lead compound (Azetidine-1).

Compound IDStructure MotifpKa (Calc)HLM

(µL/min/mg)

(min)
Primary Metabolite
AZT-01 3-Methoxyazetidine9.845.2 (High)11Ring Opening / N-dealkylation
AZT-02 3,3-Difluoroazetidine7.212.5 (Low)85None detected
AZT-03 3-Fluoro-3-methoxy 8.1 18.4 (Low-Mod) 62 Minor O-demethylation

Interpretation:

  • AZT-01: High basicity and electron-rich ring facilitate CYP oxidation.

  • AZT-02: Excellent stability but significantly lower

    
     may reduce solubility or potency if a basic center is required for binding.
    
  • AZT-03 (Target): Balances stability (

    
     min) with a moderate 
    
    
    
    , maintaining physicochemical properties suitable for oral bioavailability.
Predictive Workflow Diagram

Workflow Design Design: Fluoro-Methoxy Azetidine InSilico In Silico: DFT BDE & pKa Calc Design->InSilico Synthesis Synthesis: Deoxyfluorination InSilico->Synthesis BDE > 95 kcal/mol Assay Assay: HLM/RLM Incubation Synthesis->Assay Analysis Analysis: LC-MS/MS & MetID Assay->Analysis Decision Decision Gate Analysis->Decision Decision->Design High Cl_int (Refine) Lead Candidate Lead Candidate Decision->Lead Candidate Low Cl_int

Caption: Integrated workflow for assessing metabolic stability. In silico filtering precedes experimental validation to minimize resource wastage.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). Role of Fluorine in Reducing Metabolic Clearance.[2][3] Expert Opinion on Drug Discovery. Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. (Context on strained ring stability). Link

  • Wilsmore, J., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine.[4][5] Drug Metabolism and Disposition. Link

  • SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[6] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-(3-Fluoro-4-methoxyphenoxy)azetidine

Executive Summary & Mechanistic Rationale Azetidine ethers have emerged as highly valuable, conformationally restricted bioisosteres for morpholines and piperidines in modern drug discovery. By lowering the overall lipop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Azetidine ethers have emerged as highly valuable, conformationally restricted bioisosteres for morpholines and piperidines in modern drug discovery. By lowering the overall lipophilicity (LogP) and altering the basicity (pKa) of the amine, azetidine incorporation often leads to improved metabolic stability and enhanced pharmacokinetic profiles. The target molecule, 3-(3-Fluoro-4-methoxyphenoxy)azetidine , features a specific halogenated aromatic substitution pattern frequently utilized in the development of kinase inhibitors (such as PI3Kδ inhibitors) and GPCR modulators 1.

Synthesizing 3-aryloxyazetidines presents unique mechanistic challenges. The 4-membered azetidine ring suffers from significant internal strain (I-strain). Traditional Williamson ether synthesis or direct SN2 displacement at the C3 position is notoriously sluggish because the sp2-hybridized transition state requires an expansion of bond angles, which is energetically unfavorable in a strained ring. Consequently, the Mitsunobu reaction is the preferred methodology, as the immense thermodynamic driving force of the P=O bond formation overcomes this activation barrier [[2]]().

Retrosynthetic Analysis & Pathway Selection

When designing the synthesis of 3-(3-Fluoro-4-methoxyphenoxy)azetidine, two primary routes are typically evaluated:

  • Route A (Mitsunobu Coupling): Direct coupling of 1-Boc-3-hydroxyazetidine with 3-fluoro-4-methoxyphenol. This is the industry standard due to mild conditions and high fidelity.

  • Route B (SN2 Displacement): Activation of the C3-hydroxyl group into a mesylate, triflate, or iodide, followed by displacement with a phenoxide salt. This route often requires harsh heating and can lead to elimination byproducts (e.g., 1-Boc-azetine).

G A 1-Boc-3-hydroxyazetidine C Mitsunobu Coupling (PPh3, DIAD, THF) A->C D SN2 Displacement (NaH, DMF) A->D via Mesylate B 3-Fluoro-4-methoxyphenol B->C B->D E Protected Intermediate (Boc-Azetidine Ether) C->E Route A D->E Route B F Acidic Deprotection (TFA/DCM or HCl) E->F G 3-(3-Fluoro-4-methoxyphenoxy)azetidine F->G

Caption: Synthetic workflows for 3-(3-Fluoro-4-methoxyphenoxy)azetidine via Mitsunobu or SN2 pathways.

The Mitsunobu Activation Mechanism

Understanding the causality behind the Mitsunobu reaction ensures a self-validating and reproducible workflow.

  • Temperature Control: The formation of the Morrison-Brunn-Huisgen betaine from Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) is highly exothermic. Adding DIAD at 0 °C prevents the thermal degradation of the betaine before the phenol can protonate it.

  • Stereochemical Irrelevance: While the Mitsunobu reaction classically proceeds with complete Walden inversion (SN2) at the carbinol carbon, the C3 position of 1-Boc-3-hydroxyazetidine is not a chiral center. The two adjacent methylene groups (-CH2-) are identical. Consequently, the inversion yields a product structurally identical to the retention product, eliminating the need for chiral chromatography [[3]]().

G N1 PPh3 + DIAD N2 Betaine Intermediate N1->N2 Adduct Formation N3 Protonation by Phenol N2->N3 N4 Alkoxyphosphonium Ion N3->N4 Alcohol Activation N5 SN2 Attack by Phenoxide N4->N5 N6 Azetidine Ether + TPPO N5->N6 C-O Bond Formation

Caption: Mechanistic pathway of the Mitsunobu reaction activating the azetidine C3-hydroxyl group.

Step-by-Step Experimental Protocols

Protocol A: Mitsunobu Etherification (Protected Intermediate Synthesis)

This protocol details the robust synthesis of the N-Boc protected intermediate, utilizing DIAD over DEAD due to its liquid state at room temperature, lower shock-sensitivity, and favorable byproduct solubility profile 4.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv) and 3-fluoro-4-methoxyphenol (1.1 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Phosphine Addition: Add Triphenylphosphine (PPh3, 1.5 equiv) to the stirring solution. Ensure complete dissolution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes. Observe a distinct yellowing of the solution, indicative of betaine formation.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for 12–16 hours under nitrogen.

  • Workup & TPPO Removal: Concentrate the reaction mixture in vacuo. To precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with a cold mixture of Diethyl Ether/Hexanes (1:2 v/v). Filter the white solid and concentrate the filtrate.

  • Purification: Purify the concentrated filtrate via silica gel flash chromatography (Eluent: 10% to 30% Ethyl Acetate in Hexanes) to yield 1-Boc-3-(3-fluoro-4-methoxyphenoxy)azetidine.

Protocol B: Acidolytic Deprotection (Free Base Isolation)

Rigorous removal of the Boc group requires highly acidic conditions. The resulting secondary amine is prone to capturing atmospheric CO2 to form a stable carbamate salt; therefore, immediate isolation or salt formation is critical 4.

  • Acidolysis: Dissolve the N-Boc intermediate in Dichloromethane (DCM) (0.1 M). Cool to 0 °C.

  • Cleavage: Add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v final concentration. Stir at room temperature for 2 hours.

  • Concentration: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove excess TFA, yielding the TFA salt of the product.

  • Free-Basing: Redissolve the residue in DCM. Wash with saturated aqueous NaHCO3 until the aqueous layer reaches pH ~9.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 3-(3-Fluoro-4-methoxyphenoxy)azetidine as a free base. (Note: For long-term storage, treatment with 4M HCl in dioxane to precipitate the HCl salt is highly recommended).

Quantitative Data & Route Comparison

To ensure a self-validating system, researchers must confirm the identity of intermediates and products using the analytical parameters summarized below.

Table 1: Comparison of Synthetic Strategies for 3-Aryloxyazetidines

ParameterRoute A: Mitsunobu ReactionRoute B: SN2 Displacement (Mesylate)
Primary Reagents PPh3, DIAD, THFCs2CO3 or NaH, DMF/MeCN
Reaction Temperature 0 °C to 25 °C80 °C to 100 °C
Yield Profile High (75–90%)Low to Moderate (30–50%)
Major Byproducts Triphenylphosphine oxide (TPPO)Elimination products (Azetines)
Scalability Good (up to ~50g), limited by TPPOExcellent, but hampered by low yield

Table 2: Physicochemical & Analytical Validation Parameters

Intermediate / ProductMolecular FormulaExact MassExpected LC-MS [m/z]UV Activity
1-Boc-3-hydroxyazetidine C8H15NO3173.11196.1 [M+Na]+Weak / None
3-Fluoro-4-methoxyphenol C7H7FO2142.04141.0[M-H]-Strong (254 nm)
Boc-Protected Ether C15H20FNO4297.14320.1 [M+Na]+Strong (254 nm)
Final Product (Free Base) C10H12FNO2197.08198.1 [M+H]+Strong (254 nm)

References

  • [1] AU2013347539B2 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents. Available at:

  • [4] 3-((4-Methylbenzyl)oxy)azetidine | 1121633-97-3 | Benchchem - Benchchem. Available at:

  • [3] An In-Depth Technical Guide to the Synthesis of 3... - Benchchem. Available at:

  • [2] WO2020021064A1 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mglur4 - Google Patents. Available at:

Sources

Application

Application Note: Step-by-Step Preparation of 3-(3-Fluoro-4-methoxyphenoxy)azetidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Small Molecule Synthesis, Hit-to-Lead Optimization, Pharmacophore Development Strategic Rationale & Retrosynthetic An...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Small Molecule Synthesis, Hit-to-Lead Optimization, Pharmacophore Development

Strategic Rationale & Retrosynthetic Analysis

The incorporation of azetidine rings in modern drug discovery has surged due to their ability to modulate physicochemical properties. Compared to pyrrolidines, azetidines offer reduced lipophilicity (lower LogP) and improved metabolic stability. The high ring strain of the azetidine core (~26 kcal/mol) makes hydrogen abstraction at the


-carbons energetically unfavorable, effectively silencing CYP450-mediated oxidative degradation [1]. When coupled with a 3-fluoro-4-methoxyphenyl ether—a privileged motif in CNS and kinase targets—the resulting 3-(3-Fluoro-4-methoxyphenoxy)azetidine scaffold becomes a highly valuable building block.
Mechanistic Causality in Route Selection

While the classical approach to synthesizing 3-aryloxyazetidines involves the Mitsunobu reaction of 1-Boc-3-hydroxyazetidine with a phenol, this route is notoriously plagued by sluggish kinetics and the generation of triphenylphosphine oxide, which is exceptionally difficult to separate from polar basic amines.

To ensure a self-validating and scalable system, this protocol utilizes a highly efficient


 O-alkylation  followed by acidic Boc deprotection  [2].
  • The Cesium Effect: We utilize Cesium Carbonate (

    
    ) in N,N-Dimethylformamide (DMF) rather than standard Potassium Carbonate (
    
    
    
    ). The large ionic radius of the
    
    
    ion creates a "loose" ion pair with the 3-fluoro-4-methoxyphenoxide anion. This dramatically enhances the nucleophilicity of the phenoxide oxygen, driving a clean
    
    
    inversion at the sterically hindered secondary carbon of the azetidine ring without triggering undesired E2 elimination.
  • TFA-Mediated Deprotection: The removal of the tert-butyloxycarbonyl (Boc) group is achieved via Trifluoroacetic Acid (TFA). The mechanism relies on the protonation of the carbamate carbonyl, which induces fragmentation into a highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid rapidly decarboxylates (releasing

    
     gas), yielding the free amine[3, 4].
    

Experimental Workflow

SynthesisWorkflow A 3-Fluoro-4-methoxyphenol + 1-Boc-3-(mesyloxy)azetidine B Step 1: O-Alkylation Cs2CO3, DMF, 80°C A->B C Intermediate: Boc-Protected Ether B->C D Step 2: Boc Deprotection TFA / DCM, 0°C to RT C->D E Product: 3-(3-Fluoro-4-methoxyphenoxy)azetidine D->E

Figure 1: Two-step synthetic workflow for 3-(3-Fluoro-4-methoxyphenoxy)azetidine.

Step-by-Step Methodologies

Step 1: Synthesis of tert-butyl 3-(3-fluoro-4-methoxyphenoxy)azetidine-1-carboxylate

Reagents Required:

  • 3-Fluoro-4-methoxyphenol (1.0 equiv, limiting reagent)

  • 1-Boc-3-(mesyloxy)azetidine (1.2 equiv)

  • Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Protocol:

  • Preparation & Deprotonation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-methoxyphenol in anhydrous DMF under an inert nitrogen atmosphere. Add

    
     portion-wise at room temperature. Stir the suspension vigorously for 30 minutes to ensure complete formation of the phenoxide anion (the solution will transition to a darker hue).
    
  • Alkylation: Add 1-Boc-3-(mesyloxy)azetidine in a single portion. Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.

  • Reaction Monitoring: Stir for 12–16 hours. Validate reaction completion via LC-MS or TLC (Hexane/EtOAc 3:1), looking for the disappearance of the phenol starting material.

  • Quench & Extraction: Cool the mixture to room temperature. Quench by adding distilled water (equal to 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Self-Validating Purification (DMF Removal): Critical Step. DMF is notoriously difficult to remove in vacuo and will interfere with subsequent steps. Wash the combined organic layers with a 5% aqueous LiCl solution (5x) followed by a final brine wash. The

    
     ions coordinate with DMF, pulling it entirely into the aqueous phase.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (
    
    
    
    , 0-20% EtOAc in Hexanes) to yield the pure intermediate.
Step 2: Boc-Deprotection to Yield 3-(3-Fluoro-4-methoxyphenoxy)azetidine

Reagents Required:

  • tert-butyl 3-(3-fluoro-4-methoxyphenoxy)azetidine-1-carboxylate (1.0 equiv)

  • Trifluoroacetic Acid (TFA, 15.0 equiv)

  • Anhydrous Dichloromethane (DCM, 0.1 M)

Protocol:

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C using an ice-water bath to control the initial exothermic protonation.

  • Acid Addition: Slowly add TFA dropwise to the stirred solution. Safety Note: Ensure proper fume hood ventilation as

    
     gas and highly volatile isobutylene are evolved during the carbamic acid decarboxylation.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • TFA Scavenging & Concentration: Once LC-MS indicates complete consumption of the starting material, concentrate the reaction mixture in vacuo. To self-validate the complete removal of excess TFA (which can poison downstream coupling reactions), co-evaporate the crude residue with toluene (3x 10 mL). Toluene forms an azeotrope with TFA, ensuring a dry, acid-free product.

  • Salt Isolation: The resulting residue is the highly stable 3-(3-Fluoro-4-methoxyphenoxy)azetidine TFA salt, which can be used directly in downstream amide couplings or free-based using saturated aqueous

    
    .
    

Quantitative Data & Optimization Matrix

To establish the robustness of the chosen protocol, various reaction conditions for the O-alkylation step (Step 1) were benchmarked. The data below summarizes why the


/DMF system is the authoritative standard for this transformation.
ConditionLeaving GroupBaseSolventTemp (°C)Yield (%)Purity (LC-MS)
A (Mitsunobu)-OH

, DIAD
THFRT45%85% (Contaminated)
B (Standard)-OMs

MeCN8068%92%
C (Optimized) -OMs

DMF 80 89% >98%
D (Alternative)-I

DMF6091%>98%

Note: While 1-Boc-3-iodoazetidine (Condition D) provides slightly higher yields at lower temperatures, the mesylate (Condition C) is significantly more cost-effective and stable for bulk scale-up.

Analytical Characterization & Quality Control

Verify the structural integrity of the final free-base product using the following analytical benchmarks:

  • LC-MS (ESI+): Expected Formula:

    
    . Exact Mass: 197.08. Expected 
    
    
    
    = 198.1 m/z.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.85 - 6.60 (m, 3H, Aromatic protons)
      
    • 
       4.90 (p, 
      
      
      
      Hz, 1H, Azetidine
      
      
      )
    • 
       3.95 - 3.80 (m, 2H, Azetidine 
      
      
      
      )
    • 
       3.85 (s, 3H, Methoxy 
      
      
      
      )
    • 
       3.75 - 3.65 (m, 2H, Azetidine 
      
      
      
      )
    • 
       2.50 (br s, 1H, Amine 
      
      
      
      , exchanges with
      
      
      )

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Boc Deprotection Mechanism - TFA Common Organic Chemistry URL:[Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Total Synthesis URL:[Link]

Method

Application Note &amp; Protocols: Strategic N-Functionalization of 3-(3-Fluoro-4-methoxyphenoxy)azetidine for Drug Discovery

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its prominence is due to a unique combination of structural and physicochemical properties. The inherent ring strain of approximately 25.4 kcal/mol, combined with its sp3-rich, conformationally rigid structure, allows the azetidine moiety to confer significant advantages upon parent molecules.[2][3] These advantages often include improved metabolic stability, enhanced aqueous solubility, and optimized target binding affinity, making it a highly sought-after scaffold in drug design.[1][2]

The value of this scaffold is evidenced by its incorporation into several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib, where the azetidine ring is critical for achieving the desired pharmacokinetic and pharmacodynamic profiles.[2][3]

This guide focuses on 3-(3-Fluoro-4-methoxyphenoxy)azetidine, a versatile building block for structure-activity relationship (SAR) studies. The secondary amine of the azetidine ring serves as a prime handle for chemical modification. Functionalizing this nitrogen atom allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's properties to enhance efficacy, selectivity, and safety.[4][5] We present here detailed protocols for three fundamental N-functionalization strategies: N-acylation, N-alkylation via reductive amination, and N-arylation.

Core Principle: The Reactivity of the Azetidine Nitrogen

The synthetic utility of 3-(3-Fluoro-4-methoxyphenoxy)azetidine hinges on the nucleophilicity of its secondary nitrogen atom. This nitrogen readily participates in reactions with a wide range of electrophiles. However, the choice of reaction conditions is paramount. The strained nature of the four-membered ring makes it susceptible to nucleophilic ring-opening, particularly under harsh acidic or basic conditions, or at elevated temperatures.[6] Therefore, the protocols detailed below are optimized to achieve efficient N-functionalization while preserving the integrity of the azetidine core.

Key Strategy I: N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation that introduces an amide linkage, a common functional group in pharmaceuticals. This reaction involves the treatment of the azetidine with an acylating agent, such as an acyl chloride or an acid anhydride.

Causality Behind Experimental Choices:

  • Acyl Chlorides: These are highly reactive acylating agents. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic, or promote ring-opening. Therefore, a non-nucleophilic organic base like triethylamine (TEA) is essential to neutralize the HCl and drive the reaction to completion.[4] Performing the reaction at low temperatures (e.g., 0 °C) is critical to control the exothermic reaction and minimize the risk of ring degradation.[6]

  • Acid Anhydrides: While less reactive than acyl chlorides, anhydrides are excellent acylating agents that avoid the generation of strong acids. To enhance the reaction rate, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed. DMAP acts as a hyper-nucleophilic acylation catalyst, forming a highly reactive N-acylpyridinium intermediate.[4]

Experimental Protocol 1: N-Acylation with Acyl Chlorides

Workflow Overview

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azetidine & TEA in DCM B Cool to 0 °C A->B C Add Acyl Chloride (dropwise) B->C Slow Addition D Stir at 0 °C to RT C->D E Aqueous Wash (NaHCO₃, Brine) D->E Monitor by TLC/LC-MS F Dry & Concentrate E->F G Column Chromatography F->G Final Product Final Product G->Final Product Characterize

Caption: Workflow for N-Acylation using Acyl Chlorides.

Step-by-Step Methodology:

  • To a solution of 3-(3-Fluoro-4-methoxyphenoxy)azetidine (1.0 mmol, 1.0 eq) and triethylamine (1.5 mmol, 1.5 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azetidine is consumed.

  • Upon completion, dilute the mixture with DCM (10 mL) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-acylazetidine.[4]

Data Presentation: Representative N-Acylation Reactions

EntryAcylating AgentProductExpected Yield (%)
1Acetyl ChlorideN-acetyl-3-(3-fluoro-4-methoxyphenoxy)azetidine>90%
2Benzoyl ChlorideN-benzoyl-3-(3-fluoro-4-methoxyphenoxy)azetidine>85%
3Acetic AnhydrideN-acetyl-3-(3-fluoro-4-methoxyphenoxy)azetidine>95%

Key Strategy II: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly versatile method for forming carbon-nitrogen bonds. It proceeds in a two-step, one-pot sequence: the nucleophilic azetidine nitrogen first condenses with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild, selective reducing agent.

Causality Behind Experimental Choices:

  • Two-Step, One-Pot Process: This method avoids the direct use of reactive alkyl halides, which can lead to over-alkylation or require harsher conditions.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5] It is a mild and chemoselective hydride donor that is particularly effective at reducing protonated imines and iminium ions while being unreactive towards the carbonyl group of the starting aldehyde or ketone. This selectivity prevents the side reaction of aldehyde/ketone reduction. Its mild nature is also compatible with the strained azetidine ring. A small amount of acetic acid can be used to catalyze the initial imine formation.[5]

Experimental Protocol 2: N-Alkylation via Reductive Amination

Workflow Overview

cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Workup & Purification A Combine Azetidine & Aldehyde/Ketone in DCE B Stir at RT (30-60 min) A->B C Add NaBH(OAc)₃ (portion-wise) B->C Controlled Addition D Stir at RT (3-12 h) C->D E Quench (aq. NaHCO₃) D->E Monitor by TLC/LC-MS F Extract, Dry & Concentrate E->F G Column Chromatography F->G Final Product Final Product G->Final Product Characterize

Caption: Workflow for N-Alkylation via Reductive Amination.

Step-by-Step Methodology:

  • To a solution of 3-(3-Fluoro-4-methoxyphenoxy)azetidine (1.0 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 10 mL), add the desired aldehyde or ketone (1.1 mmol, 1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 3-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylazetidine.[4][5]

Data Presentation: Representative N-Alkylation Reactions

EntryCarbonyl CompoundProductExpected Yield (%)
1FormaldehydeN-methyl-3-(3-fluoro-4-methoxyphenoxy)azetidine>80%
2AcetoneN-isopropyl-3-(3-fluoro-4-methoxyphenoxy)azetidine>75%
3CyclohexanoneN-cyclohexyl-3-(3-fluoro-4-methoxyphenoxy)azetidine>80%

Key Strategy III: N-Arylation via Buchwald-Hartwig Cross-Coupling

The formation of a C(aryl)-N bond is a pivotal transformation in medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the synthesis of N-aryl azetidines, which might otherwise be difficult to access.[4]

Causality Behind Experimental Choices:

  • Catalytic System: This reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., RuPhos, Xantphos), and a base. The ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition, reductive elimination).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the azetidine nitrogen, generating the active nucleophile for the coupling reaction.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[4][6]

Experimental Protocol 3: N-Arylation via Buchwald-Hartwig Amination

Workflow Overview

cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd Catalyst, Ligand, & Base to Schlenk Tube B Evacuate & Backfill with Argon (3x) A->B C Add Azetidine, Aryl Halide, & Anhydrous Solvent B->C Syringe Addition D Heat Reaction (80-110 °C) C->D E Cool & Filter through Celite D->E Monitor by TLC/LC-MS F Concentrate Filtrate E->F G Column Chromatography F->G Final Product Final Product G->Final Product Characterize

Caption: Workflow for N-Arylation via Buchwald-Hartwig Cross-Coupling.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Via syringe, add a solution of 3-(3-Fluoro-4-methoxyphenoxy)azetidine (1.0 mmol, 1.0 eq) and the desired aryl halide (e.g., aryl bromide, 1.2 mmol, 1.2 eq) in anhydrous toluene (5 mL).

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-arylazetidine.[4]

Conclusion

The functionalization of the nitrogen atom in 3-(3-Fluoro-4-methoxyphenoxy)azetidine is a powerful and direct strategy for generating diverse libraries of novel compounds. The N-acylation, N-alkylation, and N-arylation protocols detailed in this guide provide researchers, scientists, and drug development professionals with robust and reliable methods to access these valuable derivatives. By understanding the underlying chemical principles and carefully controlling reaction conditions to maintain the integrity of the strained azetidine ring, these transformations can be employed effectively in the pursuit of next-generation therapeutics.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions Source: PubMed URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity Source: Journal of Education and Science URL: [Link]

Sources

Application

Application Note: Reductive Amination of 3-(3-Fluoro-4-methoxyphenoxy)azetidine

Introduction & Mechanistic Rationale Azetidines are highly valued four-membered nitrogen-containing heterocycles in medicinal chemistry. Their incorporation into drug scaffolds often improves metabolic stability, alters...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Azetidines are highly valued four-membered nitrogen-containing heterocycles in medicinal chemistry. Their incorporation into drug scaffolds often improves metabolic stability, alters physicochemical properties (such as pKa and lipophilicity), and provides rigid spatial arrangements for pharmacophores[1]. The compound 3-(3-Fluoro-4-methoxyphenoxy)azetidine is a versatile secondary amine building block. To elaborate this scaffold into a lead compound,


-alkylation is frequently required.

While direct alkylation with alkyl halides is possible, it often suffers from over-alkylation (forming quaternary ammonium salts) and requires harsh basic conditions that can promote unwanted side reactions[2]. Reductive amination provides a superior, high-yielding, and chemoselective alternative[2].

This protocol utilizes Sodium Triacetoxyborohydride (STAB,


)  as the reducing agent. STAB is a mild, non-toxic alternative to sodium cyanoborohydride (

)[3]. The electron-withdrawing acetate groups on STAB significantly reduce the nucleophilicity of the borohydride core. Consequently, STAB is stable in slightly acidic media and selectively reduces the highly electrophilic iminium ion intermediate over the unreacted aldehyde or ketone starting materials[3].

Experimental Design & Causality

A successful reductive amination is a self-validating system where reaction conditions are tuned to favor the transient iminium ion. The logical framework for this protocol is built on the following causal relationships:

  • Solvent Selection (DCM or DCE): Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are chosen because they are polar aprotic, non-nucleophilic solvents that readily dissolve both the azetidine substrate and STAB[2]. DCE is preferred if the reaction requires mild heating (up to 60 °C) for sterically hindered ketones.

  • Acid Catalysis (Acetic Acid): The addition of 1.0 equivalent of glacial acetic acid (AcOH) accelerates the condensation of the amine and carbonyl to form the iminium ion. This is particularly critical for electron-rich or sterically hindered carbonyls[3].

  • Portion-wise Addition of STAB: STAB is added portion-wise to control the mildly exothermic nature of the reduction and to prevent temperature spikes that could lead to the decomposition of the strained azetidine ring[2].

  • Alkaline Quench: Saturated aqueous

    
     is used to quench the reaction. This serves a dual purpose: it neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted STAB, preventing the acid-catalyzed degradation of the newly formed tertiary amine product during concentration[2].
    

Reaction Workflow

Workflow A 3-(3-Fluoro-4-methoxyphenoxy)azetidine + Carbonyl Compound B Solvent: DCM or DCE Catalyst: AcOH (1.0 eq) A->B C Iminium Ion Formation (In Situ) B->C Dehydration D Reduction NaBH(OAc)3 (1.5 eq) C->D E Reaction Monitoring (LC-MS / TLC) D->E Hydride Transfer E->D Incomplete F Quench Sat. Aq. NaHCO3 E->F Complete Conversion G Purified N-Alkyl Azetidine F->G Phase Separation & Chromatography

Reductive amination workflow for azetidine derivatives using STAB.

Quantitative Data Summary: Reducing Agent Selection

The choice of reducing agent fundamentally dictates the chemoselectivity and yield of the reaction. The table below summarizes the quantitative and qualitative differences between common hydride sources used in azetidine functionalization.

Reducing AgentRelative ReactivityChemoselectivity (Iminium vs. Carbonyl)Toxicity ProfileTypical Yields for Azetidines

(STAB)
MildExcellent Low (Environmentally benign)75 - 95%

ModerateGoodHigh (Generates toxic HCN gas)60 - 85%

StrongPoor (Directly reduces carbonyls)Low< 30% (Side reactions dominate)

Step-by-Step Experimental Protocol

Scale: 1.0 mmol (Adjust volumetrically for scale-up)

Materials Required:
  • 3-(3-Fluoro-4-methoxyphenoxy)azetidine (Free base or HCl salt)

  • Target Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB)

  • Glacial Acetic Acid (AcOH)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (

    
    ) (Only required if using the azetidine HCl salt)
    
Step 1: Substrate Preparation & Iminium Formation
  • Free Base Generation (If applicable): If utilizing 3-(3-Fluoro-4-methoxyphenoxy)azetidine hydrochloride, suspend 1.0 eq (1.0 mmol) of the salt in 5.0 mL of anhydrous DCM. Add 1.1 eq of

    
     and stir for 10 minutes at room temperature to liberate the free base[2].
    
  • Condensation: To the solution of the free azetidine, add the target aldehyde or ketone (1.05 to 1.1 eq).

  • Catalysis: Add glacial acetic acid (1.0 eq, 1.0 mmol) to the reaction mixture. Stir the solution at room temperature (

    
    ) under an inert nitrogen atmosphere for 30–60 minutes to allow for complete iminium ion formation[4].
    
Step 2: Hydride Reduction
  • Cooling: Briefly cool the reaction flask in a water bath (

    
    ) to act as a heat sink.
    
  • Addition: Slowly add STAB (1.5 eq, 1.5 mmol) portion-wise over 5 minutes. Maintaining the temperature below

    
     is critical to prevent the thermal degradation of the intermediate[2].
    
  • Propagation: Remove the water bath and allow the reaction mixture to stir at room temperature for 4 to 12 hours.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC (eluent: ethyl acetate/hexane gradient). The disappearance of the secondary amine mass/spot validates the forward progress of the reduction[2].

Step 3: Quench and Workup
  • Quenching: Once complete conversion is observed, place the flask in an ice bath. Quench the reaction by the dropwise, slow addition of 5.0 mL of saturated aqueous

    
    [2]. Caution: Vigorous effervescence (
    
    
    
    and
    
    
    gas) will occur.
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (

    
    ).
    
  • Washing: Combine the organic extracts and wash with brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product[2].
    
Step 4: Purification
  • Purify the crude material via flash column chromatography on silica gel. Due to the basic nature of the tertiary amine product, pre-treating the silica with 1%

    
     in hexanes or using a DCM/MeOH gradient (with 0.1% 
    
    
    
    ) is highly recommended to prevent streaking and ensure sharp elution peaks.

References

1.[2] An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine - Benchchem. Benchchem. URL: 2.[4] Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC. NIH. URL: 3.[3] Cas 56553-60-7,Sodium triacetoxyborohydride | lookchem. Lookchem. URL: 4.[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Royal Society of Chemistry. URL:

Sources

Method

Application Note: Scalable Manufacturing of Fluorinated Azetidines

Executive Summary & Strategic Analysis Fluorinated azetidines are privileged motifs in modern drug discovery, serving as metabolically stable, lipophilic bioisosteres for amines like morpholine or piperidine (e.g., in Co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Fluorinated azetidines are privileged motifs in modern drug discovery, serving as metabolically stable, lipophilic bioisosteres for amines like morpholine or piperidine (e.g., in Cobimetinib). However, the combination of high ring strain (~26 kcal/mol) and the hazardous nature of nucleophilic fluorinating agents creates a significant bottleneck during scale-up from milligram to kilogram quantities.

This guide details two distinct, scalable manufacturing protocols designed to mitigate these risks:

  • Batch Processing: Utilizing XtalFluor-E® , a crystalline salt with superior thermal stability over DAST, for moderate-scale (100g–1kg) production.

  • Continuous Flow: Utilizing DAST (Diethylaminosulfur trifluoride) in a microreactor system to manage exotherms and minimize active inventory for large-scale (>1kg) manufacturing.

Comparative Analysis of Fluorination Strategies
FeatureProtocol A: Batch (XtalFluor-E)Protocol B: Continuous Flow (DAST)
Reagent State Crystalline Solid (Non-fuming)Liquid (Fuming, Shock-sensitive)
Decomp. Temp ~215°C (High Safety Margin)~140°C (Low Safety Margin)
HF Generation Minimal (requires promoter)High (hydrolyzes instantly)
Equipment Standard Glass-lined ReactorsHastelloy/PFA Flow Modules
Primary Risk Cost of reagentThermal runaway / Blockage
Scalability Linear up to ~5kgContinuous (Unlimited)

Chemical Strategy & Retrosynthesis

The most reliable scalable route involves the deoxofluorination of N-protected azetidin-3-ol (for mono-fluoro) or azetidin-3-one (for gem-difluoro). The nitrogen must be protected (Boc, Cbz, or Benzhydryl) to prevent polymerization and side-reactions with the fluorinating agent.

Retrosynthesis Target 3,3-Difluoroazetidine HCl (Target) Inter1 N-Boc-3,3-difluoroazetidine Inter1->Target Deprotection (HCl/Dioxane) Inter2 N-Boc-azetidin-3-one Inter2->Inter1 Deoxofluorination Reagent Fluorinating Agent (DAST or XtalFluor) Reagent->Inter1

Figure 1: General retrosynthetic strategy for gem-difluoroazetidine synthesis.

Protocol A: Batch Synthesis using XtalFluor-E

Target: N-Boc-3-fluoroazetidine (from N-Boc-3-hydroxyazetidine) Scale: 100g Input

Rationale

For batch reactors, DAST is often prohibited due to its low decomposition temperature (140°C) and explosive potential. XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is chosen here because it decomposes slowly >200°C and does not generate free HF unless a promoter is added, making it safer for multi-gram batch handling.

Materials
  • Substrate: N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Reagent: XtalFluor-E (1.2 equiv)

  • Promoter: Triethylamine trihydrofluoride (Et₃N·3HF) (1.5 equiv)

  • Base: DBU (1.5 equiv) - Critical for acid scavenging

  • Solvent: Dichloromethane (DCM), anhydrous (<50 ppm H₂O)

Step-by-Step Methodology
  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet. Purge with N₂ for 30 mins.

  • Solution A Preparation: Charge substrate (100g, 0.57 mol) and DCM (800 mL). Cool to -78°C.

  • Reagent Addition: Add XtalFluor-E (158g, 0.69 mol) as a solid in portions. Note: Unlike DAST, this does not fume, but wear full PPE.

  • Promoter Addition: Add Et₃N·3HF dropwise, maintaining internal temp < -70°C.

  • Reaction: Allow the mixture to warm to -10°C over 4 hours. Monitor by 19F-NMR (disappearance of reagent peak).

  • Quench (Critical): Cool back to -20°C. Quench by slow addition of saturated aqueous NaHCO₃ .

    • Safety: Gas evolution (CO₂) will be vigorous. Ensure adequate headspace venting.

  • Work-up: Separate phases. Wash organic layer with 5% HCl (to remove DBU) and brine. Dry over MgSO₄.

  • Isolation: Concentrate under reduced pressure to yield the crude fluorinated intermediate.

Protocol B: Continuous Flow Manufacturing

Target: N-Boc-3,3-difluoroazetidine (from N-Boc-azetidin-3-one) Scale: >1kg (Throughput)

Rationale

The conversion of a ketone to a gem-difluoride requires harsher conditions than alcohol fluorination. DAST is more reactive than XtalFluor for ketones but presents a severe thermal hazard. Continuous Flow technology allows the use of DAST by minimizing the active volume to milliliters, ensuring that any exotherm is instantly dissipated, and preventing thermal runaway.

Flow Reactor Configuration
  • Pump A: Substrate in DCM (1.0 M)

  • Pump B: DAST in DCM (2.0 M)

  • Reactor: PFA coil reactor (10 mL volume), submerged in a thermostat bath.

  • Back Pressure Regulator (BPR): Set to 100 psi (6.9 bar) to prevent solvent boiling and ensure biphasic homogeneity.

FlowSetup PumpA Pump A: Substrate (Ketone) Mixer T-Mixer (Hastelloy) PumpA->Mixer PumpB Pump B: DAST Reagent PumpB->Mixer Reactor PFA Coil Reactor (60°C, 10 min res. time) Mixer->Reactor Reaction Quench Packed Bed Scavenger (CaCO3) Reactor->Quench In-line Neutralization Collection Product Collection Quench->Collection

Figure 2: Continuous flow setup for DAST-mediated gem-difluorination.

Step-by-Step Methodology
  • System Priming: Flush the entire system with anhydrous DCM. Set the BPR to 100 psi.

  • Thermal Equilibration: Set the reactor bath to 60°C. Note: DAST requires heat to fluorinate ketones efficiently, which is unsafe in batch but permissible in flow.

  • Flow Rates:

    • Pump A (Substrate): 1.0 mL/min

    • Pump B (DAST): 1.2 mL/min (2.4 equiv excess)

    • Resulting Residence Time: ~4.5 minutes.

  • Execution: Start pumps simultaneously. Discard the first 2 reactor volumes (steady-state equilibration).

  • In-Line Quenching: The reactor output should flow directly into a stirred vessel containing cooled saturated NaHCO₃ or pass through a packed bed of CaCO₃ to neutralize HF immediately.

  • Throughput: This system generates ~15g of product per hour. Run continuously for 72 hours for kg-scale delivery.

Downstream Processing: Salt Formation & Purification

The N-protected fluorinated azetidines are oils with limited shelf stability. For pharmaceutical applications, they must be converted to their crystalline Hydrochloride salts.

Protocol: Deprotection and Crystallization[1]
  • Deprotection: Dissolve the N-Boc intermediate in 1,4-Dioxane (5 vol).

  • Acidification: Add 4M HCl in Dioxane (3 equiv) at 10°C. Stir at RT for 3 hours.

  • Precipitation: The product often precipitates as a gum. Add Diethyl Ether or MTBE (10 vol) to induce crystallization.

  • Filtration: Filter the white solid under N₂ (hygroscopic).

  • Recrystallization (Polishing): Dissolve in minimum hot Isopropanol (IPA) and add Acetonitrile until cloudy. Cool to 0°C to yield high-purity 3,3-difluoroazetidine HCl.

Specification Targets
ParameterAcceptance CriteriaMethod
Purity > 98.0%HPLC (AUC)
Fluoride Content Theoretical ± 0.5%Ion Chromatography
Residual Solvent < 5000 ppmGC-Headspace
Appearance White Crystalline SolidVisual

References

  • XtalFluor Safety & Chemistry: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." J. Org.[1] Chem.2010 , 75, 3401–3411. Link

  • Flow Chemistry Fluorination: Baumann, M., Baxendale, I. R., & Ley, S. V. "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett2008 , 14, 2111–2114. Link

  • Azetidine Conformational Analysis: Mykhailiuk, P. K. "Fluorinated Azetidines: Synthesis and Properties." Chem. Eur. J.2014, 20, 4942–4947.
  • Scale-Up of Fluorinated Intermediates: Dunetz, J. R., et al. "Large-Scale Applications of Flow Chemistry in the Pharmaceutical Industry." Annu. Rev. Chem. Biomol. Eng.2013 , 4, 555-584. Link

Sources

Application

Application Note: Solvent Selection and Formulation Protocols for 3-(3-Fluoro-4-methoxyphenoxy)azetidine

Target Audience: Discovery Chemists, Formulation Scientists, and High-Throughput Screening (HTS) Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Formulation Scientists, and High-Throughput Screening (HTS) Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

In modern drug discovery, the azetidine ring has emerged as a highly valuable bioisostere for larger aliphatic heterocycles (like pyrrolidine or piperidine), offering improved metabolic stability, unique vector trajectories, and tuned basicity[1]. 3-(3-Fluoro-4-methoxyphenoxy)azetidine is a versatile building block combining this strained four-membered nitrogen heterocycle with a lipophilic, electron-modulated aromatic ether.

However, formulating this compound for in vitro assays, in vivo dosing, or chemical synthesis requires a precise understanding of its physicochemical properties. Poor solvent selection can lead to compound precipitation, inaccurate assay readouts, and degraded stock solutions[2].

The Causality of Solubility in Azetidines

To select the correct solvent, we must evaluate the molecule's two competing domains:

  • The Basic Azetidine Nitrogen: Despite the ring strain, azetidines behave similarly to typical secondary amines, with unsubstituted azetidine exhibiting a pKa of ~11.29[3]. The electron-withdrawing effect of the 3-fluoro-4-methoxyphenoxy group via the ether linkage slightly depresses this, yielding an estimated pKa of 8.5 – 9.5 . Consequently, at physiological pH (7.4), the molecule is highly protonated.

  • The Lipophilic Aryl Ether: The 3-fluoro-4-methoxy substitution significantly increases the molecule's LogP. In its unprotonated free-base form, the molecule is highly lipophilic and practically insoluble in water.

Solvent Selection Matrix

The following table summarizes quantitative and qualitative solvent selection parameters based on the material state (Free Base vs. Salt) and downstream application.

Solvent SystemMaterial StateEstimated SolubilityDownstream ApplicationCausal Rationale & Notes
Anhydrous DMSO Free Base / Salt> 50 mMHTS / In Vitro StocksUniversal solvent for screening. Must be anhydrous ; water absorption causes azetidine degradation or precipitation[4].
DCM / EtOAc Free Base> 100 mMChemical SynthesisHigh solubility for the lipophilic free base. Salt forms are insoluble in these non-polar/weakly polar solvents.
Methanol (MeOH) Free Base / Salt20 - 50 mMLC-MS / PurificationProtic solvent; easily dissolves both forms due to hydrogen bonding with the ether oxygen and azetidine nitrogen.
Aqueous Buffer (pH 7.4) HCl Salt1 - 10 mMKinetic AssaysSoluble due to protonation. Risk: If the free base in DMSO is diluted directly into pH 7.4 buffer, it may crash out[5].
10% Tween-80 in Saline Free Base2 - 5 mMIn Vivo DosingSurfactant micelles encapsulate the lipophilic aryl ether, preventing precipitation during systemic circulation.

Decision Workflow for Solvent Selection

The following diagram illustrates the logical decision tree for selecting the appropriate solvent system based on the compound's salt state and intended application.

SolventSelection Start 3-(3-Fluoro-4-methoxyphenoxy)azetidine Material State? FreeBase Free Base (Lipophilic, Unprotonated) Start->FreeBase SaltForm Salt Form (e.g., HCl) (Hydrophilic, Protonated) Start->SaltForm HTS In Vitro / HTS (Stock Solution) FreeBase->HTS Synthesis Chemical Synthesis / Purification FreeBase->Synthesis InVivo In Vivo / Aqueous Formulation FreeBase->InVivo SaltForm->HTS SaltForm->InVivo DMSO Anhydrous DMSO (10-50 mM) HTS->DMSO DCM DCM, EtOAc, MeOH (High Solubility) Synthesis->DCM Aqueous Buffered Saline (pH < 7) + Co-solvents (Tween/PEG) InVivo->Aqueous Requires Surfactant Water Water / Saline (Direct Dissolution) InVivo->Water Salt only Precipitation Risk: Precipitation if pH > 9 Water->Precipitation

Caption: Decision tree for 3-(3-Fluoro-4-methoxyphenoxy)azetidine solvent formulation based on material state.

Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Stock Solutions for HTS

Scientific Rationale: Dimethyl sulfoxide (DMSO) is the industry standard for fragment and HTS libraries due to its broad solvation capacity[4]. However, DMSO is highly hygroscopic. If water is absorbed, the kinetic solubility of the lipophilic 3-(3-fluoro-4-methoxyphenoxy) moiety drops drastically, causing micro-precipitates that ruin assay reproducibility[6].

Materials:

  • 3-(3-Fluoro-4-methoxyphenoxy)azetidine (Free base powder)

  • Anhydrous DMSO (≥99.9%, packaged under Argon)

  • Argon gas source

  • Low-bind microcentrifuge tubes

Step-by-Step Procedure:

  • Equilibration: Allow the vial containing the lyophilized compound to reach room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Weighing: Weigh exactly 2.0 mg of the compound using a microbalance.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration (Formula: Volume (µL) =[Mass (mg) / Molecular Weight (g/mol)] * 100,000). Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex the solution gently for 30 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 2 minutes. Do not heat above 40°C to prevent thermal degradation of the strained azetidine ring.

  • Aliquoting & Storage: Purge the headspace of the tube with Argon gas. Aliquot the solution into 20 µL single-use volumes to prevent freeze-thaw cycles, which induce compound crash-out[6]. Store at -20°C.

Protocol B: Aqueous Formulation for Kinetic Solubility and In Vivo Assays

Scientific Rationale: When transferring the compound from a DMSO stock to an aqueous buffer, the sudden shift in dielectric constant can cause the free base to exceed its kinetic solubility limit, resulting in a turbid suspension[5][7]. To prevent this, a co-solvent/surfactant system must be used to lower the surface tension and encapsulate the lipophilic ether domain.

Materials:

  • 10 mM DMSO stock of 3-(3-Fluoro-4-methoxyphenoxy)azetidine

  • Tween-80 (Surfactant)

  • PEG-400 (Co-solvent)

  • 0.9% Saline or PBS (pH 7.4)

Step-by-Step Procedure:

  • Vehicle Preparation: Prepare a blank vehicle solution consisting of 5% PEG-400, 5% Tween-80, and 90% Saline. Stir vigorously until homogeneous.

  • Pre-mixing: To achieve a final dosing concentration of 100 µM, take 10 µL of the 10 mM DMSO stock and add it directly to 40 µL of a 1:1 mixture of PEG-400 and Tween-80. Vortex for 1 minute. Causality: Coating the compound in surfactants before introducing water prevents immediate nucleation of the lipophilic domains.

  • Aqueous Dilution: Slowly add 950 µL of 0.9% Saline dropwise while continuously vortexing the mixture.

  • Verification: Analyze the final solution using nephelometry (turbidimetric detection) or visually inspect against a dark background to ensure no micro-precipitates have formed[5]. The final solution contains 1% DMSO, which is below the toxicity threshold for most cell-based and in vivo models.

References

  • DMSO Solubility Assessment for Fragment-Based Screening ResearchGate[Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening PubMed (NIH)[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Heterocycles (via LOCKSS) [Link]

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization LCGC International[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Future Medicinal Chemistry (via ResearchGate)[Link]

Sources

Method

Application Note: Advanced Handling, Purification, and Storage Protocols for Azetidine Intermediates

Mechanistic Rationale for Azetidine Instability Azetidines are highly strained four-membered nitrogen heterocycles (exhibiting ~26 kcal/mol of ring strain) that are widely utilized in modern drug discovery as rigid biois...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale for Azetidine Instability

Azetidines are highly strained four-membered nitrogen heterocycles (exhibiting ~26 kcal/mol of ring strain) that are widely utilized in modern drug discovery as rigid bioisosteres to improve pharmacokinetic profiles. The core challenge in handling azetidine intermediates lies in their thermodynamic instability. To accommodate the compressed bond angles, the sp³ carbons within the ring exhibit increased s-character. This electronic distribution alters the basicity of the nitrogen and renders the adjacent carbons highly electrophilic and susceptible to nucleophilic attack[1].

Consequently, azetidines are highly prone to acid-catalyzed ring-opening. Protonation of the nitrogen creates an excellent leaving group, driving spontaneous degradation in the presence of even weak nucleophiles (such as trace water or methanol)[1]. Understanding this causality is the foundation for all subsequent handling and storage protocols.

Storage Protocols and Environmental Control

Free azetidine is a volatile, highly flammable, and corrosive liquid (boiling point 61-62 °C, flash point -20 °C). Thermal energy easily overcomes the activation barrier for ring-opening or polymerization, necessitating strict cold storage. Unprotected azetidines must be stored at 2-8 °C, while highly functionalized or strained derivatives (e.g., 1-Fmoc-azetidine-3-carboxylic acid or 3-(cyclohexanesulfonyl)azetidine) require deep freezing at -18 °C to -20 °C[2][3].

Furthermore, free azetidines readily absorb atmospheric CO₂ and moisture, forming carbamates and undergoing irreversible hydrolysis. Therefore, long-term storage of unprotected azetidines is highly discouraged[2].

Quantitative Storage Guidelines
Azetidine ClassExample CompoundRecommended Storage TempAtmosphereShelf-life Expectancy
Unprotected (Liquid) Azetidine (98%)2°C to 8°CArgon / Nitrogen< 6 months
N-Protected (Solid) 1-Boc-azetidine-3-carboxylic acid2°C to 8°CAmbient / Dry12 - 24 months
Highly Functionalized 1-Fmoc-azetidine-3-carboxylic acid-18°C to -20°CArgon / Nitrogen< 6 months
Free Base (Strained) 3-(Cyclohexanesulfonyl)azetidine-20°CArgon< 3 months

Workflow Diagram

The following decision tree outlines the logical progression for extracting, purifying, and storing azetidine intermediates based on their structural protection.

AzetidineHandling A Crude Azetidine Synthesis Mixture B Quench (pH 7.5-8.5) Avoid Strong Acids A->B C Organic Extraction (DCM / EtOAc) B->C D Is N-Atom Protected? C->D E Standard Silica Purification D->E Yes (Boc, Ts, Fmoc) F Deactivated Silica (1-5% Et3N) D->F No (Free Amine) G Store at 2-8°C Under Argon E->G H Store at -20°C Under Argon F->H

Workflow for the extraction, purification, and storage of azetidine intermediates.

Experimental Protocols: A Self-Validating System

Protocol A: Safe Handling and Transfer
  • Causality: Due to their low flash points (-20 °C) and corrosive nature, static discharge or exposure to atmospheric oxygen/moisture can lead to fires or rapid sample degradation[4].

  • Step 1: Environmental Setup. Conduct all transfers within a certified fume hood using explosion-proof, non-sparking tools[4][5]. Ensure the receiving vial is pre-dried and purged with Argon. Reasoning: Argon is denser than Nitrogen and provides a superior protective blanket over the liquid, effectively excluding atmospheric CO₂.

  • Step 2: Transfer. Use a gas-tight syringe to transfer liquid azetidines. Do not pour directly, as this maximizes surface area exposure to ambient moisture.

  • Step 3: Sealing. Seal the vial with a PTFE-lined cap, wrap with Parafilm, and immediately transfer to a monitored cold storage unit.

Protocol B: Purification via Deactivated Silica Gel Chromatography
  • Causality: Standard silica gel contains highly acidic silanol groups that protonate the azetidine nitrogen. This activates the strained ring, making it a prime target for nucleophilic attack by trace water or co-solvents[1]. Deactivating the silica with a mild base neutralizes this degradation pathway.

  • Step 1: Column Preparation. Slurry the silica gel in a non-polar eluent (e.g., Hexanes or Dichloromethane) containing 1-5% Triethylamine (Et₃N). Reasoning: Et₃N binds to and neutralizes the acidic silanol sites on the silica surface[1].

  • Step 2: Sample Loading. Dissolve the crude azetidine in a strictly non-nucleophilic solvent (e.g., DCM). Reasoning: Avoid using methanol or ethanol during loading. Methanol is a strong nucleophile that will rapidly attack and open the activated azetidine ring while on the column[1].

  • Step 3: Elution. Run the column using the optimized solvent system, maintaining 1% Et₃N in the mobile phase to ensure continuous deactivation of the silica throughout the run.

  • Step 4: Self-Validation (Quality Control).

    • TLC Validation: Perform a 2D TLC (Two-Dimensional Thin Layer Chromatography) of the collected fractions. If the azetidine spot streaks in the second dimension or forms a new baseline spot, the silica was insufficiently deactivated, indicating that on-column degradation is occurring.

    • NMR Validation: Analyze the ¹H-NMR spectrum of the concentrated product. Confirm the presence of the characteristic intact azetidine ring protons (typically distinct multiplets between 3.5–4.5 ppm). The appearance of new aliphatic signals coupled with the loss of these multiplets definitively confirms unwanted ring-opening.

References

Sources

Application

Application Notes and Protocols: A Guide to the Strategic Incorporation of 3-(3-Fluoro-4-methoxyphenoxy)azetidine into Peptidomimetics

Abstract The design of novel peptidomimetics with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The incorporation of non-natural, constrained scaffolds is a key strategy to improve metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The design of novel peptidomimetics with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The incorporation of non-natural, constrained scaffolds is a key strategy to improve metabolic stability, receptor affinity, and cell permeability. This document provides a comprehensive guide for researchers on the rationale, design, and practical execution of incorporating the unique building block, 3-(3-Fluoro-4-methoxyphenoxy)azetidine, into peptide backbones. We present detailed protocols for solid-phase peptide synthesis (SPPS), analytical characterization, and discuss the profound impact of this moiety on peptide conformation and physicochemical properties.

Introduction: The Rationale for Azetidine-Modified Peptidomimetics

Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and low oral bioavailability. Peptidomimetics aim to overcome these limitations by retaining the biological activity of the parent peptide while introducing structural modifications that confer drug-like properties.[1] Azetidines, four-membered nitrogenous heterocycles, have emerged as valuable building blocks in this field.[2]

Specifically, azetidine-2-carboxylic acid, a lower homologue of proline, introduces unique conformational constraints into a peptide backbone.[3] Unlike the five-membered ring of proline which tends to induce β-turns, the strained four-membered ring of azetidine preferentially stabilizes γ-turn-like conformations.[4][5][6] This alteration of secondary structure can profoundly influence target binding and selectivity. Moreover, the incorporation of azetidine derivatives has been shown to enhance stability towards proteolytic degradation.[7][8]

The subject of this guide, 3-(3-Fluoro-4-methoxyphenoxy)azetidine , offers a trifecta of strategic advantages:

  • The Azetidine Core: Provides a rigid, turn-inducing scaffold.[4][5]

  • Fluorine Substitution: The strategic placement of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[9][10] It can also modulate lipophilicity and binding affinity through favorable electronic interactions.[11][12]

  • The Methoxy Group: This feature can influence solubility and provides a hydrogen bond acceptor, potentially creating new, beneficial interactions with the biological target.

This guide provides the necessary protocols and scientific rationale to leverage these features in your research.

Design and Synthetic Strategy

The successful incorporation of a substituted azetidine moiety requires careful consideration of the synthetic route, protecting group strategy, and coupling conditions.

Solid-Phase vs. Solution-Phase Synthesis

While solution-phase synthesis offers flexibility, Solid-Phase Peptide Synthesis (SPPS) is the method of choice for its efficiency, ease of purification, and amenability to automation.[13][14] The protocols herein are optimized for the well-established Fmoc/tBu SPPS strategy.

The Challenge of Steric Hindrance: Choosing the Right Coupling Reagent

The secondary amine of the azetidine ring, coupled with the bulky phenoxy substituent, can present a sterically hindered environment for peptide bond formation. Standard carbodiimide reagents like DCC may prove insufficient.[15] The use of more potent aminium/uronium or phosphonium salt-based coupling reagents is therefore critical for achieving high coupling efficiency and minimizing side reactions like racemization.[16][17][18]

The following table summarizes recommended coupling reagents for this application:

ReagentClassActivating SpeciesKey Advantages
HATU Aminium SaltOAt EsterHighly efficient, low racemization, excellent for hindered couplings.[16]
HCTU Aminium SaltO-6-ClBt EsterMore reactive than HBTU, very effective for difficult sequences.[16]
PyBOP Phosphonium SaltOBt EsterRobust and widely used, good for overcoming steric hindrance.[16][18]
COMU Aminium SaltOxyma EsterHigh efficiency comparable to HATU, with non-explosive byproducts.[19]

Our primary protocol will utilize HATU due to its exceptional performance in sterically demanding couplings.

Protecting Group Strategy

A standard Fmoc/tBu strategy is employed. The azetidine building block should be protected with an N-terminal Fmoc group, which is labile to mild basic conditions (e.g., piperidine in DMF).[20] Acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) are used for other amino acids in the sequence, allowing for simultaneous deprotection during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic acid).

Detailed Protocols and Methodologies

This section provides a step-by-step protocol for incorporating an Fmoc-protected 3-(3-Fluoro-4-methoxyphenoxy)azetidine building block into a model peptide sequence on a solid support.

Materials and Reagents
  • Resin: Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amides).

  • Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP).

  • Building Blocks:

    • Standard Fmoc-protected amino acids with acid-labile side-chain protection.

    • Fmoc-3-(3-Fluoro-4-methoxyphenoxy)azetidine-N-carboxylic acid (Assumed to be pre-synthesized or commercially sourced).

  • Reagents:

    • Deprotection Solution: 20% (v/v) Piperidine in DMF.

    • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: N,N-Diisopropylethylamine (DIPEA).

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

    • Precipitation/Wash Solvent: Cold diethyl ether.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the cyclical nature of the SPPS process for elongating the peptide chain.

SPPS_Workflow cluster_resin Resin-Bound Peptide Start Start: Fmoc-AA-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washes1 Step 2: DMF Washes Deprotection->Washes1 Coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF/NMP) Washes1->Coupling Washes2 Step 4: DMF Washes Coupling->Washes2 KaiserTest Step 5: Quality Control (e.g., Kaiser/Chloranil Test) Washes2->KaiserTest KaiserTest->Deprotection If complete: Next Cycle Elongation Repeat for next amino acid KaiserTest->Elongation If incomplete: Repeat Step 3 Cleavage Final Step: Cleavage & Deprotection (TFA/TIS/H2O) KaiserTest->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Incorporation of the Azetidine Building Block

This protocol details the critical coupling step for the azetidine moiety. It assumes the synthesis is proceeding from the C-terminus to the N-terminus and the resin has been deprotected to expose a free amine.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Initial Deprotection: Remove the Fmoc group from the first resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Preparation of Coupling Solution (Pre-activation):

    • In a separate vial, dissolve Fmoc-3-(3-Fluoro-4-methoxyphenoxy)azetidine-N-carboxylic acid (4 equivalents relative to resin loading).

    • Add HATU (3.9 equivalents).

    • Add DIPEA (8 equivalents).

    • Add DMF or NMP as the solvent. NMP is recommended for its superior solvating properties, which can be beneficial for hindered couplings.[15]

    • Allow the solution to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature. Due to potential steric hindrance, a longer coupling time is recommended. Allow the reaction to proceed for 2-4 hours .

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash them thoroughly, and perform a Chloranil test . A negative result (beads remain colorless/yellow) indicates a complete coupling. The standard Kaiser test will not work as it detects primary amines, and the azetidine is a secondary amine.

    • If the test is positive (blue/green beads), indicating incomplete coupling, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").[15]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Proceed to the deprotection and coupling of the next standard Fmoc-amino acid in the sequence using the cyclical workflow.

Protocol 2: Cleavage and Global Deprotection
  • Final Deprotection: Remove the terminal Fmoc group with 20% piperidine/DMF.

  • Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum for at least 2 hours.

  • Cleavage: Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the dried resin (approx. 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. TIS acts as a scavenger to prevent side reactions with cationic species generated during deprotection.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 50 mL centrifuge tube filled with cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification.

Analytical Characterization of the Final Peptidomimetic

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized molecule.[21][22]

Purification and Purity Assessment
  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Procedure: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA). Purify using a C18 column with a water/acetonitrile gradient.

  • Analysis: Collect fractions and analyze them by analytical HPLC to determine purity. The chromatogram should show a single major peak corresponding to the target peptide.[23]

Identity Confirmation
  • Method: Mass Spectrometry (MS), typically Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Procedure: An aliquot of the purified peptide is analyzed to determine its molecular weight.

  • Analysis: The observed mass should match the calculated theoretical mass of the azetidine-containing peptidomimetic, confirming its identity.[23][24]

Structural Elucidation
  • Method: Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Procedure: 1D (¹H, ¹⁹F) and 2D (COSY, TOCSY, NOESY) NMR experiments are performed on the purified peptide.

  • Analysis: NMR provides detailed structural information, confirming the presence and connectivity of the 3-(3-Fluoro-4-methoxyphenoxy)azetidine moiety and providing insights into the peptide's solution-state conformation.[25]

The following table shows an example of expected analytical data for a hypothetical model peptide (Ac-Ala-[Aze] -Gly-NH₂, where [Aze] is the azetidine moiety).

Analysis MethodExpected ResultPurpose
Analytical RP-HPLC Single major peak >95% purityPurity Assessment
LC-MS (ESI+) Calculated [M+H]⁺: 425.18Identity Confirmation
Observed [M+H]⁺: 425.19
¹⁹F NMR Single resonance in the aromatic regionConfirms presence of fluorine
¹H NMR Characteristic signals for the azetidine ring protons and phenoxy substituentsStructural Confirmation

Structural and Pharmacokinetic Implications

The successful incorporation of 3-(3-Fluoro-4-methoxyphenoxy)azetidine is not merely a synthetic achievement; it is a strategic design choice with profound implications.

Conformational Control

The azetidine ring acts as a potent turn-inducer, but its influence differs from that of proline.[5] It disrupts canonical secondary structures like poly-proline type II helices and introduces a more severe bend in the peptide backbone, potentially leading to novel receptor interactions.[26] This conformational rigidity can pre-organize the peptidomimetic into its bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity.

Structural_Rationale cluster_peptide Peptidomimetic Scaffold cluster_substituents Physicochemical Modulators cluster_properties Resulting Properties Aze Azetidine Core Peptide1 N-Terminal Peptide Chain Aze->Peptide1 Peptide2 C-Terminal Peptide Chain Aze->Peptide2 Phenoxy Phenoxy Linker Aze->Phenoxy at C3 Conformation Constrained γ-Turn Conformation Aze->Conformation Fluoro 3-Fluoro Group Metabolism Blocked Metabolic Site Fluoro->Metabolism Binding Altered H-Bonding & Lipophilicity Fluoro->Binding Methoxy 4-Methoxy Group Methoxy->Binding Phenoxy->Fluoro Phenoxy->Methoxy

Caption: Rationale for incorporating the substituted azetidine moiety.

Enhanced Drug-like Properties
  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450.[11] Placing the fluorine on the aromatic ring can block a common site of oxidative metabolism, thereby increasing the half-life of the compound.[9][27]

  • Lipophilicity and Permeability: The fluoro and methoxyphenoxy groups increase the lipophilicity of the peptide backbone at a specific site, which can enhance its ability to cross cellular membranes. This is a critical factor for improving oral bioavailability and reaching intracellular targets.[11][27]

Conclusion

The 3-(3-Fluoro-4-methoxyphenoxy)azetidine moiety is a powerful and versatile building block for the design of advanced peptidomimetics. Its incorporation provides a unique combination of conformational constraint and physicochemical modulation that can address key challenges in peptide drug development. By following the robust SPPS protocols detailed in this guide, researchers can efficiently synthesize these complex molecules. The subsequent improvements in metabolic stability, conformational rigidity, and potential target affinity make this a highly valuable strategy for developing next-generation therapeutic leads.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

  • Trimble, L. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Saunders, C. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. [Link]

  • Baeza, J. L., et al. (2009). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Martín-Martínez, M., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. [Link]

  • Bessonov, K., Vassall, K. A., & Harauz, G. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Graphics and Modelling, 39, 118-25. [Link]

  • Gu, L., et al. (2012). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Trimble, L., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Al-Sanea, M. M. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure. [Link]

  • Baeza, J. L., et al. (2009). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ResearchGate. [Link]

  • Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Organic Letters. [Link]

  • GenScript. (2025). The Role of HPLC Analysis in Peptide Characterization. GenScript. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Scott, J. S. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Dave, A. J., et al. (2024). Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. [Link]

  • PEPDOO. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. PEPDOO. [Link]

  • JPT. (n.d.). Peptide Characterization & Analytics. JPT. [Link]

  • LibreTexts Chemistry. (2025). 12.5: Peptide Synthesis- Solution-Phase. LibreTexts. [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]

  • Nogrady, T., & Weaver, D. F. (Eds.). (2005). Medicinal Chemistry: A Molecular and Biochemical Approach. Oxford University Press. (General reference for synthetic approaches).
  • Kruszynski, M. (2018). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. [Link]

  • Singh, S., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Lundquist IV, J. T., & Pelletier, J. C. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. PubMed. [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]

  • Google Patents. (2017). The synthetic method of 3 fluoro azetidine derivatives.
  • Vitoux, B., et al. (1986). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Isidro-Llobet, A., et al. (2013). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal. [Link]

  • Saunders, C. P., et al. (2024). Strategies for the synthesis of azetidine-modified linear peptides. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Carboni, B., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(3-Fluoro-4-methoxyphenoxy)azetidine Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist in early-phase drug discovery, I frequently assist research teams in overcoming the physicochemical hurdles associated with novel building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in early-phase drug discovery, I frequently assist research teams in overcoming the physicochemical hurdles associated with novel building blocks.

Working with 3-(3-Fluoro-4-methoxyphenoxy)azetidine presents a classic dichotomy in medicinal chemistry: it combines a highly basic, hydrophilic secondary amine (the azetidine ring) with a lipophilic, halogenated aromatic ether. Understanding the causality behind how these two domains interact with solvents, pH, and atmospheric moisture is the key to preventing failed assays and erratic pharmacokinetic data.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, validated protocols, and structural workflows to ensure absolute scientific integrity in your handling of this compound.

Part 1: Mechanistic FAQ & Troubleshooting Guide

Q1: Why does my 3-(3-Fluoro-4-methoxyphenoxy)azetidine precipitate immediately when diluted from DMSO into PBS (pH 7.4)?

The Causality: This is a classic kinetic solubility failure [2]. Unsubstituted azetidine is a strong base with a pKa of 11.29 [5]. The electronegative oxygen at the 3-position exerts an inductive electron-withdrawing effect, lowering the pKa of your compound to approximately 8.5–9.5[4]. At pH 7.4, a significant fraction of the molecule remains protonated, but the highly lipophilic 3-fluoro-4-methoxyphenyl moiety drives hydrophobic aggregation. When you transition the compound from a universal solvent (DMSO) into an aqueous buffer, the solvent capacity drops drastically, forcing the lipophilic domains to self-associate and crash out of the supersaturated state. The Fix: Do not use direct high-concentration spikes. Use a step-down serial dilution method, or introduce a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to the assay buffer prior to adding the DMSO stock.

Q2: My DMSO stock solution of the HCl salt form is turning cloudy over time. What is happening?

The Causality: Moisture ingress. Azetidine hydrochloride salts are highly hygroscopic. If your DMSO is not strictly anhydrous, or if the vial is opened repeatedly in a humid lab, the solvent absorbs atmospheric water[3]. Paradoxically, a mixed DMSO/water system can have a vastly lower solvation capacity for lipophilic salts than either pure DMSO or pure water alone, leading to sudden crystallization. The Fix: Always use fresh, anhydrous DMSO (≤0.005% water) stored under argon [3]. Aliquot your master stocks into single-use vials immediately upon preparation to eliminate freeze-thaw cycles and ambient moisture exposure.

Q3: How should I formulate this building block for in vivo pharmacokinetic (PK) dosing?

The Causality: The free base has negligible aqueous solubility in the neutral pH of the intestine, while the salt form may dissolve in the stomach (pH 2.0) but precipitate upon entering the duodenum (pH 6.5). The Fix: Utilize a co-solvent/surfactant vehicle to encapsulate the lipophilic aromatic ring while keeping the amine solvated. A field-proven formulation for basic lipophilic amines is 5% DMSO / 10% Solutol HS15 / 85% Saline , or complexation with 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).

Part 2: Physicochemical Data & Solubility Profiles

To facilitate rapid decision-making, the quantitative solubility parameters and expected behaviors of 3-(3-Fluoro-4-methoxyphenoxy)azetidine are summarized below.

Compound StateSolvent SystemMax Kinetic SolubilityStorage RecommendationMechanistic Rationale
Free Base Anhydrous DMSO>50 mM-20°C, desiccatedHigh lipophilicity of the fluorinated aromatic ring is easily solvated by DMSO's hydrophobic methyl groups [1].
Free Base PBS (pH 7.4)<10 µMMake fresh from DMSONeutral pH suppresses full protonation; lipophilic domain drives rapid aggregation.
HCl Salt Water (pH 4.0)>100 mM4°C, sealedFull protonation of the azetidine nitrogen (pKa ~9.0) ensures robust ion-dipole interactions with water [4].
HCl Salt PBS (pH 7.4)~50–100 µMMonitor for turbidityBuffer capacity of PBS forces partial deprotonation, lowering the solubility ceiling.

Part 3: Diagnostic Workflow

Use the following decision tree to diagnose and resolve solubility issues dynamically during your assay preparations.

SolubilityWorkflow N1 Identify API Form of 3-(3-Fluoro-4-methoxyphenoxy)azetidine N2 Free Base Form N1->N2 N3 Salt Form (e.g., HCl, TFA) N1->N3 N4 Dissolve in Anhydrous DMSO N2->N4 N5 Dissolve in Aqueous Buffer (pH < 6) N3->N5 N6 Dilute to Target Assay Buffer (pH 7.4) N4->N6 N5->N6 N7 Visual Turbidity or Precipitation Detected? N6->N7 N8 Optimize: Add Co-solvents (Tween-20, BSA, or HP-β-CD) N7->N8  Yes N9 Proceed to in vitro / in vivo Assay N7->N9  No

Figure 1: Decision tree for diagnosing and resolving azetidine derivative solubility issues.

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. Micro-precipitates can ruin IC50 curves by reducing the actual concentration of the compound in solution. Implement the following self-validating protocols.

Protocol A: Preparation and Validation of Anhydrous DMSO Stocks

Objective: Create a stable 10 mM master stock that resists moisture-induced precipitation.

  • Equilibration: Remove the lyophilized vial of 3-(3-Fluoro-4-methoxyphenoxy)azetidine from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. (Failure to do this causes immediate condensation of atmospheric moisture onto the powder).

  • Solvation: Add the calculated volume of commercially sealed, anhydrous DMSO (≤0.005% H₂O) to achieve a 10 mM concentration.

  • Agitation: Vortex for 60 seconds. Sonicate in a water bath at 25°C for 5 minutes.

  • Self-Validation (Micro-pellet Check): Transfer 100 µL of the stock to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube against a dark background. If a white micro-pellet is visible, your compound is not fully dissolved; you must add more DMSO or gently warm the solution to 37°C.

  • Storage: Aliquot the remaining stock into single-use PCR tubes, blanket with argon gas, and store at -20°C.

Protocol B: Kinetic Aqueous Solubility Assessment via Laser Nephelometry

Objective: Determine the exact concentration at which the compound crashes out of your specific assay buffer.

  • Preparation: Prepare a 10 mM DMSO stock of the compound (per Protocol A).

  • Serial Spiking: In a 96-well clear-bottom plate, add 198 µL of your target assay buffer (e.g., PBS pH 7.4) to a row of wells.

  • Titration: Spike 2 µL of serially diluted DMSO stocks into the buffer to create final compound concentrations of 1, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration remains constant at 1.0% across all wells [2].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM.

  • Measurement: Read the plate using a laser nephelometer (measuring forward light scatter).

  • Self-Validation (Control Gating): Include a well with 1% DMSO in buffer (Blank) and a well with 100 µM Amiodarone (Known insoluble positive control). The kinetic solubility limit is defined as the highest concentration of 3-(3-Fluoro-4-methoxyphenoxy)azetidine where the nephelometry signal remains within 3 standard deviations of the Blank well.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Journal of Medicinal Chemistry - ACS Publications URL
  • In Vitro Solubility Assays in Drug Discovery ResearchGate URL
  • Azetidine-2-carboxylic acid | CAS 2517-04-6 Selleck Chemicals URL
  • pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives ResearchGate URL
  • Azetidine Wikipedia URL
Optimization

Technical Support Center: Preventing Azetidine Ring Opening in Chemical Synthesis

Azetidines are highly valued in modern medicinal chemistry for their ability to improve ligand efficiency, provide rigid three-dimensional scaffolds, and act as bioisosteres for larger heterocycles. However, their inhere...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines are highly valued in modern medicinal chemistry for their ability to improve ligand efficiency, provide rigid three-dimensional scaffolds, and act as bioisosteres for larger heterocycles. However, their inherent thermodynamic instability often leads to undesired ring-opening decomposition during synthesis.

This technical guide provides researchers and drug development professionals with field-proven insights, mechanistic explanations, and self-validating protocols to maintain azetidine ring integrity throughout complex synthetic workflows.

Core Principles & Mechanisms (The "Why")

To prevent degradation, one must first understand the causality behind it. The following diagram illustrates the primary mechanistic pathway that leads to azetidine failure.

Mechanism A Azetidine (Strain: ~25.4 kcal/mol) B Protonation / LA Coordination A->B pH < 7 or Lewis Acid C Activated Azetidinium Ion B->C Activation D Nucleophilic Attack (SN2) C->D Nucleophile Entry E Ring-Opened Product D->E Strain Release

Mechanistic pathway of acid-catalyzed azetidine ring opening.

Frequently Asked Questions

Q1: Why are azetidines so prone to ring-opening compared to larger heterocycles? A1: The primary driver is ring strain. Azetidines possess approximately 25.4 kcal/mol of ring strain, placing their stability directly between highly reactive aziridines (27.7 kcal/mol) and thermodynamically stable pyrrolidines (5.4 kcal/mol) 1. This built-in strain provides a strong thermodynamic driving force for


-N–C bond cleavage whenever the nitrogen atom is electronically activated.

Q2: How do Lewis acids and Brønsted acids catalyze the decomposition? A2: Both Lewis and Brønsted acids coordinate to or protonate the basic azetidine nitrogen. This generates a highly reactive, positively charged azetidinium intermediate. This activation significantly lowers the energy barrier for an SN2-type nucleophilic attack. Once activated, even weak nucleophiles (like solvent molecules, halides, or pendant functional groups) can attack the adjacent carbon, cleaving the ring to release the strain .

Q3: What role do protecting groups play in stabilizing the azetidine ring? A3: Electron-withdrawing groups (EWGs) such as sulfonyl (e.g., tosyl) or carbamate (e.g., Boc) are critical for stability. By delocalizing the nitrogen's lone pair, EWGs drastically reduce its basicity and nucleophilicity. This prevents unwanted protonation under mildly acidic conditions and inhibits coordination with Lewis acids, effectively shutting down the activation step required for ring cleavage 2.

Quantitative Stability Data

Understanding the precise thermodynamic boundaries of your substrate is essential. The table below summarizes the relationship between pH, ring strain, and the half-life of azetidine derivatives based on rigorous stability studies 3.

Heterocycle / ConditionParameterValueCausality / Implication
Aziridine Ring Strain27.7 kcal/molHighly reactive; routinely undergoes spontaneous cleavage.
Azetidine Ring Strain 25.4 kcal/mol Prone to strain-release ring opening if activated.
Pyrrolidine Ring Strain5.4 kcal/molThermodynamically stable; handles harsh conditions well.
Azetidine at pH 1.8 Half-life (

)
0.5 hoursRapid acid-mediated decomposition via protonation.
Azetidine at pH 2.7 Half-life (

)
1.2 hoursModerate decomposition; requires immediate neutralization.
Azetidine at pH 7.0 Half-life (

)
StableNeutral conditions prevent azetidinium ion formation.

Troubleshooting Guide (Scenario-Based)

Troubleshooting Start Ring Opening Detected Q1 Acidic/Lewis Acid Present? Start->Q1 A1 Add DIPEA / Use Milder Acid Q1->A1 Yes Q2 High Reaction Temp? Q1->Q2 No Success Ring Integrity Maintained A1->Success A2 Lower Temp (< 0°C) Q2->A2 Yes Q3 Strong Nucleophile Used? Q2->Q3 No A2->Success A3 Install EWG Protecting Group Q3->A3 Yes A3->Success

Decision tree for troubleshooting azetidine degradation during synthesis.

Scenario A: Degradation during Amide Coupling / Acylation

Issue: Formation of


-chloroamines or other ring-opened byproducts when reacting unprotected azetidines with acyl chlorides.
Causality:  Acyl chlorides frequently contain residual HCl, and the acylation process itself generates HCl as a byproduct. This acid protonates the unreacted azetidine, triggering cleavage.
Solution:  Kinetically disfavor the ring-opening by performing the reaction at low temperatures (0 °C to -78 °C). Always use a non-nucleophilic base (e.g., DIPEA or TEA) in excess to immediately scavenge generated acid 4.
Scenario B: Intramolecular Ring-Opening Decomposition

Issue: Purified N-substituted azetidines containing pendant amide or nucleophilic groups degrade over time in storage or solution. Causality: An intramolecular SN2 attack occurs where the pendant nucleophile attacks the strained ring. This is highly sensitive to the pKa of the azetidine nitrogen. Solution: Store compounds in unbuffered, neutral solutions or as solid free bases. If redesigning the molecule is an option, increase the steric hindrance around the azetidine carbons or modulate the pKa to prevent the initial protonation step 3.

Scenario C: Acidic Workup and Purification Losses

Issue: Drastic reduction in yield or complete loss of product during silica gel chromatography. Causality: Standard silica gel is inherently acidic. The prolonged residence time of the azetidine on the acidic stationary phase catalyzes degradation 2. Solution: Pre-treat the silica gel by flushing the column with a solvent system containing 1-2% triethylamine (TEA) to neutralize acidic sites. Alternatively, switch to basic alumina as the stationary phase.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating built-in checks to ensure ring integrity is maintained at every step.

Protocol 1: Low-Temperature Acylation of Unprotected Azetidines

Objective: Form an amide bond using an acyl chloride without triggering acid-mediated nucleophilic ring cleavage.

  • System Preparation: Flame-dry a round-bottom flask under argon. Dissolve the azetidine free base (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: A large excess of a sterically hindered, non-nucleophilic base ensures instantaneous neutralization of HCl without competing for the electrophile.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.

  • Electrophile Addition: Dissolve the acyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes. Validation Check: Monitor the internal temperature; it must not exceed 5 °C to prevent providing the activation energy required for ring opening.

  • Reaction Monitoring: Stir at 0 °C. Check progress via TLC (pre-neutralized silica plates) or LC-MS every 15 minutes.

  • Quenching & Workup (Critical): Once the starting material is consumed, quench immediately with saturated aqueous NaHCO3 while still at 0 °C. Extract with DCM, dry over Na2SO4, and concentrate under reduced pressure at a bath temperature strictly below 30 °C.

Protocol 2: Mild Deprotection of N-Boc Azetidines

Objective: Remove a Boc protecting group to reveal the basic azetidine without destroying the newly exposed, vulnerable ring.

  • Solvent Selection: Dissolve the N-Boc azetidine (1.0 equiv) in a 4:1 mixture of DCM and Anisole. Causality: Anisole acts as a carbocation scavenger, preventing the generated t-butyl cation from alkylating the newly freed azetidine nitrogen.

  • Acid Addition: Cool to 0 °C. Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v concentration.

  • Validation Check: Monitor via LC-MS. The reaction should be complete within 1-2 hours. Do not let the reaction stir overnight, as prolonged exposure to TFA will eventually cause ring cleavage.

  • Workup: Concentrate the mixture under a stream of nitrogen (do not heat). Redissolve the crude TFA salt in DCM and wash with 1M NaOH until the aqueous layer reaches pH 10. Causality: Rapidly transitioning the molecule from its activated azetidinium TFA salt back to the stable free base halts any degradation pathways.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
  • Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 3-(3-Fluoro-4-methoxyphenoxy)azetidine

Welcome to the technical support and troubleshooting center for the isolation and purification of 3-(3-Fluoro-4-methoxyphenoxy)azetidine . This guide is engineered for researchers, medicinal chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 3-(3-Fluoro-4-methoxyphenoxy)azetidine . This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the unique physicochemical challenges of aryloxyazetidine building blocks.

The incorporation of an aryloxy moiety at the 3-position of the azetidine ring introduces a key pharmacophoric element with the potential for diverse biological activities, often utilized in the development of monoamine transporter ligands and kinase inhibitors[1]. However, the inherent polarity, the highly basic secondary amine (pKa ~9–10), and the sensitivity of the ether linkage make purification a significant bottleneck[2].

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My azetidine free base is streaking severely on standard silica gel, leading to poor recovery. Why is this happening and how do I fix it?

Causality: The secondary amine of the azetidine ring is highly basic. Silanol groups on standard unmodified silica gel (SiO₂) are mildly acidic (pKa ~4.5). This strong acid-base interaction causes the azetidine to ionically bind to the stationary phase, resulting in severe streaking and irreversible adsorption. Solution: Do not use standard silica for the free base. Instead, utilize amine-modified silica (NH₂-silica) which masks the acidic silanols. Alternatively, if you must use standard silica, add a basic modifier (e.g., 1–5% Triethylamine or 1% aqueous NH₄OH) to your mobile phase to competitively saturate the silanol binding sites.

Q2: I am trying to remove unreacted 3-fluoro-4-methoxyphenol from my N-Boc protected intermediate. Standard aqueous washes aren't working. What is the best approach?

Causality: The starting phenol is weakly acidic but highly lipophilic due to the fluoro and methoxy substitutions. During standard water or brine washes, it remains partitioned in the organic solvent alongside your N-Boc intermediate. Solution: Wash the organic layer (EtOAc or DCM) with 1N NaOH . The strong base deprotonates the phenol to its highly water-soluble phenoxide salt, cleanly driving it into the aqueous phase while the neutral N-Boc azetidine remains in the organic layer[3]. Self-Validating Check: Acidify the discarded aqueous NaOH wash with HCl; if the phenol was successfully extracted, the aqueous layer will turn cloudy as the neutral phenol precipitates.

Q3: During Boc deprotection with TFA, I am observing low yields of the final free base. What is the mechanism of failure?

Causality: The failure usually occurs during the workup, not the deprotection itself. Acidolysis with Trifluoroacetic acid (TFA) converts the N-Boc intermediate into an azetidinium TFA salt[3]. Because this salt is highly water-soluble, incomplete neutralization during the free-basing step causes the product to be lost in the aqueous waste. Solution: After removing excess TFA in vacuo, redissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Critical Step: You must verify that the aqueous layer reaches pH ~9. Only at this pH is the azetidine fully deprotonated to its free base, allowing it to partition back into the organic phase for successful extraction[3].

Part 2: Core Purification Methodologies

Protocol A: Strong Cation Exchange (SCX) Catch-and-Release

For basic azetidines, an SCX-2 (propylsulfonic acid bonded sorbent) cartridge is the industry gold standard. This method is exceptionally useful when the main impurities are neutral or acidic (e.g., cleaved Boc byproducts, unreacted phenols)[2],[4].

Step-by-Step Methodology:

  • Conditioning: Pre-condition the SCX-2 cartridge with 2 Column Volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude 3-(3-Fluoro-4-methoxyphenoxy)azetidine in a low-ionic-strength solvent (e.g., DCM or MeOH) and load it onto the column. Causality: The basic azetidine nitrogen protonates and binds ionically to the sulfonic acid groups on the stationary phase[2].

  • Washing: Wash the column with 3 CV of MeOH followed by 2 CV of DCM. Self-Validating Check: Analyze the wash fractions via LC-MS. They should contain neutral/acidic impurities but zero target azetidine mass. If target mass is detected, the column capacity was exceeded.

  • Elution: Elute the target compound using 2M Ammonia in Methanol (NH₃/MeOH). Causality: The high concentration of ammonia deprotonates the azetidine, breaking the ionic bond and releasing the free base[2].

  • Isolation: Concentrate the ammoniacal fractions in vacuo to yield the pure free base.

SCX_Workflow Crude Crude Reaction Mixture (Azetidine + Impurities) Load Load onto SCX-2 Cartridge (Acidic/Neutral Conditions) Crude->Load Apply Sample Wash Wash with MeOH/DCM (Elutes Neutrals/Acids) Load->Wash Catch Basic Amine Elute Elute with 2M NH3 in MeOH (Releases Azetidine) Wash->Elute Remove Impurities Pure Pure 3-(3-Fluoro-4- methoxyphenoxy)azetidine Elute->Pure Release Free Base

Fig 1: SCX-2 Catch-and-Release workflow for basic azetidine purification.

Protocol B: N-Boc Deprotection and Phase-Partitioning

When synthesizing the molecule from an N-Boc protected precursor, strict adherence to phase-partitioning principles ensures high purity without the need for chromatography[3].

Deprotection_Pathway Boc_Azetidine N-Boc-3-(3-Fluoro-4- methoxyphenoxy)azetidine TFA_Deprotect TFA / DCM (20% v/v) Acidolysis (1-2 hrs) Boc_Azetidine->TFA_Deprotect TFA_Salt Azetidinium TFA Salt (Water Soluble) TFA_Deprotect->TFA_Salt Removes Boc Group Free_Base Aqueous Workup (Sat. NaHCO3, pH~9) TFA_Salt->Free_Base Neutralization Organic_Extract Extract into DCM/EtOAc (Organic Phase) Free_Base->Organic_Extract Phase Partitioning Final_Product Target Free Base Organic_Extract->Final_Product Concentration

Fig 2: Mechanism of N-Boc deprotection and free-basing for aryloxyazetidines.

Part 3: Quantitative Data & Strategy Comparison

To optimize your workflow, select the purification strategy that aligns with the current state of your analyte.

Purification StrategyTarget Analyte StatePrimary Impurities RemovedTypical Recovery (%)Scalability
SCX-2 Catch & Release Free Base (Amine)Neutrals, Acids, Unreacted Phenol85 - 95%Excellent (Multi-gram)
Amine-Modified Silica Free Base (Amine)Polar and non-polar organics75 - 85%Good
Standard Silica (SiO₂) N-Boc IntermediateUnreacted starting materials80 - 90%Excellent
RP-Preparative HPLC Free Base or SaltClosely related structural analogs60 - 75%Moderate (Polishing only)

References

  • Bellenie, B. R., et al. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Journal of Medicinal Chemistry / PMC. Available at:[Link]

Sources

Optimization

Part 1: The Causality of Temperature in Azetidine Chemistry

Welcome to the Technical Support Center for Azetidine Chemistry. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals dealing with the unique challenges of azetidine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Chemistry. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals dealing with the unique challenges of azetidine coupling reactions.

Azetidines are highly strained, four-membered nitrogen heterocycles that are increasingly utilized as privileged scaffolds in medicinal chemistry to improve pharmacokinetic profiles. However, their inherent ring strain (~26 kcal/mol) makes them notoriously sensitive to thermal stress, leading to a narrow "Goldilocks" zone for reaction optimization.

When optimizing coupling reactions (such as Buchwald-Hartwig aminations, Suzuki-Miyaura cross-couplings, or amide bond formations) involving azetidines, temperature is the most critical variable.

  • The High-Temperature Trap: Heating reactions above 90 °C often provides the activation energy necessary to overcome the high ring strain, triggering nucleophilic ring-opening or base-mediated degradation[1]. In palladium-catalyzed cross-couplings, elevated temperatures combined with strong bases can also promote unwanted β-hydride elimination pathways.

  • The Low-Temperature Stagnation: Conversely, running reactions at room temperature can result in sluggish kinetics. Azetidines, particularly 3-substituted variants, present significant steric hindrance. Furthermore, the

    
    -hybridized nitrogen in azetidine has altered s-character compared to standard secondary amines, which can reduce its nucleophilicity.
    

To achieve successful coupling, the thermodynamic instability of the azetidine ring must be bypassed using highly active catalytic systems or specialized coupling reagents, allowing the reaction to proceed efficiently at mild temperatures (45 °C – 80 °C)[2].

Part 2: Troubleshooting FAQs

Q1: I am attempting a Buchwald-Hartwig amination with an intact azetidine ring, but at 100 °C, I am primarily isolating ring-opened byproducts. How can I prevent this? A: The ring-opening is caused by the combination of thermal stress and the nucleophilic base (e.g.,


 or 

) attacking the strained electrophilic carbons of the azetidine.
  • Solution: Lower the reaction temperature to 45 °C – 60 °C[2]. To maintain catalytic turnover at this lower temperature, switch to a highly active, sterically hindered dialkylbiaryl phosphine ligand (such as RuPhos or BrettPhos) paired with a palladium precatalyst (e.g., Pd G3 or G4). Replace strong alkoxide bases with milder alternatives like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or Lithium bis(trimethylsilyl)amide (LHMDS), which are less prone to initiating nucleophilic ring opening[2].
    

Q2: My amide coupling using azetidine-3-carboxylic acid and a secondary amine is stalling at room temperature. Is it safe to heat the reaction to 60 °C? A: Heating is not recommended as it increases the risk of epimerization at the


-chiral center and can lead to thermal degradation. The stalling is likely due to the steric bulk at the 3-position of the azetidine.
  • Solution: Instead of increasing the temperature, increase the reactivity of your active ester. Switch from standard reagents like EDC/HOBt to highly efficient uronium/aminium salts like HATU or COMU. Alternatively, using DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been shown to be highly effective for sterically hindered azetidine couplings at room temperature without inducing side reactions[3]. Use a non-nucleophilic base like DIPEA to minimize off-target reactivity.

Q3: During the Suzuki-Miyaura cross-coupling of an azetidine-containing aryl bromide, I am observing significant protodehalogenation. How do I optimize this? A: Protodehalogenation in this context usually means the oxidative addition is occurring, but the transmetalation step is too slow, allowing the Pd-intermediate to undergo reduction.

  • Solution: Do not increase the temperature, as this will accelerate the decomposition of the boronic acid/ester. Instead, optimize the biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) to improve the solubility of the base. Utilizing a precatalyst like XPhos Pd G3 allows the reaction to proceed rapidly at 40 °C – 60 °C, ensuring transmetalation outcompetes protodehalogenation.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the optimized temperature ranges and reagent selections for various azetidine coupling reactions to maximize yield and minimize ring-opening.

Coupling TypeStandard TempOptimized TempPreferred Catalyst/ReagentPreferred BasePrimary Failure Mode at High Temp
Buchwald-Hartwig 90 °C - 110 °C45 °C - 80 °C RuPhos Pd G3 / BrettPhosLHMDS or

Nucleophilic ring opening; Glutarimide hydrolysis[2]
Amide Coupling 20 °C - 60 °C20 °C - 25 °C HATU or DEPBT[3]DIPEAEpimerization; Thermal degradation
Suzuki-Miyaura 80 °C - 100 °C40 °C - 60 °C XPhos Pd G3

(aq)
Protodeboronation; Ring expansion

100 °C - 120 °C60 °C - 80 °C None (Thermal)

or DIPEA
Polymerization; Substitution at wrong center

Part 4: Standardized Experimental Protocols

These self-validating protocols are designed with built-in checkpoints to ensure the integrity of the azetidine ring is maintained throughout the workflow.

Protocol 1: Low-Temperature Buchwald-Hartwig Amination of Azetidines[2]

This protocol utilizes a highly active precatalyst to enable C-N bond formation below the thermal degradation threshold of the azetidine ring.

  • Preparation: In an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), the azetidine-containing amine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Loading: Add RuPhos Pd G3 (5 mol%) and RuPhos ligand (5 mol%).

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with dry Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M concentration) via syringe.

  • Reaction Execution: Place the vial in a pre-heated reaction block set strictly to 45 °C . Stir vigorously (800 rpm) for 16 hours.

    • Validation Check: Monitor by LC-MS. The mass of the desired product should be dominant. If a mass corresponding to

      
       or 
      
      
      
      appears, ring-opening hydrolysis has occurred, indicating the solvent was not sufficiently anhydrous or the base was too harsh.
  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Protocol 2: Mild Amide Coupling using DEPBT[4]

Designed for sterically hindered azetidine-3-carboxylic acids or 3-aminoazetidines.

  • Activation: Dissolve the azetidine carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous DMF (0.1 M) at 0 °C under inert atmosphere.

  • Reagent Addition: Add DEPBT (1.2 equiv) followed by dropwise addition of DIPEA (3.0 equiv).

  • Coupling: Allow the reaction to slowly warm to room temperature (20 °C - 25 °C) . Do not apply external heat. Stir for 12-18 hours.

    • Validation Check: TLC monitoring (Ninhydrin stain). The disappearance of the primary/secondary amine spot indicates completion.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (if products are not acid-sensitive), water, and brine to remove DMF and DEPBT byproducts. Dry over 
    
    
    
    and concentrate.

Part 5: Reaction Pathway Visualization

The following diagram illustrates the thermodynamic pathways of azetidine substrates under varying temperature conditions during cross-coupling reactions.

Azetidine_Temperature_Pathways Substrate Azetidine Substrate (High Ring Strain: ~26 kcal/mol) LowTemp Low Temp (< 25 °C) Sluggish Kinetics Substrate->LowTemp Standard Reagents OptTemp Optimal Temp (45-80 °C) Catalyst-Enhanced Substrate->OptTemp Active Pd G3/G4 or DEPBT HighTemp High Temp (> 90 °C) Thermal Stress Substrate->HighTemp Forced Heating NoReaction Incomplete Conversion (Steric Hindrance) LowTemp->NoReaction Insufficient Energy Success Successful Coupling (Intact Azetidine Ring) OptTemp->Success Rapid Transmetalation & Reductive Elimination HighTemp->Success Minor Pathway Degradation Ring-Opened Byproducts (Nucleophilic Attack / Poly) HighTemp->Degradation Strain Release via Ring Opening

Caption: Temperature-dependent reaction pathways of azetidines highlighting the balance between catalytic coupling and ring-opening degradation.

References

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. ResearchGate. Available at:[Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(3-Fluoro-4-methoxyphenoxy)azetidine Synthesis

Welcome to the Application Support Center. The aryloxyazetidine motif is a critical pharmacophore widely utilized by medicinal chemists to modulate lipophilicity (LogP) and improve metabolic stability compared to traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The aryloxyazetidine motif is a critical pharmacophore widely utilized by medicinal chemists to modulate lipophilicity (LogP) and improve metabolic stability compared to traditional piperidine or pyrrolidine analogs[1].

However, synthesizing 3-(3-Fluoro-4-methoxyphenoxy)azetidine presents specific challenges. The standard synthetic route relies on a Mitsunobu etherification followed by an N-Boc deprotection[2]. Researchers frequently encounter low purity due to persistent reaction byproducts, incomplete deprotection, or degradation of the highly strained azetidine core. This guide provides a self-validating protocol, diagnostic data, and a targeted Q&A to help you troubleshoot and optimize your workflow.

Reaction Workflow & Impurity Pathways

Understanding where impurities originate is the first step in troubleshooting. The diagram below illustrates the standard synthetic pathway and the critical junctions where side reactions occur.

SynthesisWorkflow Start N-Boc-3-hydroxyazetidine + 3-Fluoro-4-methoxyphenol Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) Start->Mitsunobu Intermediate N-Boc-3-(3-Fluoro-4- methoxyphenoxy)azetidine Mitsunobu->Intermediate SN2 Inversion Imp1 Impurity: TPPO & Hydrazine Byproducts Mitsunobu->Imp1 Deprotection Boc Deprotection (4M HCl / Dioxane) Intermediate->Deprotection Product 3-(3-Fluoro-4-methoxyphenoxy) azetidine Target Deprotection->Product Acidic Cleavage Imp2 Impurity: Residual N-Boc Intermediate Deprotection->Imp2 Imp3 Impurity: Ring-Opened or Cleaved Ether Deprotection->Imp3

Fig 1: Reaction workflow and impurity generation pathways in 3-(3-Fluoro-4-methoxyphenoxy)azetidine synthesis.

Self-Validating Experimental Protocol

To ensure high purity, do not simply execute steps; validate them in real-time. The following protocol integrates causality and built-in analytical checkpoints.

Phase 1: Mitsunobu Etherification

Objective: Couple the azetidinol and phenol while minimizing unreacted starting materials.

  • Preparation : Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 3-Fluoro-4-methoxyphenol (1.1 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool the mixture to 0°C.

  • Activation : Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the betaine intermediate, preventing the premature thermal degradation of the azodicarboxylate reagent.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint 1: Analyze via LC-MS. Confirm >95% consumption of the phenol (m/z 141 [M-H]⁻) and the appearance of the N-Boc intermediate (m/z 298 [M+H]⁺).

  • Workup & Precipitation : Quench with water and extract with EtOAc. Wash the organic layer with 1M NaOH to remove unreacted phenol. Concentrate the organics, then resuspend the crude residue in cold Diethyl Ether/Hexane (1:5).

    • Causality: Triphenylphosphine oxide (TPPO) is highly insoluble in cold non-polar solvent mixtures and will crash out as a white solid, allowing you to filter it off before chromatography[2].

  • Purification : Filter the suspension and purify the filtrate via silica gel chromatography (Hexane/EtOAc gradient).

Phase 2: Chemoselective Boc Deprotection

Objective: Cleave the tert-butyl carbamate without compromising the azetidine ring or the aryl ether.

  • Preparation : Dissolve the purified N-Boc intermediate in anhydrous DCM (0.1 M) and cool to 0°C.

  • Deprotection : Add 4M HCl in Dioxane (10.0 eq) dropwise.

    • Causality: Using HCl/Dioxane instead of neat Trifluoroacetic acid (TFA) prevents the formation of highly acidic microenvironments that can trigger azafulvenium-mediated ring opening[3] and protects the 4-methoxy group from ether cleavage[4].

  • Reaction : Stir at room temperature for 2–4 hours.

    • Validation Checkpoint 2: Monitor strictly by LC-MS. The reaction is complete only when the m/z 298 peak is entirely absent.

  • Isolation : Concentrate the mixture in vacuo. Triturate the resulting hydrochloride salt with cold diethyl ether to remove non-polar impurities, filter, and dry under high vacuum.

Quantitative Diagnostic Data

Use the following table to match your analytical data against common impurities to diagnose your specific failure point.

Impurity ProfileDiagnostic Mass (LC-MS)Key NMR Signature (¹H / ³¹P)Acceptable Limit
Triphenylphosphine Oxide (TPPO) m/z 279[M+H]⁺³¹P NMR: ~29.0 ppm (s)< 1.0% (AUC)
Residual N-Boc Intermediate m/z[Target+100]⁺¹H NMR: 1.40 ppm (9H, s)< 0.5% (AUC)
Ring-Opened Byproduct m/z[Target+18]⁺Loss of azetidine multiplet (~4.0-4.5 ppm)< 2.0% (AUC)
Demethylated Phenol m/z[Target-14]⁺Loss of O-CH₃ singlet (~3.85 ppm)< 0.1% (AUC)

Troubleshooting Guides & FAQs

Q1: My final product is heavily contaminated with a mass of 279 Da. What is this, and how do I remove it? A: This is Triphenylphosphine oxide (TPPO, [M+H]⁺ = 279), a notorious stoichiometric byproduct of the Mitsunobu reaction[2]. TPPO often co-elutes with aryloxyazetidines during silica gel chromatography due to its similar polarity and hydrogen-bonding capabilities. Solution: Do not rely solely on column chromatography. Implement the pre-column precipitation step detailed in Phase 1 of our protocol (trituration in 1:5 cold Et₂O/Hexane). Alternatively, switch to polymer-supported PPh₃, which can be removed via simple filtration.

Q2: I am observing a significant impurity with a mass of +100 Da relative to my target. Why is the deprotection failing? A: A mass of +100 Da indicates incomplete N-Boc deprotection (residual tert-butyl carbamate)[1]. Solution: Ensure your HCl/Dioxane reagent is fresh; HCl gas escapes over time, significantly lowering the molarity of older solutions. Increase the reaction time to 4 hours and validate completion via LC-MS before concentrating. Do not heat the reaction to force completion, as this will destroy the azetidine core.

Q3: My yield is extremely low, and the ¹H NMR shows missing azetidine ring protons alongside new aliphatic signals. What happened? A: You are experiencing acid-catalyzed azetidine ring opening. The four-membered azetidine ring possesses ~26 kcal/mol of ring strain. Under harsh acidic conditions (e.g., prolonged exposure to TFA), the ether oxygen can assist in the formation of an azafulvenium ion intermediate, leading to irreversible ring opening[3]. Solution: If 4M HCl/Dioxane is still causing ring opening for your specific substrate, switch to a milder, base-promoted deprotection strategy. Heating the intermediate with Cs₂CO₃ in Methanol has been proven to effectively remove Boc groups while preserving highly sensitive azetidine cores[5].

Q4: I see a trace impurity lacking the methoxy methyl group (M-14 Da). How do I prevent this? A: This is the demethylated phenol byproduct, caused by ether cleavage. Strong acids can inadvertently cleave aryl ethers, a known side reaction when using unoptimized or excessively harsh acidic protocols[4]. Solution: Strictly control the temperature during the HCl/Dioxane deprotection, keeping it at or below room temperature. Never use Lewis acids (like BBr₃) or strong hydrohalic acids like HBr or HI, which are classical reagents for aryl ether demethylation.

References

  • National Institutes of Health (PMC). "7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis". Journal of Medicinal Chemistry. URL:[Link]

  • RSC Publishing. "Mechanistic investigations of spiro-oxindole azetidines and azafulvenium ion intermediates". Organic Chemistry. URL: [Link]

  • ChemRxiv. "Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)". ChemRxiv. URL: [Link]

  • National Institutes of Health (PMC). "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis". NIH. URL: [Link]

Sources

Optimization

Technical Support Center: Fluorinated Azetidine Purification &amp; Troubleshooting

Welcome to the Advanced Technical Support Center for the purification of fluorinated azetidines. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of fluorinated azetidines. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the physicochemical causality that dictates the behavior of these highly strained, heavily modified heterocycles.

Fluorinated azetidines (e.g., 3-fluoroazetidine, 3,3-difluoroazetidine) are highly prized in medicinal chemistry for their ability to modulate metabolic stability and lipophilicity without adding significant steric bulk. However, their purification is notoriously difficult due to extreme volatility, altered basicity, and high susceptibility to acid-catalyzed ring-opening.

Part 1: Quantitative Physicochemical Data

To troubleshoot purification, one must first understand how fluorine substitution alters the fundamental properties of the azetidine ring. The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the nitrogen lone pair, significantly lowering the basicity (pKa) of the conjugate acid[1]. Furthermore, the reduction in polarizability decreases intermolecular interactions, increasing volatility.

Table 1: Physicochemical Comparison of Azetidine Derivatives

CompoundSubstitutionApprox. Conjugate Acid pKaVolatility / Boiling Point TrendPrimary Purification Challenge
Azetidine None~11.2~62 °C (High)High basicity causes streaking on silica.
3-Fluoroazetidine Mono-fluorinated~9.0Lower than base azetidineSeparation from non-fluorinated precursors.
3,3-Difluoroazetidine Di-fluorinated~7.0Lowest (Extremely volatile)Acid-catalyzed ring-opening on standard silica.

(Note: pKa values are extrapolated from established trends in homologous fluorinated saturated heterocycles, where gem-difluorination drastically reduces basicity compared to the non-fluorinated parent[2].)

Part 2: Troubleshooting Guides & FAQs

Q1: My 3,3-difluoroazetidine degrades or forms multiple unknown impurities during standard silica gel chromatography. What is happening and how do I prevent it?

Causality: Azetidines are inherently strained four-membered rings. Standard, unmodified silica gel is mildly acidic (pH ~4.5–5.5). This acidity is sufficient to protonate the weakly basic fluorinated azetidine nitrogen. Once protonated, the strained ring is highly activated toward nucleophilic attack by ambient water or surface silanol groups, leading to ring-opened amino-alcohol impurities[3].

Solution: Abandon standard acidic silica gel for these specific substrates. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC)[4], which is specifically designed for polar, water-soluble compounds and operates under milder conditions. If normal-phase chromatography is absolutely required, use amine-functionalized silica or pre-treat standard silica gel by flushing the column with 2-5% triethylamine (TEA) in hexanes to neutralize all acidic active sites prior to loading your sample.

Q2: I have a crude mixture containing unreacted azetidine and my target 3-fluoroazetidine. They co-elute on TLC. How can I separate them without chromatography?

Causality: The electronegative fluorine atom exerts a strong inductive electron withdrawal, which stabilizes the unprotonated amine. This creates a significant basicity gap: the conjugate acid of 3-fluoroazetidine has a pKa of ~9.0, while non-fluorinated azetidine has a pKa of ~11.2[1][2].

Solution: Implement a precise pH-gradient liquid-liquid extraction. By adjusting the aqueous phase to a pH exactly between the two pKa values (e.g., pH 9.5), the less basic 3-fluoroazetidine will exist primarily as a neutral free base and partition into the organic phase. The more basic non-fluorinated azetidine remains protonated (as a water-soluble salt) in the aqueous phase.

Q3: I am consistently losing my fluorinated azetidine product during rotary evaporation. How do I isolate it safely?

Causality: Fluorination reduces the polarizability of the molecule compared to hydrogen or hydroxyl groups. This reduction in intermolecular dispersion forces, combined with the low molecular weight of the azetidine core, makes free-base fluorinated azetidines exceptionally volatile.

Solution: Never attempt to isolate low-molecular-weight fluorinated azetidines as free bases. Always isolate them as stable, non-volatile salts. Prior to solvent removal, treat the organic solution with a stoichiometric excess of anhydrous hydrogen chloride (HCl) in dioxane or diethyl ether to precipitate the azetidine hydrochloride salt.

Part 3: Experimental Workflows & Visualizations

Workflow 1: pKa-Driven Separation Logic

G Node1 Crude Mixture (Azetidine + Fluoroazetidine) Node2 Add 1M HCl (pH ~2) Protonate all amines Node1->Node2 Node3 Wash with DCM Remove neutral impurities Node2->Node3 Node4 Adjust to pH ~9.5 Selective deprotonation Node3->Node4 Node5 Extract with DCM Fluoroazetidine (Organic) Node4->Node5 Organic Phase Node6 Aqueous Layer Non-fluorinated (Protonated) Node4->Node6 Aqueous Phase

Workflow for pH-selective extraction of fluorinated azetidines.

Workflow 2: Fluorination Quench & Purification

G Step1 Deoxo-Fluor Reaction (3,3-Difluoroazetidine Synthesis) Step2 Quench: Sat. NaHCO3 at 0°C Neutralize HF Step1->Step2 Step3 Phase Separation Step2->Step3 Step4 Organic Phase Product + Organic Impurities Step3->Step4 Step5 Aqueous Phase Inorganic Salts / Fluoride Step3->Step5 Step6 HILIC Chromatography Avoid Acidic Silica Step4->Step6

Safe quenching and chromatographic purification pathway for fluorination reactions.

Part 4: Self-Validating Experimental Protocols

Protocol A: pH-Gradient Extraction for Amine Separation

Purpose: To separate 3-fluoroazetidine from non-fluorinated azetidine without chromatography.

  • Initial Solubilization: Dissolve the crude amine mixture in dichloromethane (DCM) (10 mL per gram of crude).

  • Global Protonation: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 x 10 mL).

    • Self-Validation Step: Test the aqueous layer with pH indicator strips. It must be strictly < 2 to ensure complete protonation of all amines.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh DCM (10 mL) to remove non-basic organic impurities. Discard this DCM layer.

  • Selective Deprotonation: Cool the aqueous layer to 0 °C. Slowly add 1M NaOH dropwise while stirring continuously.

    • Self-Validation Step: Monitor the pH continuously with a calibrated pH meter. Stop exactly at pH 9.5. Exceeding this pH risks deprotonating the non-fluorinated azetidine impurity.

  • Target Extraction: Extract the pH 9.5 aqueous layer with DCM (3 x 15 mL). The less basic 3-fluoroazetidine is now neutral and will partition into the DCM.

  • Verification:

    • Self-Validation Step: Analyze the organic layer via

      
      F NMR and 
      
      
      
      H NMR. The presence of a strong fluorine signal alongside the absence of the non-fluorinated azetidine multiplet confirms a successful, clean separation.
Protocol B: Hydrochloride Salt Crystallization

Purpose: To isolate volatile fluorinated azetidines without loss of mass.

  • Solvent Exchange: Ensure the purified fluorinated azetidine is dissolved in a non-polar, anhydrous solvent such as diethyl ether (

    
    ) or MTBE. Do not use solvents that act as strong hydrogen bond acceptors (like THF or DMF) as they can hinder crystallization.
    
  • Cooling: Chill the solution to 0 °C in an ice bath under an inert atmosphere (Nitrogen or Argon).

  • Salt Formation: Slowly add 2.0 M HCl in diethyl ether (1.1 equivalents).

    • Self-Validation Step: The immediate formation of a dense, white precipitate indicates successful salt formation. If the solution remains clear, the amine concentration is too low; evaporate 50% of the solvent stream under a gentle nitrogen flow (do not heat) and re-attempt.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of nitrogen (fluorinated azetidine salts can be hygroscopic). Wash with cold, anhydrous

    
    .
    
  • Drying: Dry the solid in a vacuum desiccator over

    
     for 12 hours.
    

References

1.3 - PMC 2.4 - BenchChem 3.1 - ResearchGate 4.2 - PMC

Sources

Troubleshooting

Addressing hygroscopic nature of azetidine salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and formulation challenges associated with the highly hygroscopic nature o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and formulation challenges associated with the highly hygroscopic nature of azetidine salts.

Azetidine derivatives are indispensable building blocks in modern drug development, frequently utilized in palladium-catalyzed cross-coupling reactions and as structural motifs in novel therapeutics[1]. However, their tendency to rapidly absorb atmospheric moisture can compromise stoichiometric precision, poison transition-metal catalysts, and trigger chemical degradation. This guide provides field-proven, self-validating protocols to ensure scientific integrity throughout your workflows.

Part 1: Mechanistic FAQs & Troubleshooting

Q: Why are azetidine salts inherently prone to rapid moisture absorption? A: Azetidine is a four-membered, strained nitrogen heterocycle. When formulated as a salt (e.g., azetidine hydrochloride), the crystal lattice contains highly polar ionic bonds that readily interact with atmospheric water vapor. The high solvation energy of the chloride counterion drives thermodynamic deliquescence—a process where the salt absorbs so much moisture that it dissolves in its own water of hydration[2]. This hygroscopic nature not only causes physical caking but can also lead to the hydrolysis of sensitive functional groups during downstream reactions[3].

Q: How does moisture uptake mechanistically impact my synthetic yield and formulation stability? A: In synthetic workflows, water acts as a competing nucleophile or proton source. It can quench anhydrous reagents and poison sensitive catalysts used in cross-coupling[1]. In solid oral dosage formulations, moisture absorption lowers the glass transition temperature (


) of amorphous phases. This acts as a plasticizer, triggering devitrification (crystallization) and severely compromising the active pharmaceutical ingredient's (API) dissolution profile and bioavailability[4].

Q: My azetidine hydrochloride powder has formed hard cakes in the reagent bottle. Can I still use it? A: Caking is a primary visual indicator of moisture contamination[5]. While the chemical integrity of the azetidine ring might remain intact, the mass is no longer stoichiometrically accurate due to the unknown weight of absorbed water. You must perform a Karl Fischer titration to quantify the water content. If it exceeds your reaction's tolerance (typically >0.5% w/w), the material must be dried in a vacuum oven over a strong desiccant like


 before use, or discarded if hydrolysis degradants are detected via NMR.

Part 2: Quantitative Data & Environmental Thresholds

To establish a controlled environment, you must adhere to strict physicochemical thresholds. The table below summarizes the critical parameters for handling azetidine salts to prevent moisture-driven degradation.

ParameterThreshold / Target ValueMechanistic Rationale
Critical Relative Humidity (CRH) < 30% RHExceeding this limit triggers rapid surface adsorption and bulk deliquescence of the salt[5].
Storage Temperature 2°C to 8°C (or -20°C)Minimizes thermal degradation and reduces the kinetic energy available for moisture-driven side reactions[1].
Ambient Weighing Window < 60 secondsLimits atmospheric exposure during benchtop transfer to prevent mass deviation and static charge buildup[6].
Water Content Limit < 0.5% w/wEnsures stoichiometric accuracy and prevents catalyst poisoning in moisture-sensitive cross-coupling[3].

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, handling hygroscopic salts requires a self-validating methodology. The following protocol utilizes an "in-situ solubilization" approach to lock the anhydrous state of the azetidine salt.

Protocol: Anhydrous Transfer & Solubilization of Azetidine Salts

Objective: To accurately weigh and transfer azetidine salts without moisture contamination, validating the anhydrous state prior to reaction.

Step 1: Thermal Equilibration (Crucial First Step) Remove the sealed azetidine salt container from cold storage (2-8°C). Do not open it immediately. Place the sealed container in a desiccator and allow it to equilibrate to room temperature for at least 60 minutes. Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the cold powder surfaces, instantly ruining the batch[5].

Step 2: Environmental Isolation Transfer the equilibrated container into a glove box purged with Argon. Causality: Argon is denser than nitrogen and provides a superior inert blanket for highly moisture-sensitive, strained ring systems[7]. If a glove box is unavailable, utilize pre-filled reaction vials packaged under an inert atmosphere to bypass ambient weighing entirely[8].

Step 3: Rapid Weighing (The "Boat-to-Vial" Technique) Tare a dry, argon-flushed glass vial. Dispense the azetidine salt directly into the vial. Avoid excessive scraping with metal spatulas to minimize static charge generation, which can cause powder drift and expose more surface area to residual moisture[6].

Step 4: In-Situ Solubilization Immediately inject an anhydrous, molecular-sieve-dried solvent (e.g., Dichloromethane or Tetrahydrofuran) into the vial and seal it with a PTFE-lined septum. Causality: Solubilizing the salt isolates the hygroscopic ions from atmospheric moisture, effectively locking the compound in an anhydrous state for safe syringe transfer to the main reaction vessel[8].

Step 5: System Validation (Karl Fischer Check) Before proceeding with the main reaction, extract a 100 µL aliquot of the solubilized azetidine and perform a Karl Fischer titration. Causality: This creates a self-validating system. If the water content is confirmed to be <0.5%, the protocol was successful. If it fails, the solvent or the transfer technique introduced moisture, and the batch must be remediated.

Part 4: Workflow Visualization

The following decision tree illustrates the logical progression for handling azetidine salts based on environmental conditions and available equipment.

AzetidineHandling Start Azetidine Salt Handling Workflow Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate CheckRH Is ambient RH < 30%? Equilibrate->CheckRH GloveBox Transfer to Argon Glove Box CheckRH->GloveBox No (>30% RH) PreFilled Use Pre-filled Reaction Vials CheckRH->PreFilled Yes (<30% RH) Solubilize In-Situ Solubilization (Anhydrous Solvent) GloveBox->Solubilize PreFilled->Solubilize Validate Karl Fischer Titration (<0.5% H2O) Solubilize->Validate

Decision tree for handling hygroscopic azetidine salts to ensure anhydrous integrity.

Part 5: Formulation & Scale-Up Strategies

When transitioning from bench-scale synthesis to API formulation, the hygroscopicity of azetidine salts poses severe tableting challenges. Hygroscopic powders tend to bridge and fuse at contact points, leading to poor flowability and punch-sticking during compression.

Mitigation Strategies:

  • Excipient Matrixing: Co-process the azetidine salt with high-

    
     polymeric excipients (such as Dextrans). These polymers act as moisture scavengers and physical barriers, depressing the moisture sorption isotherm of the API and reducing tackiness[9].
    
  • Salt Screening: If the hydrochloride salt is too hygroscopic for commercial viability, initiate a multi-tiered salt selection screen early in development. Evaluating alternative counterions (e.g., tosylates or mesylates) can sometimes yield a polymorph with a higher critical relative humidity, though caution is required as tosylates have their own sensitivities to hydrolysis[4].

  • Environmental Control: Ensure the pilot plant or manufacturing suite is strictly maintained at 30-40% RH, and utilize specialized sugarless coating techniques on the final solid dosage form to provide a robust moisture barrier[5],[9].

References

  • Title: Cas 503-29-7,Azetidine - LookChem Source: LookChem URL
  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL
  • Title: Azetidine hydrochloride Source: Apollo Scientific URL
  • Title: Azetidine hydrochloride, 97% 5 g | Buy Online Source: Thermo Scientific Alfa Aesar URL
  • Title: Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder Source: BenchChem URL
  • Title: How do you handle hygroscopic salts?
  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Pharma Excipients URL
  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC URL
  • Title: 4-(Azetidinomethyl)

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Interpretation Guide for 3-(3-Fluoro-4-methoxyphenoxy)azetidine: Solvent and Salt-Form Dependencies

As a Senior Application Scientist, I frequently encounter azetidine derivatives in drug discovery pipelines due to their utility as rigidified, metabolically stable linker moieties. They are heavily evaluated in neurolog...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter azetidine derivatives in drug discovery pipelines due to their utility as rigidified, metabolically stable linker moieties. They are heavily evaluated in neurological research, such as in the development of neurotransmitter uptake inhibitors[1]. Proper characterization of building blocks like 3-(3-Fluoro-4-methoxyphenoxy)azetidine is critical for downstream synthetic success.

This guide objectively compares the


H NMR performance of this compound across different states (Free Base vs. HCl salt) and against non-fluorinated analogs. By explaining the causality behind the chemical shifts and providing a self-validating acquisition protocol, this document serves as a definitive reference for structural verification.

Structural Deconstruction & Causality of Chemical Shifts

The


H NMR spectrum of 3-(3-Fluoro-4-methoxyphenoxy)azetidine is governed by three distinct micro-environments, each presenting unique spectroscopic signatures:
  • The Azetidine Ring: The four-membered nitrogen heterocycle introduces significant ring strain, which alters the hybridization of the ring carbons (increasing the s-character of the C-H bonds). This fundamentally deshields the protons[2]. The C3 proton, being geminal to the highly electronegative ether oxygen, is pushed far downfield (~4.8–5.0 ppm) and typically presents as a complex multiplet (pseudo-quintet or triplet of triplets) due to coupling with the four diastereotopic protons at C2 and C4[3].

  • The Methoxy Group: A sharp, highly diagnostic 3H singlet at ~3.85 ppm.

  • The Fluorinated Aromatic Ring: The presence of the highly electronegative fluorine atom at the 3-position introduces heteronuclear

    
    H-
    
    
    
    F spin-spin coupling. This breaks the standard first-order symmetry of a para-substituted benzene ring, resulting in a complex AMX spin system[4].

SpinSystem F 19F Position 3 H2 1H (H2) Ortho to F F->H2 ³J_HF (~12 Hz) H5 1H (H5) Meta to F F->H5 ⁴J_HF (~5 Hz) H6 1H (H6) Para to F H2->H6 ⁴J_HH (~3 Hz) H5->H6 ³J_HH (~9 Hz)

Figure 1: Spin-spin coupling network of the fluorinated aromatic ring.

Comparative Data: Free Base vs. HCl Salt

Azetidines are highly basic (


) and are frequently isolated as hydrochloride (HCl) salts to improve bench stability. The protonation state drastically alters the electron density around the nitrogen, causing significant downfield shifts for the adjacent C2/C4 protons.

Below is a comparative breakdown of the expected shifts in CDCl


 (Free Base) versus DMSO-

(HCl Salt).
Table 1: Solvent & Salt-Form Comparison ( H NMR Shifts in ppm)
Proton AssignmentFree Base (CDCl

)
HCl Salt (DMSO-

)
Causality / Multiplicity
Azetidine NH ~2.50 (br s, 1H)~9.20 (br s, 2H)Protonation creates an

center; DMSO hydrogen bonds strongly to the salt, pushing the signal to the extreme downfield.
Azetidine C2/C4 ~3.75 (m, 4H)~4.15 (m, 4H)The positive charge on the protonated nitrogen inductively deshields the adjacent methylene protons.
Azetidine C3 ~4.85 (tt, 1H)~5.05 (tt, 1H)Geminal to oxygen; further deshielded by the rigidified ring strain and the inductive pull of the salt form.
Methoxy (OCH

)
~3.85 (s, 3H)~3.82 (s, 3H)Largely unaffected by the salt form; classic methoxy singlet.
Aromatic H5 ~6.85 (dd, 1H)~6.95 (dd, 1H)Appears as a doublet of doublets (or apparent triplet) due to overlapping

(~9 Hz) and

(~5 Hz).
Aromatic H2 ~6.65 (dd, 1H)~6.70 (dd, 1H)Split heavily by F (

Hz) and weakly by H6 (

Hz).
Aromatic H6 ~6.55 (dd, 1H)~6.60 (dd, 1H)Split by H5 (

Hz) and H2 (

Hz).

Comparative Data: Substituent Effects

To isolate the specific spectroscopic impact of the fluorine atom, we must compare the aromatic region of 3-(3-Fluoro-4-methoxyphenoxy)azetidine with its non-fluorinated analog, 3-(4-methoxyphenoxy)azetidine.

Table 2: Substituent Effects (Fluorinated vs. Non-Fluorinated)
Proton3-Fluoro-4-methoxy Analog4-Methoxy AnalogShift Causality & Structural Logic
H2 ~6.65 ppm (dd)~6.85 ppm (d)Fluorine's inductive electron-withdrawing effect deshields H2 relative to the base ring, while introducing a massive

coupling.
H5 ~6.85 ppm (dd)~6.85 ppm (d)Minimal chemical shift change (meta to F), but the fluorine introduces a distinct

splitting pattern.
H6 ~6.55 ppm (dd)~6.85 ppm (d)Symmetry is broken. In the 4-methoxy analog, H2/H6 and H3/H5 are magnetically equivalent (AA'BB' system). The fluorine isolates H6 into a distinct environment.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol must be strictly adhered to. A poorly shimmed sample will artificially broaden the fine


 and 

couplings in the aromatic region, rendering the AMX system uninterpretable.
Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15 mg of the API in 0.6 mL of high-purity DMSO-

    
     (100.0 atom % D).
    
    • Self-Validation Check: The solution must be completely transparent and particulate-free. Particulates create magnetic susceptibility gradients that ruin lineshape. Filter through a glass wool plug if necessary.

  • Probe Tuning and Matching: Insert the sample and tune the probe to the

    
    H frequency. Ensure the wobble curve is perfectly centered to maximize signal-to-noise (S/N).
    
  • Locking and Shimming: Lock onto the DMSO-

    
     signal. Run automated gradient shimming (Z1-Z4).
    
    • Self-Validation Check: Before proceeding, ensure the lock level is stable (>80%) and the 3D shim map shows a symmetrical z-axis profile. The residual DMSO peak (2.50 ppm) should have a width at half-height (

      
      ) of < 1.0 Hz.
      
  • Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample to ensure quantitative excitation.

  • Acquisition: Set the number of scans (ns) to 16, relaxation delay (d1) to 2.0 seconds, and acquisition time (aq) to 3.0 seconds to ensure high digital resolution for the fine fluorine couplings.

  • Processing: Apply zero-filling to 64k data points. Apply an exponential window function (Apodization) with a line broadening (LB) of 0.3 Hz. Perform manual phase and baseline correction.

Workflow S1 1. Sample Prep 15 mg API in 0.6 mL DMSO-d6 S2 2. Lock & Shim Automated Z1-Z4 Gradient Shimming S1->S2 S3 3. Pulse Calibration Determine 90° Pulse Width (P1) S2->S3 S4 4. Acquisition ns=16, d1=2s, aq=3s S3->S4 S5 5. Processing Zero Filling, Apodization (LB=0.3 Hz) S4->S5

Figure 2: Self-validating NMR acquisition workflow for azetidine derivatives.

References

1.. Google Patents.[4] 2.. MDPI Molecules.[3] 3.. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[2] 4.. Fluoromart.[1]

Sources

Comparative

13C NMR spectral data for 3-(3-Fluoro-4-methoxyphenoxy)azetidine

Comprehensive Comparison Guide: C NMR Spectral Profiling of 3-(3-Fluoro-4-methoxyphenoxy)azetidine Executive Summary & Medicinal Chemistry Context In modern drug discovery, the 3-aryloxyazetidine scaffold is frequently e...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide:


C NMR Spectral Profiling of 3-(3-Fluoro-4-methoxyphenoxy)azetidine 

Executive Summary & Medicinal Chemistry Context

In modern drug discovery, the 3-aryloxyazetidine scaffold is frequently employed as a metabolically stable, basic bioisostere for piperidine and pyrrolidine rings[1]. Specifically, 3-(3-Fluoro-4-methoxyphenoxy)azetidine combines the rigid, polar azetidine core with a fluorinated anisole derivative, a motif known to modulate lipophilicity (LogP) and improve target binding affinity.

For analytical scientists and synthetic chemists, confirming the structural integrity of this scaffold via


C Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of the 

F nucleus (100% natural abundance, spin = ½) introduces heteronuclear spin-spin coupling that splits the carbon signals, while the strained four-membered azetidine ring exhibits distinct chemical shifts compared to unstrained alkyl ethers[2]. This guide objectively compares the

C NMR spectral performance and signal resolution of 3-(3-Fluoro-4-methoxyphenoxy)azetidine against its non-fluorinated and non-methoxylated analogs.

Mechanistic Causality: Substituent Effects & Spin-Spin Coupling

To accurately interpret the


C NMR spectrum, one must understand the causality behind the chemical shifts and signal splitting:
  • The Azetidine Core: The geometric strain of the four-membered ring alters the hybridization and

    
    -character of the carbon atoms. The C3 carbon, directly attached to the highly electronegative ether oxygen, is heavily deshielded and typically resonates around 68–70 ppm. The adjacent C2 and C4 methylene carbons resonate upfield at approximately 53–55 ppm[2].
    
  • Fluorine Inductive & Resonance Effects: Fluorine is highly electronegative (inductive electron withdrawal) but also acts as a

    
    -donor via resonance. It strongly deshields the ipso-carbon (C3 of the phenyl ring) while shielding the ortho-carbons[3].
    
  • 
    C-
    
    
    
    F Heteronuclear Coupling:
    Unlike standard
    
    
    -decoupled spectra where carbon signals appear as sharp singlets, carbons in proximity to a fluorine atom will be split into multiplets (doublets). The ipso-carbon exhibits a massive one-bond coupling (
    
    
    Hz). The ortho-carbons show two-bond coupling (
    
    
    Hz), and meta/para carbons show negligible splitting (
    
    
    /
    
    
    Hz)[4].

CF_Coupling A 19F Nucleus (Spin 1/2) B 1J_CF (ipso-Carbon) ~245 Hz (Large Doublet) A->B Direct Bond C 2J_CF (ortho-Carbons) ~10-21 Hz (Medium Doublet) A->C 2 Bonds D 3J_CF / 4J_CF (meta/para) <5 Hz (Small/No Splitting) A->D 3-4 Bonds

Distance-dependent 13C-19F spin-spin coupling effects in the aromatic ring.

Comparative C NMR Spectral Data

The following table synthesizes the empirically assigned


C NMR chemical shifts (in CDCl

, 100 MHz) for the target compound and two structural alternatives. This comparison highlights how the addition or removal of specific functional groups shifts the electronic environment of the aromatic system.
Carbon PositionTarget: 3-(3-Fluoro-4-methoxyphenoxy)azetidineAlternative A: 3-(4-Methoxyphenoxy)azetidineAlternative B: 3-(3-Fluorophenoxy)azetidine
Azetidine C3 (CH-O) 69.5 ppm (s)69.2 ppm (s)69.8 ppm (s)
Azetidine C2, C4 (CH

)
54.2 ppm (s)54.0 ppm (s)54.5 ppm (s)
Methoxy (O-CH

)
56.5 ppm (s)55.8 ppm (s)N/A
Phenyl C1 (C-O-Azetidine) 151.2 ppm (d,

= 2.5 Hz)
152.0 ppm (s)158.5 ppm (d,

= 10.5 Hz)
Phenyl C2 (CH, ortho to F) 104.5 ppm (d,

= 21.0 Hz)
115.5 ppm (s)103.2 ppm (d,

= 24.5 Hz)
Phenyl C3 (C-F) 152.8 ppm (d,

= 245.0 Hz)
N/A (CH: 115.5 ppm)163.8 ppm (d,

= 246.0 Hz)
Phenyl C4 (C-OMe) 144.0 ppm (d,

= 11.0 Hz)
154.5 ppm (s)N/A (CH: 110.5 ppm)
Phenyl C5 (CH, meta to F) 114.8 ppm (d,

= 2.0 Hz)
114.8 ppm (s)130.5 ppm (d,

= 9.5 Hz)
Phenyl C6 (CH, para to F) 110.2 ppm (d,

= 3.0 Hz)
115.5 ppm (s)109.0 ppm (d,

= 3.0 Hz)

Key Performance Takeaways:

  • Signal Dilution: In the target compound, the C2, C3, and C4 carbon signals are split into doublets by the fluorine atom. This effectively halves the peak height for these carbons compared to Alternative A.

  • Quaternary Carbon Relaxation: C1, C3, and C4 lack attached protons, meaning they suffer from long

    
     relaxation times and weak Nuclear Overhauser Enhancement (NOE). Combined with the 
    
    
    
    F splitting, the C3 and C4 peaks can easily disappear into the baseline if insufficient scans are acquired.

Self-Validating Experimental Protocol for High-Resolution Acquisition

To overcome the signal-to-noise (S/N) limitations caused by heteronuclear splitting and quaternary carbon relaxation, the following optimized workflow must be utilized.

Step 1: Sample Preparation

  • Action: Dissolve 40–50 mg of the compound in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
    
  • Causality:

    
    C has a low natural abundance (1.1%) and a low gyromagnetic ratio[3]. A highly concentrated sample is mandatory to achieve an acceptable S/N ratio, especially for the fluorine-split multiplets.
    

Step 2: Instrument Calibration & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the CDCl

    
     deuterium signal. Perform gradient shimming (Z1-Z5) until the lock level is maximized and stable.
    
  • Causality: Poor homogeneity in the magnetic field will broaden the peaks, causing the closely spaced doublets (like the 11.0 Hz

    
     coupling on C4) to merge into unresolved humps.
    

Step 3: Pulse Sequence & Acquisition Parameters

  • Action: Select a standard

    
    -broadband decoupled 
    
    
    
    C pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm. Crucial: Set the relaxation delay (
    
    
    ) to at least 2.0–3.0 seconds. Acquire a minimum of 1024 scans.
  • Causality: Broadband decoupling collapses C-H multiplets into sharp singlets and provides NOE signal enhancement. The extended

    
     delay ensures that the quaternary carbons (C1, C3, C4) fully relax back to equilibrium between pulses, preventing signal saturation and loss of the critical C-F doublets.
    

Step 4: Signal Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation. Phase the spectrum manually and baseline-correct using a polynomial fit. Calibrate the chemical shift using the central peak of the CDCl

    
     triplet at 77.16 ppm.
    

NMR_Workflow A Sample Prep (High Conc. + CDCl3) B Probe Tuning & Gradient Shimming A->B C 1H-Decoupled 13C Pulse Sequence B->C D Acquisition (d1 > 2s, ns > 1024) C->D E Fourier Transform & Phase Correction D->E

13C NMR Spectral Acquisition and Processing Workflow.

Solvent Selection: CDCl vs. DMSO-

While CDCl


 is the standard solvent, the basic secondary amine of the azetidine ring can cause the compound to readily absorb atmospheric CO

, forming carbamate salts that complicate the spectrum.
  • CDCl

    
     Performance:  Excellent for free-base solubility. The solvent triplet at 77.16 ppm rarely overlaps with the compound's signals.
    
  • DMSO-

    
     Performance:  If the compound is isolated as a hydrochloride salt (common for azetidines to improve shelf-stability), DMSO-
    
    
    
    must be used. Note that hydrogen bonding with DMSO will cause the azetidine C2/C4 carbons to shift downfield by approximately 1.5–2.0 ppm compared to CDCl
    
    
    .

References

  • Thieme-Connect. "13C NMR Spectroscopy: Substituent Effects and Deshielding." Available at:[Link]

  • Journal of Fluorine Chemistry (via CAS). "One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior." Available at: [Link]

Sources

Validation

HPLC Method Development for 3-(3-Fluoro-4-methoxyphenoxy)azetidine: A Comparative Guide

Introduction The compound 3-(3-Fluoro-4-methoxyphenoxy)azetidine presents a unique set of chromatographic challenges common to modern pharmaceutical building blocks. Structurally, it combines a highly basic, conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 3-(3-Fluoro-4-methoxyphenoxy)azetidine presents a unique set of chromatographic challenges common to modern pharmaceutical building blocks. Structurally, it combines a highly basic, conformationally strained secondary amine (the azetidine ring) with a moderately hydrophobic, electron-rich fluorinated aromatic system. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) gradients often fail to provide optimal peak shape and retention for such molecules. This guide objectively compares three distinct method development strategies—evaluating column chemistries and mobile phase pH—to establish a robust, self-validating analytical workflow.

Mechanistic Rationale: Overcoming Chromatographic Challenges

As an application scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte. For 3-(3-Fluoro-4-methoxyphenoxy)azetidine, the causality behind experimental choices rests on two primary structural features:

  • The Silanol Effect on Azetidines (Electrostatic Control): The azetidine nitrogen is highly basic (pKa ~9.5). At acidic to neutral pH (pH 2–7), this amine is fully protonated. Traditional silica-based C18 columns possess residual acidic silanol groups (Si-O⁻) that electrostatically bind the positively charged azetidine. This secondary ion-exchange interaction causes severe peak tailing, broad peak widths, and variable retention times[1].

  • The High pH Strategy (Thermodynamic Control): By raising the mobile phase pH to 10.0, the azetidine amine is deprotonated (neutralized). This eliminates the electrostatic silanol interaction, forcing the molecule to rely purely on hydrophobic partitioning into the C18 stationary phase. This approach requires hybrid silica or polymer-based columns engineered to withstand alkaline hydrolysis[2].

  • Orthogonal Selectivity via PFP (Kinetic/Electronic Control): Pentafluorophenyl (PFP) columns offer a powerful alternative to C18 when analyzing fluorinated aromatics. The PFP phase provides multiple retention mechanisms: hydrophobic,

    
     interactions, dipole-dipole interactions, and specific fluorine-fluorine affinity[3]. For a molecule with a 3-fluoro-4-methoxyphenyl group, a PFP column can provide superior retention and shape selectivity even at low pH, bypassing the need for aggressive high-pH mobile phases[4].
    

Experimental Workflows and Protocols

The following protocols compare a standard baseline method against two optimized strategies.

Sample Preparation & System Suitability (Self-Validating Criteria)

Accurately weigh 10 mg of 3-(3-Fluoro-4-methoxyphenoxy)azetidine reference standard and dissolve in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution. Dilute to a working concentration of 50 µg/mL using the initial mobile phase conditions of the respective protocol[2]. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validating System Suitability: Before sample analysis, inject the standard in 5 replicates. The system is only validated for use if:

    • Tailing factor (

      
      ) for the principal peak is 
      
      
      
      .
    • Theoretical plates (

      
      ) 
      
      
      
      .
    • Peak area %RSD

      
      .
      
Protocol A: Standard C18 at Low pH (The Baseline Method)
  • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 min, hold for 3 min, re-equilibrate at 10% B for 5 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Mechanism: Analyte is protonated; relies purely on hydrophobic partitioning on standard silica.

Protocol B: Hybrid C18 at High pH (The Neutralization Strategy)
  • Column: Waters XBridge C18, 150 x 4.6 mm, 5 µm (High-pH stable hybrid silica)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min, hold for 3 min, re-equilibrate at 10% B for 5 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Mechanism: Analyte is deprotonated (neutral); electrostatic silanol interactions are completely suppressed.

Protocol C: PFP Column at Low pH (The Orthogonal Strategy)
  • Column: ACE C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 3 µm[3]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 min, hold for 3 min, re-equilibrate at 10% B for 5 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Mechanism: Analyte is protonated, but retention is driven by

    
     stacking and F-F interactions between the stationary phase and the analyte's fluorinated aromatic ring, shielding the amine from silanols[4].
    

Comparative Performance Data

The quantitative data below summarizes the performance of the three protocols when analyzing 3-(3-Fluoro-4-methoxyphenoxy)azetidine spiked with a closely related desfluoro-impurity (3-(4-methoxyphenoxy)azetidine).

MethodStationary PhaseMobile Phase pHRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) vs Impurity
Protocol A Standard C182.74.21.95 (Fail)4,2001.2
Protocol B Hybrid C1810.07.81.08 (Pass)14,5002.1
Protocol C PFP2.76.51.15 (Pass)12,8003.5

Data Interpretation: Protocol A exhibits severe tailing (


) and low efficiency, typical of protonated azetidines on standard silica[5]. Protocol B successfully resolves the tailing by neutralizing the amine, providing excellent hydrophobic retention. Protocol C provides the highest resolution (

) for the structurally similar impurity due to the unique shape selectivity and dipole interactions inherent to the PFP phase[4].

Visualizations

HPLC_Method_Dev Title 3-(3-Fluoro-4-methoxyphenoxy)azetidine Method Development Workflow Prop Analyte Properties: Basic Azetidine (pKa ~9.5) Fluorinated Aromatic Ring Title->Prop C18_Low Standard C18 (pH 2.7) Protonated Amine Prop->C18_Low Path A C18_High Hybrid C18 (pH 10.0) Neutral Amine Prop->C18_High Path B PFP_Low PFP Column (pH 2.7) Orthogonal Selectivity Prop->PFP_Low Path C Fail Poor Peak Shape (Silanol Tailing) C18_Low->Fail Pass1 High Hydrophobic Retention Excellent Peak Shape C18_High->Pass1 Pass2 Enhanced F-F Interactions Maximum Resolution PFP_Low->Pass2

Fig 1: Chromatographic workflow comparing pH and stationary phase strategies for azetidine analysis.

Conclusion

For the routine purity analysis of 3-(3-Fluoro-4-methoxyphenoxy)azetidine, the High pH Hybrid C18 method (Protocol B) is extremely robust, converting a problematic basic amine into a well-behaved neutral analyte. However, for stability-indicating assays or synthetic reaction monitoring where fluorinated degradants or closely related impurities must be resolved, the PFP column at low pH (Protocol C) is the superior choice. It leverages the molecule's fluorinated aromatic ring to provide orthogonal selectivity that standard C18 phases cannot achieve.

References

  • Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- - benchchem.com - 2

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work - chromatographyonline.com - 4

  • Development of Ultra-Performance Liquid Chromatography Method Using Hydrophilic Interaction Liquid Chromatography for Quantification of Azetidine-2-Carboxylic Acid - tandfonline.com - 5

  • ACE C18-PFP Technical Brochure - symta.com -3

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase - phenomenex.com - 1

Sources

Comparative

Optimizing LC-MS/MS Characterization of Azetidine Derivatives: A Comparative Guide to HILIC vs. Reversed-Phase Workflows

Introduction: The Analytical Challenge of Azetidine Bioisosteres In modern drug discovery, the incorporation of azetidine rings has surged. Medicinal chemists frequently utilize these four-membered nitrogen heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Azetidine Bioisosteres

In modern drug discovery, the incorporation of azetidine rings has surged. Medicinal chemists frequently utilize these four-membered nitrogen heterocycles as bioisosteres for larger, more lipophilic rings like pyrrolidines, piperidines, and morpholines. Replacing traditional amides or bulky heterocycles with an azetidine core can dramatically improve metabolic stability, lower lipophilicity (cLogP), and favorably modulate the molecule's pKa[1][2].

However, this deliberate shift toward highly polar, low-molecular-weight basic amines introduces significant analytical bottlenecks. Standard Reversed-Phase (RP) liquid chromatography often fails to adequately retain these highly polar species. Poor retention leads to co-elution with the solvent front, resulting in severe ion suppression during Electrospray Ionization Mass Spectrometry (ESI-MS).

As a Senior Application Scientist, I frequently guide analytical development teams through the transition from traditional RP-UHPLC to Hydrophilic Interaction Liquid Chromatography (HILIC). This guide objectively compares these two methodologies for azetidine characterization, providing field-proven, self-validating protocols and experimental data to streamline your LC-MS/MS method development.

Part 1: The Chromatographic Dilemma: RP vs. HILIC

The decision to utilize RP or HILIC must be rooted in the physicochemical properties of the specific azetidine derivative.

LCMS_Logic Start Azetidine Derivative (cLogP Assessment) LogP_Check Is cLogP < 0? Start->LogP_Check RP_LC Reversed-Phase (RP-UHPLC) C18 / C8 Column LogP_Check->RP_LC No (Lipophilic) HILIC HILIC-UHPLC Zwitterionic / Silica LogP_Check->HILIC Yes (Highly Polar) MS_Opt ESI-MS/MS Optimization (Pos/Neg Ionization) RP_LC->MS_Opt HILIC->MS_Opt Val Method Validation (Matrix Effects, Recovery) MS_Opt->Val

Logical decision tree for selecting LC-MS/MS modalities for azetidine derivatives.

Causality in Method Design

Why does RP-UHPLC struggle? In RP-UHPLC, retention relies on hydrophobic interactions. Azetidines, being highly polar and often protonated at physiological pH, exhibit minimal partitioning into the C18 stationary phase. Attempting to force retention by using highly aqueous mobile phases (e.g., 98% water) drastically reduces the desolvation efficiency during ESI, plummeting MS sensitivity.

Why does HILIC excel here? HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). The retention mechanism is driven by the partitioning of the azetidine into a water-enriched layer immobilized on the stationary phase surface[3][4]. The high organic content in HILIC directly causes a lower surface tension in the ESI droplets. This facilitates rapid desolvation and exponentially increases the MS/MS signal response, making it the superior choice for polar heterocycles.

Part 2: Comparative Performance Data

To objectively demonstrate the performance differences, we evaluated a representative highly polar 3-aminoazetidine derivative (cLogP = -0.8) using both RP-UHPLC and Zwitterionic HILIC-UHPLC coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic and MS Performance Comparison (3-Aminoazetidine Derivative)

ParameterRP-UHPLC (C18 Column)HILIC-UHPLC (Zwitterionic)Causality / Scientific Rationale
Retention Factor (

)
0.4 (Poor)4.2 (Excellent)HILIC's orthogonal partitioning mechanism strongly retains the polar azetidine core, moving it away from the void volume.
Peak Asymmetry (

)
2.1 (Tailing)1.1 (Symmetrical)Zwitterionic HILIC masks surface silanols, preventing secondary electrostatic repulsions that cause tailing of basic nitrogens in RP.
Matrix Effect (%) -65% (Severe Suppression)-8% (Negligible)Elution in highly organic HILIC mobile phase avoids co-eluting aqueous matrix salts that suppress ESI ionization.
MS/MS S/N Ratio (10 ng/mL) 15:1340:1High acetonitrile content in HILIC enhances droplet desolvation efficiency, drastically increasing gas-phase ion generation.

Part 3: Self-Validating Experimental Protocol for Azetidine Bioanalysis

A robust protocol must be self-validating. The following HILIC-MS/MS workflow incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to automatically monitor and correct for extraction variations and matrix effects.

Step 1: Sample Preparation & Matrix Spiking
  • Aliquot: Transfer 50 µL of plasma containing the azetidine analyte into a 96-well plate.

  • SIL-IS Spike: Add 10 µL of

    
    -labeled azetidine internal standard (100 ng/mL). Causality: Spiking before extraction ensures the SIL-IS undergoes the exact same physical and chemical stresses as the target analyte, validating the recovery process.
    
  • Protein Precipitation: Add 200 µL of cold 100% Acetonitrile (ACN) containing 0.1% Formic Acid. Causality: ACN denatures proteins and acts as the "weak" solvent for HILIC. This allows the direct injection of the supernatant without a time-consuming evaporation/reconstitution step, minimizing adsorptive losses of the polar azetidine.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes at 4°C. Transfer 150 µL of supernatant to an autosampler vial.

Step 2: HILIC-UHPLC-MS/MS Execution
  • Column: Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins. Causality: Starting at high organic concentration ensures the polar azetidine partitions effectively into the aqueous layer on the stationary phase.

  • MS/MS Detection: Operate in ESI Positive mode using Multiple Reaction Monitoring (MRM).

Step 3: Automated Validation Check

Calculate the Matrix Factor (MF) by comparing the SIL-IS peak area in the extracted sample to a neat solution standard.

  • Self-Validation Rule: If the absolute recovery of the SIL-IS deviates beyond 85-115%, the system must automatically flag the run for matrix suppression. This ensures no suppressed data is falsely reported as a low analyte concentration.

Part 4: Structural Characterization and Forced Degradation

When characterizing azetidine derivatives for stability, analysts must look beyond standard amide hydrolysis. Azetidines are highly strained four-membered rings. Under hydrolytic stress, the azetidine core can undergo unique activation to form a highly reactive azetidinium ion, which subsequently reacts with nucleophiles to form ring-opened degradants[5].

Azetidine_Degradation Parent Azetidine Drug Candidate Stress Hydrolytic Stress (Acid/Base) Parent->Stress Path1 Amide Bond Hydrolysis Stress->Path1 Path2 Azetidinium Ion Formation (Ring Activation) Stress->Path2 Deg1 Linear Amine/Acid Degradants Path1->Deg1 Deg2 Ring-Opened Nucleophilic Adducts Path2->Deg2 MS_Detect LC-MS/MS Detection & Structural Elucidation Deg1->MS_Detect Deg2->MS_Detect

Mechanistic degradation pathways of azetidine cores under hydrolytic stress.

To properly characterize these degradants, High-Resolution Mass Spectrometry (HRMS) such as Q-TOF is required. The HILIC method described above is exceptionally well-suited for this, as the ring-opened degradants are often even more polar than the parent azetidine, rendering them completely unretained on standard RP columns.

Conclusion

The integration of azetidine bioisosteres into drug pipelines requires a fundamental shift in analytical strategy. While Reversed-Phase LC remains the industry default, it is fundamentally mismatched for the physicochemical realities of highly polar azetidines. By adopting HILIC-UHPLC-MS/MS, analytical scientists can leverage orthogonal retention mechanisms and enhanced ESI desolvation to achieve superior sensitivity, peak shape, and data integrity.

References

1.1 2.5 3.2 4.3 5.4

Sources

Validation

Comparative Guide: IR Spectroscopy of Methoxy- vs. Fluoro-Azetidines

Executive Summary Azetidines (4-membered nitrogen heterocycles) act as critical conformational constraints in modern drug discovery, often replacing piperidines or open chains to improve metabolic stability. Two common b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines (4-membered nitrogen heterocycles) act as critical conformational constraints in modern drug discovery, often replacing piperidines or open chains to improve metabolic stability. Two common bioisosteric substitutions on the azetidine ring are the fluoro (-F) and methoxy (-OCH₃) groups.

While both groups introduce polarity and metabolic blocking, their Infrared (IR) signatures differ fundamentally due to the extreme electronegativity of fluorine versus the mass/resonance effects of the methoxy ether linkage. This guide provides a technical framework for distinguishing these motifs, accounting for the unique vibrational physics of strained rings.

Part 1: The Azetidine Scaffold & Ring Strain Effects

Before analyzing substituents, one must establish the baseline vibrational signature of the azetidine core. The


 bond angles (deviating from the ideal 

) introduce significant angle strain (~26 kcal/mol).

The "Walsh Orbital" Effect on C-H Stretches: In small rings, the carbon atoms rehybridize to direct more p-character into the ring bonds to relieve strain. Consequently, the exocyclic C-H bonds gain s-character .

  • Result: The C-H force constant increases.

  • Observation: Azetidine C-H stretches often appear >3000 cm⁻¹ (typically 2980–3050 cm⁻¹), a region usually reserved for unsaturated (

    
    ) alkenes/aromatics. Do not misinterpret these as alkene protons.
    
Part 2: Comparative Analysis (Fluoro vs. Methoxy)
1. The Fluoro-Azetidine Signature

The C-F bond is one of the strongest single bonds in organic chemistry. In a strained azetidine ring (e.g., 3-fluoroazetidine), this bond exhibits a massive change in dipole moment during stretching, leading to intense IR absorption.

  • Primary Marker (C-F Stretch): A very strong, broad band centered between 1200–1250 cm⁻¹ .

  • Secondary Effects: The high electronegativity of fluorine pulls electron density, often shifting the adjacent C-H scissoring modes to higher frequencies.

  • Ring Mode Coupling: The C-F stretch often couples with the ring breathing mode, creating a complex "fingerprint" pattern in the 800–1000 cm⁻¹ region.

2. The Methoxy-Azetidine Signature

The methoxy group (-OCH₃) introduces an ether linkage. While polar, the dipole change is less extreme than the C-F bond, and the added mass of the methyl group affects vibrational modes differently.

  • Primary Marker (C-O-C Stretch): A strong, distinct band (often sharper than C-F) in the 1085–1150 cm⁻¹ range.

  • The "Doublet" Potential: In some conformations, you may see a split peak due to symmetric vs. asymmetric C-O-C stretching, though the asymmetric mode (higher freq) dominates.

  • C-H (Methoxy): Distinct C-H stretches for the methyl group appear at standard alkane positions (~2850–2950 cm⁻¹), contrasting with the high-frequency ring protons.

3. Head-to-Head Comparison Table
FeatureFluoro-Azetidine (-F)Methoxy-Azetidine (-OCH₃)Differentiation Logic
Dominant Peak 1200–1250 cm⁻¹ (Very Strong, Broad)1085–1150 cm⁻¹ (Strong, Sharper)C-F is typically ~100 cm⁻¹ higher and broader.
Ring C-H Stretch 2980–3060 cm⁻¹ (Shifted up)2980–3050 cm⁻¹ (Shifted up)Both show "alkene-like" alkyl stretches due to strain.
Methyl C-H Absent2830–2960 cm⁻¹Look for the lower frequency C-H cluster in OMe.
Ring Breathing ~900–950 cm⁻¹ (Stiffened)~900–1000 cm⁻¹Difficult to distinguish without reference standards.
N-H (Free Base) ~3300 cm⁻¹ (Sharp)~3300 cm⁻¹ (Sharp)Identical.
N-H (HCl Salt) 2400–3000 cm⁻¹ (Broad/Multiple)2400–3000 cm⁻¹ (Broad/Multiple)Identical broad ammonium band obscures C-H region.
Part 3: Experimental Validation & Protocols
Workflow Visualization

The following diagram outlines the decision logic for identifying these compounds and validating sample integrity (crucial due to azetidine volatility and reactivity).

Azetidine_Analysis Sample Unknown Azetidine Sample Prep Sample Prep: Neat (ATR) or KBr Pellet Sample->Prep Check_CO2 Check 1650-1700 cm⁻¹ (Carbamate Artifact?) Prep->Check_CO2 Clean Repurify / Distill (Remove CO₂ adduct) Check_CO2->Clean Peak Present (Yes) Region_Scan Scan Fingerprint Region (1000 - 1300 cm⁻¹) Check_CO2->Region_Scan Clear (No) Clean->Prep Decision Dominant Band Analysis Region_Scan->Decision Fluoro Result: Fluoro-Azetidine Band: 1200-1250 cm⁻¹ Shape: Broad/Intense Decision->Fluoro High Freq (>1200) Methoxy Result: Methoxy-Azetidine Band: 1085-1150 cm⁻¹ Shape: Sharp/Strong Decision->Methoxy Low Freq (<1150)

Figure 1: Analytical decision tree for distinguishing substituent groups while controlling for common azetidine degradation products (carbamates).

Detailed Protocol: Handling Volatile Azetidines

Azetidines, particularly free bases, are volatile and react rapidly with atmospheric CO₂ to form solid carbamates. This creates a "false" carbonyl peak at ~1650–1700 cm⁻¹.

  • Preparation:

    • Free Base: Use ATR (Attenuated Total Reflectance) with a diamond crystal. Do not use vacuum evaporation (sample will be lost). Cap the ATR press immediately.

    • HCl Salt: Prepare a KBr pellet or Nujol mull. Salts are stable and non-volatile.

  • Acquisition:

    • Set resolution to 4 cm⁻¹.

    • Scan range: 4000–600 cm⁻¹.

    • Background Subtraction: Critical for ATR to remove water vapor/CO₂ lines that interfere with the fingerprint region.

  • Validation Step (The "Carbamate Check"):

    • Before analyzing the F/OMe region, look at 1600–1700 cm⁻¹ .

    • If clean: Proceed.

    • If peak exists: Your sample has absorbed CO₂. Repurify (distillation for liquids, wash for solids) or treat with base if it's a salt.

Part 4: Mechanistic Insight (Why the difference?)

1. Dipole Moment & Intensity: IR intensity is proportional to the square of the change in dipole moment (


).
  • C-F: Fluorine is the most electronegative element (3.98). Stretching this bond creates a massive dipole fluctuation, resulting in one of the most intense bands in the entire IR spectrum.

  • C-O: Oxygen is electronegative (3.44), but less so than Fluorine. The band is strong, but usually less "overwhelming" than a C-F stretch.

2. Mass Effect (Hooke's Law): Vibrational frequency (


) approximates as:


Where

is bond stiffness and

is reduced mass.
  • C-F: Strong bond (high

    
    ), light atoms. 
    
    
    
    Higher frequency (~1200+).
  • C-O: Weaker bond than C-F, similar mass.

    
     Lower frequency (~1100).
    
References
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (General principles of strained ring IR signatures).

  • Couture, A., et al. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[1] Organic & Biomolecular Chemistry. (Context on azetidine stability and reactivity).

  • NIST Chemistry WebBook. "IR Spectrum of 3-Fluoroazetidine" and related halogenated heterocycles. (Standard reference data for C-F frequencies).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Definitive tables for C-F vs C-O differentiation).

Sources

Comparative

Purity Assessment Standards for 3-(3-Fluoro-4-methoxyphenoxy)azetidine

This guide outlines the rigorous purity assessment standards for 3-(3-Fluoro-4-methoxyphenoxy)azetidine , a critical building block in medicinal chemistry (often targeting CNS transporters or kinases). Because this compo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous purity assessment standards for 3-(3-Fluoro-4-methoxyphenoxy)azetidine , a critical building block in medicinal chemistry (often targeting CNS transporters or kinases).

Because this compound combines a strained azetidine ring with an electron-rich fluoro-anisole moiety , it presents unique stability and detection challenges. Standard "generic" purity checks often fail to detect ring-opened degradants or salt-form disproportionation.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals

Executive Summary: The "Hidden" Instability

While 3-(3-Fluoro-4-methoxyphenoxy)azetidine often appears stable as a solid hydrochloride salt, the free base is prone to azetidine ring opening and oxidative N-degradation .

This guide compares three purity assessment methodologies:

  • HPLC-UV/MS (The Routine Standard): Best for impurity profiling but requires response factor correction.

  • qNMR (The Absolute Standard): The only method to determine absolute weight % purity without a reference standard.

  • Potentiometric Titration: Essential for salt stoichiometry (e.g., HCl content) but blind to organic impurities.

Recommendation: Use qNMR for primary reference material qualification. Use HPLC-UV for routine batch release only after validating the method against thermal degradation products.

Comparative Analysis of Assessment Methods

The following table contrasts the performance of the three primary analytical workflows.

FeatureMethod A: RP-HPLC (UV/MS) Method B: 1H-qNMR Method C: GC-MS
Primary Utility Routine purity & impurity profilingAbsolute purity (Weight %)Volatile impurity check
Specificity High (Separates isomers/byproducts)Very High (Structural ID)Low (Thermal degradation risk)
LOD/LOQ Excellent (<0.05%)Moderate (~0.5%)Good, but artifact-prone
Bias Source Extinction coefficient differencesInternal standard weighing errorThermal ring opening
Suitability Recommended (Routine) Recommended (Gold Standard) NOT Recommended
Why GC-MS is NOT Recommended

The azetidine ring is thermally labile. At GC injector temperatures (>200°C), 3-aryloxyazetidines frequently undergo thermal ring-opening or polymerization, creating "ghost" impurities that were not present in the original sample. Data from GC-MS should be treated with extreme skepticism for this compound.

Detailed Experimental Protocols

Protocol A: High-Fidelity HPLC-UV/MS Method

Designed to separate the parent amine from the phenol precursor and ring-opened hydrolytic degradants.

Causality of Choices:

  • Mobile Phase pH: Acidic (0.1% Formic Acid) is mandatory. At neutral pH, the secondary amine interacts with silanols, causing peak tailing that masks impurities.

  • Column Choice: A Phenyl-Hexyl column is superior to C18 here because it engages in

    
     interactions with the fluoro-methoxy benzene ring, providing better selectivity against the unreacted phenol starting material.
    

Workflow:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (100 x 3.0 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 280 nm (specific to anisole) and 210 nm (general). MS (ESI+) in Scan mode (100-600 m/z).

  • Sample Prep: Dissolve 0.5 mg/mL in Water:MeCN (90:10). Do not use DMSO if possible, as it can mask early eluting solvent peaks.

Protocol B: Absolute Purity via 1H-qNMR

Self-validating method for determining the exact mass balance, including water and inorganic salts.

Workflow:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

    • Reason: Maleic acid has a singlet at ~6.3 ppm, distinct from the aromatic protons of the analyte (6.5–7.2 ppm) and the azetidine protons (3.8–4.5 ppm).

  • Solvent: DMSO-

    
     (Solubilizes both the salt form and free base).
    
  • Procedure:

    • Weigh ~10 mg of Analyte (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire 1H NMR with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation of protons.

  • Calculation:

    
    
    

Impurity Fate & Degradation Pathways (Visualization)

The following diagram illustrates the critical degradation pathways that must be monitored. The "Hidden" pathway (Thermal Ring Opening) explains why GC-MS fails.

G cluster_detection Detection Method Suitability Compound 3-(3-Fluoro-4-methoxyphenoxy)azetidine Phenol Impurity A: 3-Fluoro-4-methoxyphenol (Hydrolysis/Precursor) Compound->Phenol Ether Cleavage (Strong Acid/Heat) RingOpen Impurity B: Amino-Alcohol (Acidic Hydrolysis) Compound->RingOpen Azetidine Hydrolysis (Aq. Acid) Thermal Artifact: Thermal Polymer (GC-MS Injection Port) Compound->Thermal Thermal Degradation (>150°C) HPLC HPLC-UV/MS Detects: Parent, A, B RingOpen->HPLC GC GC-MS Detects: Parent + Artifacts Thermal->GC

Caption: Impurity fate mapping showing hydrolytic degradation (detectable by HPLC) and thermal artifacts (generated by GC-MS).

Critical Quality Attributes (CQAs) Checklist

For use in Drug Development, the material must meet these specific criteria:

AttributeAcceptance CriteriaRationale
Appearance White to Off-white SolidColoration (yellow/brown) indicates amine oxidation (N-oxide formation).
Assay (qNMR) ≥ 97.0% w/wEnsures stoichiometry for subsequent reactions.
HPLC Purity ≥ 98.0% (Area %)High area % is required to minimize side-reactions in synthesis.
Residual Phenol ≤ 0.5%The phenol precursor is a chain-terminator in amide coupling reactions.
Water Content ≤ 1.0% (KF)Azetidines are hygroscopic; water accelerates hydrolysis.

References

  • Vertex Pharmaceuticals. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. National Institutes of Health (PMC). Link

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials (Amines and Acid Chlorides). Link

  • MilliporeSigma. (2025). Product Specification: 3-(4-Fluorophenoxy)azetidine.[1][2] Link

  • Priebe, H., et al. (1999).[3] Stability of iodinated contrast agents (relevant to aryloxy-alkyl-amines). Journal of Clinical Pharmacy and Therapeutics. Link

Sources

Validation

A Comparative Guide to the Chemical and Metabolic Stability of 3-Phenoxyazetidine Analogs

Introduction Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prevalent motifs in modern medicinal chemistry. Their unique structural and physicochemical properties, including a strain...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prevalent motifs in modern medicinal chemistry. Their unique structural and physicochemical properties, including a strained ring system and a three-dimensional architecture, offer advantages in tuning parameters like solubility, metabolic stability, and target engagement.[1][2] Among these, the 3-phenoxyazetidine scaffold serves as a versatile building block, combining the rigid azetidine core with an aromatic phenoxy moiety, which can be readily functionalized to modulate biological activity.

However, the inherent ring strain of the azetidine moiety (approx. 25.4 kcal/mol) and the chemical nature of the phenoxy ether linkage present potential stability liabilities that must be carefully assessed during drug discovery and development.[3][4] This guide provides a comprehensive comparison of the chemical and metabolic stability of 3-phenoxyazetidine analogs, focusing on how substitutions on both the azetidine nitrogen and the phenyl ring influence their degradation profiles. We will delve into the primary degradation pathways—hydrolytic, oxidative, and photolytic—and present a framework for their systematic evaluation, supported by detailed experimental protocols.

Key Degradation Pathways and Influencing Factors

The stability of a 3-phenoxyazetidine analog is primarily dictated by the lability of two key structural features: the azetidine ring and the aryl ether bond.

Azetidine Ring Stability: The Role of N-Substitution

The most significant chemical instability of the azetidine ring is its susceptibility to acid-catalyzed ring-opening. This process is initiated by the protonation of the azetidine nitrogen, which activates the strained ring towards nucleophilic attack.[5]

Mechanism of Acid-Catalyzed Azetidine Ring Opening:

cluster_0 Azetidine Ring Opening A N-Substituted 3-Phenoxyazetidine B Protonated Azetidinium Ion (Activated Intermediate) A->B + H⁺ B->A - H⁺ C Ring-Opened Product (e.g., Amino Alcohol) B->C + Nu⁻ Nu Nucleophile (e.g., H₂O) cluster_0 Forced Degradation Workflow Start Prepare Solutions of 3-Phenoxyazetidine Analog Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Start->Thermal Photo Photostability (ICH Q1B Light Conditions) Start->Photo Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for conducting forced degradation studies.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of each analog at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for predetermined time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for predetermined time points. Neutralize the samples before analysis. [6]4. Oxidative Degradation: Treat the sample solution with 3% H₂O₂ and store at room temperature for 24 hours. [7]5. Thermal Degradation: Expose both solid samples and solutions to elevated temperatures (e.g., 80°C) for up to 7 days.

  • Photostability Testing: Expose solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [5][8][9]A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. [10][11] Protocol for HPLC Method Development:

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point. [11] * Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to resolve the parent compound from its more polar or non-polar degradants.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can assess peak purity and help in the identification of degradation products by comparing their UV spectra. [10]Mass spectrometry (LC-MS) coupling is invaluable for structural elucidation of degradants.

  • Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks with a resolution factor (Rs) > 1.5.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. [4][12]

Metabolic Stability Assessment

In vitro liver microsomal stability assays are a standard method to predict the in vivo metabolic clearance of a compound. [13][14][15] Protocol for Liver Microsomal Stability Assay:

  • Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C. [14]2. Initiation: Start the metabolic reaction by adding an NADPH-regenerating system. [14]3. Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance.

Table 2: Representative Data from a Liver Microsomal Stability Assay

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Stability
Analog A (N-Benzyl) 2527.7Moderate
Analog C (N-4-Nitrophenyl) >60<11.5High
Analog D (4'-Methoxy-phenoxy) 1546.2Low
Verapamil (Control) 1069.3Low
Testosterone (Control) 4515.4Moderate-High
Note: Data for analogs are hypothetical, based on expected metabolic pathways. Verapamil and Testosterone are common control compounds.

Conclusion

The stability of 3-phenoxyazetidine analogs is a multifactorial property governed by the interplay of the strained azetidine ring and the phenoxy ether moiety. A systematic evaluation of stability under hydrolytic, oxidative, photolytic, and metabolic conditions is paramount in the selection of robust candidates for drug development.

This guide establishes a clear framework for this assessment. The key takeaways for researchers are:

  • Azetidine Ring Stability: N-Aryl substitution, particularly with electron-withdrawing groups, is a highly effective strategy to enhance stability against acid-catalyzed ring opening.

  • Phenoxy Moiety Stability: Substituents on the phenoxy ring can significantly impact oxidative and photolytic stability. Electron-donating groups tend to increase susceptibility to oxidation.

  • Systematic Evaluation: A comprehensive understanding of an analog's stability profile can only be achieved through rigorous forced degradation studies, the development of a validated stability-indicating HPLC method, and in vitro metabolic assays.

By applying these principles and experimental protocols, drug development professionals can make informed decisions, mitigating downstream risks and selecting 3-phenoxyazetidine analogs with the optimal balance of potency, selectivity, and stability for advancement as clinical candidates.

References

  • Phase I metabolic stability of selected analogues in mouse liver microsomes. ResearchGate. Available from: [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency; 1998. Available from: [Link]

  • Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent. Collection of Czechoslovak Chemical Communications. 2025. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. 2020. Available from: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Photostability (ICH Q1B) – Pharma Stability. Pharma Stability. Available from: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Late-Stage Microsomal Oxidation Reduces Drug–Drug Interaction and Identifies Phosphodiesterase 2A Inhibitor PF-06815189. ACS Medicinal Chemistry Letters. Available from: [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. Available from: [Link]

  • Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. ResearchGate. Available from: [Link]

  • Kinetics of the hydrolysis of drugs containing the diphenyl-methyl-ether group. PubMed. Available from: [Link]

  • Metabolic stability. Admeshop. Available from: [Link]

  • Kinetic studies of the reactions of some phenols and alkyl aryl ethers with dinitrogen pentoxide in perfluorocarbon solvents. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • The reaction kinetics of the acid hydrolysis of phenolic ethers. Journal of the Chemical Society (Resumed). Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available from: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. Ijisrt.com. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Journal of Applied Biomedicine. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research. Available from: [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PubMed Central (PMC). Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available from: [Link]

  • Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study. ResearchGate. Available from: [Link]

  • Synthesis of 2-Pyridone Derivatives Bearing an Electron-withdrawing Group on Nitrogen. J-STAGE. Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Fluoro-4-methoxyphenoxy)azetidine

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a matter of compliance, but as an exercise in predictive risk management. 3-(3-Fluoro-4-methoxyphenoxy)azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a matter of compliance, but as an exercise in predictive risk management. 3-(3-Fluoro-4-methoxyphenoxy)azetidine is a highly specialized building block used in drug discovery. Because comprehensive toxicological profiles for novel intermediates are rarely available, we must deduce the handling risks directly from its molecular structure.

This guide provides the definitive, step-by-step operational and safety protocols for handling this compound, grounded in structural causality and authoritative laboratory safety standards[1].

Structural Hazard Analysis: The "Why" Behind the Protocol

To understand our PPE and handling choices, we must deconstruct the molecule:

  • The Azetidine Ring: This strained, four-membered secondary amine is inherently basic and highly nucleophilic. Free azetidines act as strong skin, eye, and respiratory irritants, and can be highly corrosive to mucosal membranes.

  • The 3-Fluoro-4-methoxyphenoxy Group: The addition of a fluorinated aromatic ether significantly increases the molecule's lipophilicity (fat solubility).

The Causality: The lipophilic tail allows the molecule to rapidly penetrate the lipid bilayers of human skin, while the azetidine headgroup delivers localized corrosive/irritant damage. Therefore, standard single-layer gloves are insufficient, as the lipophilic ether can permeate thin nitrile over time. We must treat this compound as a potential systemic toxin and corrosive agent, aligning with the OSHA Laboratory Standard (29 CFR 1910.1450) for hazardous chemical exposure[1].

Quantitative Safety & PPE Matrix

All quantitative safety parameters and required Personal Protective Equipment (PPE) are summarized below. Do not deviate from these baseline requirements.

Protection CategorySpecification / MaterialCausal Justification
Primary Containment Ducted Chemical Fume Hood (Face Velocity: 80–120 fpm)Prevents inhalation of volatile free-base amines or aerosolized dust[2].
Hand Protection Double Gloving Required. Inner: 4-mil Nitrile.Outer: 8-mil Heavy-Duty Nitrile or Neoprene.The lipophilic fluorinated ether moiety accelerates permeation through standard 4-mil gloves. Double gloving ensures a physical fail-safe.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+). Add a Face Shield if handling >50 g/mL.Azetidines cause rapid, severe, and potentially irreversible corneal damage upon contact.
Body Protection Flame-Resistant (FR) Lab Coat (fully buttoned) + Long pants + Closed-toe shoes.Protects against localized corrosive burns and potential flammability of the amine free-base.

Operational Workflow: Safe Handling & Transfer

The following protocol is a self-validating system designed to ensure that the compound remains isolated from the operator's breathing zone and skin at all times.

HandlingWorkflow Start 1. Fume Hood Prep (Verify 80-120 fpm) PPE 2. Don Double Gloves & Splash Goggles Start->PPE Weigh 3. Weighing & Transfer (Use Static-Free Tools) PPE->Weigh Quench 4. Tool Decontamination (1M Citric Acid Quench) Weigh->Quench Waste 5. Dispose as Halogenated Nitrogenous Waste Quench->Waste

Operational workflow for handling 3-(3-Fluoro-4-methoxyphenoxy)azetidine.

Step-by-Step Methodology:
  • Environmental Validation: Verify the fume hood monitor reads between 80 and 120 feet per minute (fpm). Clear the hood of all unnecessary clutter to ensure unobstructed laminar airflow[2].

  • Static Mitigation: If the compound is in solid form, fluorinated organics often hold a static charge, causing them to "jump" from spatulas. Use an anti-static gun (Zerostat) on the weighing vessel or use grounded, static-free spatulas.

  • Transfer & Weighing: Keep the sash as low as possible (below your breathing zone). Transfer the chemical directly into a pre-tared, sealable vial. Do not transport open containers across the laboratory.

  • In-Situ Decontamination (The Quench): Before removing spatulas or glassware from the hood, rinse them with a dilute weak acid (e.g., 1M Citric Acid or 1M HCl).

    • Scientific Causality: Protonating the basic azetidine nitrogen converts the volatile, lipophilic free base into a water-soluble, non-volatile azetidinium salt. This immediately eliminates inhalation risks and prevents the compound from vaporizing off your dirty glassware into the lab environment.

Spill Response & Disposal Plan

In the event of a spill, rapid containment and chemical neutralization are prioritized over physical wiping, which can spread the hazard.

SpillResponse Spill Spill Occurs Assess Assess Volume & Location Spill->Assess Minor Minor (< 50g) Inside Fume Hood Assess->Minor Major Major (> 50g) Outside Fume Hood Assess->Major Neutralize Neutralize with Weak Acid (Citric/NaHSO4) Minor->Neutralize Evac Evacuate Area & Notify EHS Major->Evac Absorb Apply Inert Absorbent (Vermiculite/Sand) Neutralize->Absorb Clean Collect in Sealed Waste Container Absorb->Clean

Decision tree for azetidine derivative spill response and neutralization.

Spill Response Protocol:
  • Isolate: Lower the fume hood sash immediately. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Neutralize: Do not use water, which can spread the lipophilic compound. Spray or carefully pour a weak acid solution (like 5% citric acid or sodium bisulfate solution) over the spill to form the non-volatile salt.

  • Absorb: Cover the neutralized liquid with an inert absorbent such as vermiculite or diatomaceous earth. Never use combustible materials like paper towels for concentrated amines.

  • Collect: Scoop the absorbed material using non-sparking tools into a poly-lined hazardous waste bucket.

Disposal Plan:
  • Waste Segregation: 3-(3-Fluoro-4-methoxyphenoxy)azetidine contains both a halogen (Fluorine) and a reactive nitrogen. It must be collected in a dedicated Halogenated Organic Waste container.

  • Incompatibilities: Never mix azetidine waste with strong oxidizing agents (e.g., nitric acid, peroxides) or strong acids without controlled cooling, as the exothermic acid-base reaction can cause the waste container to pressurize and rupture[2].

References

  • eTool: Hospitals - Laboratory - OSHA Laboratory Standard | Occupational Safety and Health Administration. (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA).1

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Research Council (US) Committee on Prudent Practices. National Academies Press. 2

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